molecular formula C55H61N6O11P B13449090 8-OxoG Clamp CEP

8-OxoG Clamp CEP

Cat. No.: B13449090
M. Wt: 1013.1 g/mol
InChI Key: KJADXOMZOBCXBS-MNUIYVAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The 8-OxoG Clamp CEP is a specialized phenoxazine-derived molecular tool designed for the specific detection and study of 8-oxoguanine (8-oxoG), a major product of oxidative DNA damage and a well-established biomarker of oxidative stress . This compound functions as a tricyclic heterocyclic analog that recognizes and binds to 8-oxoguanine with high selectivity. Its core mechanism involves forming up to five hydrogen bonds with the oxidized base, a key interaction that includes a specific hydrogen bond with the H–N7 atom of 8-oxoG, a unique feature not present in normal guanine . This extensive hydrogen bonding network provides exceptional binding affinity and stability, significantly enhancing the duplex stability compared to native nucleotides and ensuring high-fidelity recognition of the lesion . A primary research application of the this compound is the fluorescent detection and quantification of 8-oxoguanine. The probe's fluorescence is efficiently quenched upon binding to its target, 8-oxoG, providing a reliable signal for identifying this lesion . This makes it an invaluable tool for researchers investigating the levels of oxidative damage in DNA, cells, and tissues, which is crucial for studies linked to carcinogenesis, aging, neurodegenerative diseases, and other pathologies associated with oxidative stress . Furthermore, its utility extends to fundamental studies of base excision repair (BER), as it can be used to probe the mechanisms of enzymes like 8-oxoguanine DNA glycosylase (OGG1), the primary human enzyme responsible for initiating the repair of 8-oxoG . This product is intended For Research Use Only and is not approved for human, diagnostic, or therapeutic use.

Properties

Molecular Formula

C55H61N6O11P

Molecular Weight

1013.1 g/mol

IUPAC Name

benzyl N-[2-[[3-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo-10H-pyrimido[5,4-b][1,4]benzoxazin-9-yl]oxy]ethyl]carbamate

InChI

InChI=1S/C55H61N6O11P/c1-37(2)61(38(3)4)73(69-31-14-29-56)72-47-33-50(71-49(47)36-68-55(40-17-11-8-12-18-40,41-21-25-43(64-5)26-22-41)42-23-27-44(65-6)28-24-42)60-34-48-52(59-53(60)62)58-51-45(19-13-20-46(51)70-48)66-32-30-57-54(63)67-35-39-15-9-7-10-16-39/h7-13,15-28,34,37-38,47,49-50H,14,30-33,35-36H2,1-6H3,(H,57,63)(H,58,59,62)/t47-,49+,50+,73?/m0/s1

InChI Key

KJADXOMZOBCXBS-MNUIYVAGSA-N

Isomeric SMILES

CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)N5C=C6C(=NC5=O)NC7=C(O6)C=CC=C7OCCNC(=O)OCC8=CC=CC=C8

Origin of Product

United States

Foundational & Exploratory

8-OxoG Clamp CEP as a probe for 8-oxodeoxyguanosine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 8-OxoG Clamp CEP: A Probe for 8-oxodeoxyguanosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-oxodeoxyguanosine (8-oxo-dG) is a primary biomarker for oxidative stress and is implicated in numerous pathological conditions, including cancer and neurodegenerative diseases.[1][2][3][4] Its accurate detection and quantification are crucial for understanding disease mechanisms and developing therapeutic interventions. The this compound emerges as a significant tool in this pursuit, acting as a selective fluorescent probe for 8-oxo-dG.[1][5][6] This technical guide provides a comprehensive overview of the 8-OxoG Clamp, its mechanism, experimental applications, and relevant quantitative data.

Core Concept and Mechanism of Action

The 8-OxoG Clamp is a synthetic molecule designed to selectively bind to 8-oxo-dG.[7] It is an evolution of the "G-clamp," a phenoxazine derivative that acts as a cytosine analog capable of forming four hydrogen bonds with guanine, thereby enhancing the stability of DNA duplexes.[7] The 8-OxoG Clamp incorporates an additional functional group that allows for the formation of a specific hydrogen bond with the N7 hydrogen of 8-oxo-dG, a feature absent in canonical guanine.[7] This enhanced binding specificity is the foundation of its function as a probe.

The probe typically incorporates a fluorophore, and its fluorescence is quenched upon binding to 8-oxo-dG.[5][6][7] This quenching phenomenon allows for the quantitative detection of 8-oxo-dG.

Below is a diagram illustrating the recognition mechanism of the 8-OxoG Clamp.

cluster_0 8-OxoG Clamp Recognition 8_OxoG_Clamp 8-OxoG Clamp (Fluorophore Attached) Binding Specific Hydrogen Bonding 8_OxoG_Clamp->Binding Selectively Binds 8_oxo_dG 8-oxodeoxyguanosine (Target Lesion) 8_oxo_dG->Binding Fluorescence_Quenching Fluorescence Quenching (Signal) Binding->Fluorescence_Quenching Induces

Figure 1. Recognition mechanism of the 8-OxoG Clamp probe.

Quantitative Data

The performance of the 8-OxoG Clamp and its derivatives has been evaluated through various biophysical techniques. The following tables summarize key quantitative data from published studies.

Table 1: Binding Affinity and Thermal Stability

8-OxoG Clamp DerivativeTargetMethodKa (M-1)ΔTm (°C)Reference
oxoG/oxoG-clampDNA duplexStopped-flow kinetics(0.25 ± 0.09) x 106-16[7]
G/C (control)DNA duplexStopped-flow kinetics(0.45 ± 0.07) x 106N/A[7]
Cbz-8-oxoG-clamp (2)8-oxodGFluorescence TitrationNot explicitly stated, but selective quenching observedN/A[5]
Derivative 3 (OEt)8-oxodGFluorescence TitrationSlightly higher affinity than Cbz-8-oxoG-clampN/A[5]

Note: Ka represents the association constant. A higher Ka indicates stronger binding. ΔTm represents the change in melting temperature of the DNA duplex upon incorporation of the clamp, with a negative value indicating destabilization.

Table 2: Fluorescence Quenching Efficiency

ProbeTargetQuenching EfficiencyReference
oxoG-clamp-containing strand8-oxoguanosine-containing strand~20% decrease in fluorescence[7]
8-oxoG-clamp (2)8-oxodGSelective quenching[5]

Experimental Protocols

This section outlines generalized methodologies for the synthesis and application of 8-OxoG Clamp probes. For specific experimental details, consulting the primary literature is recommended.

Synthesis of 8-OxoG Clamp Derivatives

The synthesis of 8-OxoG Clamp derivatives typically involves a multi-step organic synthesis process. A general workflow is as follows:

  • Starting Material: Synthesis often begins with a modified guanosine or a precursor molecule.

  • Coupling Reaction: The core "clamp" structure is functionalized through coupling reactions. For instance, carbamate derivatives can be prepared by reacting the core with an appropriate alkoxycarbonylimidazole.[5]

  • Fluorophore Attachment: A fluorescent reporter group is attached to the clamp structure.

  • Phosphoramidite Synthesis: For incorporation into oligonucleotides, the final clamp molecule is converted into a phosphoramidite (CEP) derivative.

  • Purification and Characterization: The final product is purified using techniques like High-Performance Liquid Chromatography (HPLC) and its identity confirmed by methods such as Mass Spectrometry and NMR.

cluster_1 Synthesis Workflow Start Starting Material Coupling Coupling Reaction Start->Coupling Fluorophore Fluorophore Attachment Coupling->Fluorophore CEP Phosphoramidite Synthesis Fluorophore->CEP Purification Purification & Characterization CEP->Purification

Figure 2. General synthesis workflow for this compound.
Oligonucleotide Synthesis and Purification

This compound is incorporated into DNA oligonucleotides using standard phosphoramidite chemistry on an automated DNA synthesizer.[7]

  • Automated Synthesis: The 8-OxoG Clamp phosphoramidite is added at the desired position within the oligonucleotide sequence.

  • Deprotection and Cleavage: The synthesized oligonucleotide is cleaved from the solid support and deprotected.

  • Purification: The crude oligonucleotide is purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE) or HPLC, to ensure high purity.[7]

Fluorescence Spectroscopy for 8-oxo-dG Detection

This protocol describes the use of 8-OxoG Clamp-containing oligonucleotides to detect 8-oxo-dG in a complementary DNA strand.

  • Sample Preparation: Prepare solutions of the 8-OxoG Clamp-containing oligonucleotide (probe) and the target DNA containing (or suspected to contain) 8-oxo-dG. A control target strand with a canonical guanine should also be prepared.

  • Annealing: Mix the probe and target strands in a suitable buffer (e.g., phosphate buffer with NaCl). Heat the mixture to a temperature above the melting temperature (Tm) of the duplex and then slowly cool to room temperature to allow for proper annealing.

  • Fluorescence Measurement: Measure the fluorescence emission of the annealed duplexes using a spectrofluorometer. The excitation and emission wavelengths will depend on the fluorophore used in the clamp.

  • Data Analysis: Compare the fluorescence intensity of the probe annealed to the 8-oxo-dG target with the probe annealed to the control guanine target. A significant decrease in fluorescence intensity indicates the presence of 8-oxo-dG.[7]

Interaction with DNA Repair Pathways

The 8-OxoG Clamp has also been utilized as a tool to study the interaction of DNA repair enzymes with 8-oxo-dG lesions. Specifically, its interaction with human 8-oxoguanine-DNA glycosylase (OGG1), a key enzyme in the base excision repair (BER) pathway, has been investigated.[3][7]

Studies have shown that the presence of the 8-OxoG Clamp opposite an 8-oxo-dG lesion can inhibit the activity of OGG1.[3][7] The clamp appears to prevent the eversion of the 8-oxo-dG base into the active site of OGG1, which is a critical step for its excision.[3][7] This inhibitory effect makes the 8-OxoG Clamp a valuable tool for studying the mechanisms of DNA repair.

The following diagram illustrates the inhibitory effect of the 8-OxoG Clamp on the OGG1-mediated BER pathway.

cluster_2 Inhibition of OGG1 by 8-OxoG Clamp 8_oxoG_DNA DNA with 8-oxoG Lesion Recognition Recognition & Binding 8_oxoG_DNA->Recognition OGG1 OGG1 Enzyme OGG1->Recognition Eversion 8-oxoG Eversion Recognition->Eversion Excision Excision of 8-oxoG Eversion->Excision BER Base Excision Repair Excision->BER 8_OxoG_Clamp_Inhibition 8-OxoG Clamp 8_OxoG_Clamp_Inhibition->Eversion Inhibits

Figure 3. Inhibition of OGG1-mediated 8-oxoG repair by the 8-OxoG Clamp.

Applications and Future Directions

The 8-OxoG Clamp technology holds significant promise for various applications in research and drug development:

  • Biomarker Detection: Development of sensitive assays for the quantification of 8-oxo-dG in biological samples.

  • High-Throughput Screening: Screening for compounds that modulate oxidative stress by measuring their effect on 8-oxo-dG levels.

  • Mechanistic Studies: Probing the interactions between DNA lesions and repair enzymes.

  • Diagnostic Tools: Potential for the development of diagnostic tools for diseases associated with oxidative stress.

Future research may focus on the development of new 8-OxoG Clamp derivatives with improved properties, such as enhanced binding affinity, greater fluorescence quenching, and suitability for in vivo imaging.

Conclusion

The this compound represents a powerful and versatile tool for the study of 8-oxodeoxyguanosine. Its high specificity and fluorescent properties enable sensitive detection and quantification of this critical DNA lesion. Furthermore, its ability to modulate the activity of DNA repair enzymes opens up new avenues for investigating the intricate cellular responses to oxidative damage. This technical guide provides a foundational understanding for researchers and professionals seeking to leverage this innovative technology in their work.

References

Unveiling the Fluorescent Properties of 8-OxoG Clamp CEP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core fluorescent properties of 8-OxoG Clamp CEP, a crucial tool for the detection and study of 8-oxoguanine (8-oxoG), a significant biomarker for oxidative stress and a key lesion in carcinogenesis. This document provides a comprehensive overview of its mechanism, quantitative fluorescent data, and detailed experimental protocols to facilitate its application in research and drug development.

Core Mechanism of Fluorescence

The this compound is a fluorescent probe designed to selectively recognize and bind to 8-oxoguanine. Its mechanism of action is based on fluorescence quenching upon binding. In its unbound state, the this compound exhibits fluorescence. However, when it forms a stable complex with 8-oxoG, its fluorescence is efficiently quenched. This selective quenching provides a robust method for the detection of 8-oxoG in various experimental settings, including within oligodeoxynucleotides (ODNs).[1][2] The binding affinity and specificity are achieved through the formation of multiple hydrogen bonds between the clamp and the 8-oxoG nucleobase.

Quantitative Fluorescent Properties

The following table summarizes the known quantitative fluorescent properties of this compound based on available literature. It is important to note that specific values for quantum yield and molar extinction coefficient are not consistently reported in publicly accessible resources.

PropertyValueSource
Excitation Wavelength (λex) 365 nm[3]
Emission Wavelength (λem) > 420 nm[3]
Quantum Yield (Φ) Not specified
Molar Extinction Coefficient (ε) Not specified

Experimental Protocols

Synthesis of this compound
Fluorescence Quenching Assay for 8-oxoG Detection

This protocol outlines a general procedure for detecting 8-oxoG using the this compound, based on methods described in the literature.

Objective: To measure the fluorescence quenching of an this compound-containing oligonucleotide upon hybridization with a complementary strand containing 8-oxoG.

Materials:

  • This compound-labeled single-stranded DNA (ssDNA) oligonucleotide.

  • Complementary ssDNA oligonucleotide containing 8-oxoG at a specific position.

  • Complementary ssDNA oligonucleotide containing a standard guanine (G) as a negative control.

  • Annealing buffer (e.g., 50 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM EDTA).

  • Fluorometer capable of excitation at 365 nm and emission scanning above 420 nm.

  • Nuclease-free water.

Procedure:

  • Oligonucleotide Preparation:

    • Resuspend all lyophilized oligonucleotides in nuclease-free water to a stock concentration of 100 µM.

    • Prepare working solutions of each oligonucleotide at 10 µM in the annealing buffer.

  • Annealing of Duplex DNA:

    • To anneal the probe with its target, mix equal volumes of the 10 µM this compound-labeled oligonucleotide and the 10 µM complementary oligonucleotide (either with 8-oxoG or G).

    • Heat the mixture to 95°C for 5 minutes.

    • Allow the mixture to cool slowly to room temperature to ensure proper hybridization.

  • Fluorescence Measurement:

    • Set the fluorometer with an excitation wavelength of 365 nm.

    • Set the emission scan range from 420 nm to 600 nm.

    • Measure the fluorescence spectrum of the this compound-labeled ssDNA alone (unquenched control).

    • Measure the fluorescence spectrum of the duplex formed with the complementary strand containing the standard guanine.

    • Measure the fluorescence spectrum of the duplex formed with the complementary strand containing 8-oxoG.

  • Data Analysis:

    • Compare the fluorescence intensity at the emission maximum for the three samples.

    • A significant decrease in fluorescence intensity in the sample containing the 8-oxoG duplex compared to the ssDNA and the G-containing duplex indicates successful detection of 8-oxoG. The percentage of fluorescence quenching can be calculated using the formula: % Quenching = (1 - (F_8oxoG / F_unquenched)) * 100 where F_8oxoG is the fluorescence of the 8-oxoG duplex and F_unquenched is the fluorescence of the ssDNA probe alone.

Visualizations

Signaling Pathway of 8-oxoG Detection and DNA Repair Interference

The following diagram illustrates the principle of 8-oxoG detection by the 8-OxoG Clamp and its potential interference with the base excision repair (BER) pathway initiated by the 8-oxoguanine DNA glycosylase (OGG1).

Caption: 8-oxoG detection by fluorescence quenching and potential BER pathway inhibition.

Experimental Workflow for Fluorescence Quenching Assay

This diagram outlines the key steps in performing a fluorescence quenching assay to detect 8-oxoG.

Fluorescence_Quenching_Workflow Start Start: Prepare Oligonucleotides Prep_Probe Prepare 8-OxoG Clamp ssDNA Probe Start->Prep_Probe Prep_Targets Prepare Complementary ssDNA (with 8-oxoG and G) Start->Prep_Targets Anneal Anneal Probes with Targets (Heat and Cool) Prep_Probe->Anneal Prep_Targets->Anneal Measure_Fluorescence Measure Fluorescence (λex=365nm, λem>420nm) Anneal->Measure_Fluorescence Analyze Analyze Data: Compare Fluorescence Intensities Measure_Fluorescence->Analyze Conclusion Conclusion: Determine Presence of 8-oxoG Analyze->Conclusion

References

An In-depth Technical Guide to the Interaction of 8-Oxoguanine Glycosylase (OGG1) with DNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-oxoguanine glycosylase 1 (OGG1) is a critical enzyme in the base excision repair (BER) pathway, responsible for recognizing and removing the mutagenic DNA lesion 8-oxo-7,8-dihydroguanine (8-oxoG).[1][2][3] 8-oxoG is one of the most abundant and well-characterized DNA lesions generated by reactive oxygen species (ROS) and can lead to G:C to T:A transversions if left unrepaired.[4][5] Beyond its canonical role in DNA repair, emerging evidence highlights OGG1's involvement in transcriptional regulation and cellular signaling, making it a promising target for therapeutic intervention in various diseases, including cancer and inflammatory conditions.[1][6][7][8] This technical guide provides a comprehensive overview of the OGG1-DNA interaction, including its molecular mechanisms, structural basis, and the experimental methodologies used for its study.

Molecular Mechanism of OGG1-DNA Interaction

The interaction of OGG1 with DNA is a multi-step process that involves lesion recognition, base flipping, and catalytic excision.

1. Lesion Recognition and Binding: OGG1 scans the DNA for the presence of 8-oxoG.[9] The enzyme has a high affinity for DNA containing 8-oxoG.[10] Upon encountering the lesion, OGG1 induces a significant bend in the DNA of approximately 70-80 degrees.[10] This bending facilitates the flipping of the 8-oxoG base out of the DNA helix and into the enzyme's active site.[9][10] Several amino acid residues, including Phe319, Cys253, Gly42, Gln43, and Phe45, are crucial for the recognition and binding of 8-oxoG.[10] The discrimination between 8-oxoG and guanine is achieved through a single hydrogen bond formed between the N7 atom of 8-oxoG and the main chain of Gly42.[10]

2. Catalytic Excision (Glycosylase and Lyase Activity): OGG1 is a bifunctional enzyme, possessing both N-glycosylase and AP-lyase activities.[10][11]

  • Glycosylase Activity: The primary catalytic event is the hydrolysis of the N-glycosidic bond between the 8-oxoG base and the deoxyribose sugar. This reaction is facilitated by the ε-amino group of Lys249, which acts as a nucleophile, attacking the C1' of the deoxyribose and leading to the expulsion of the 8-oxoG base.[10][12] This leaves an apurinic/apyrimidinic (AP) site in the DNA.[2][13]

  • AP-Lyase Activity: Following base excision, OGG1 can cleave the phosphodiester backbone 3' to the AP site via a β-elimination reaction.[10][13] This lyase activity is generally weaker than its glycosylase activity.[13] The reaction proceeds through the formation of a Schiff base intermediate between Lys249 and the C1' of the deoxyribose.[10][12] The excised 8-oxoG base can act as a cofactor in this step.[10]

The Role of OGG1 in the Base Excision Repair (BER) Pathway

OGG1 initiates the BER pathway for the removal of 8-oxoG.[1] The subsequent steps are carried out by a series of other enzymes in a coordinated fashion.

  • Initiation: OGG1 recognizes and excises the 8-oxoG base, creating an AP site.[1][2]

  • AP Site Processing: Apurinic/apyrimidinic endonuclease 1 (APE1) cleaves the phosphodiester backbone 5' to the AP site, generating a 3'-hydroxyl and a 5'-deoxyribosephosphate (dRP) end.[1] APE1 can also actively displace OGG1 from the AP site, thereby increasing the turnover of OGG1.[14]

  • DNA Synthesis and Ligation: DNA polymerase β (Pol β) removes the dRP moiety and inserts a new guanine nucleotide. Finally, DNA ligase III seals the nick in the DNA backbone to complete the repair process.

BER_Pathway DNA_damage 8-oxoG in DNA OGG1 OGG1 DNA_damage->OGG1 Recognition & Excision AP_site AP Site OGG1->AP_site APE1 APE1 AP_site->APE1 Incision Nick_dRP Nick with 5'-dRP APE1->Nick_dRP PolB DNA Polymerase β Nick_dRP->PolB dRP removal & Synthesis Nick Nick PolB->Nick Ligase DNA Ligase III Nick->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA

Beyond Repair: OGG1 in Transcriptional Regulation

Recent studies have unveiled a non-canonical role for OGG1 in gene expression.[1][2][6] OGG1 can modulate transcription through several mechanisms:

  • Epigenetic-like Mark: 8-oxoG itself can act as an epigenetic-like mark.[6]

  • Transcription Factor Modulation: The binding of OGG1 to 8-oxoG in promoter regions can influence the binding of transcription factors, such as NF-κB, thereby altering gene expression.[1] This can occur with both enzymatically active and inactive forms of OGG1.[6]

  • Chromatin Remodeling: OGG1 can recruit chromatin remodelers to gene regulatory regions.[1]

  • Post-Repair Signaling: The complex formed between OGG1 and the excised 8-oxoG base can act as a guanine nucleotide exchange factor (GEF) for small GTPases like Ras, activating downstream signaling cascades.[1]

OGG1_Transcription_Regulation

Quantitative Data on OGG1-DNA Interaction

The binding affinity and kinetic parameters of OGG1 for various DNA substrates have been determined in several studies. These values can vary depending on the experimental conditions.

ParameterSubstrateValueReference
Binding Affinity (Kd)
8-oxoG:C1.5 - 20 nM[15]
AP:C~30 nM[13]
G:C> 1 µM[13]
Kinetic Constants
kobs (glycosylase)8-oxoG:C0.1 - 1.0 s-1[13]
kobs (β-elimination)AP site0.01 - 0.05 s-1[13]

Note: Kd (dissociation constant) is a measure of binding affinity; a lower Kd indicates stronger binding. kobs is the observed rate constant.

Experimental Protocols

Electrophoretic Mobility Shift Assay (EMSA) for OGG1-DNA Binding

EMSA is used to qualitatively and quantitatively assess the binding of OGG1 to a specific DNA sequence.

EMSA_Workflow start Start prepare_dna Prepare labeled DNA probe (e.g., 32P or fluorescently tagged) containing 8-oxoG start->prepare_dna incubate Incubate purified OGG1 with labeled DNA probe prepare_dna->incubate electrophoresis Run samples on a non-denaturing polyacrylamide gel incubate->electrophoresis visualize Visualize DNA bands (autoradiography or fluorescence imaging) electrophoresis->visualize analyze Analyze band shifts to determine binding affinity (Kd) visualize->analyze end End analyze->end

Methodology:

  • Probe Preparation: Synthesize and purify a short double-stranded DNA oligonucleotide containing a single 8-oxoG lesion. Label the probe with a radioactive isotope (e.g., 32P) or a fluorescent dye.

  • Binding Reaction: Incubate a fixed amount of the labeled DNA probe with increasing concentrations of purified OGG1 protein in a binding buffer (e.g., 25 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM EDTA, 10% glycerol).

  • Electrophoresis: Separate the protein-DNA complexes from the free DNA probe by electrophoresis on a native polyacrylamide gel at 4°C.

  • Visualization and Quantification: Visualize the bands by autoradiography or fluorescence imaging. The fraction of bound DNA is quantified and plotted against the protein concentration to determine the dissociation constant (Kd).

DNA Glycosylase Activity Assay

This assay measures the ability of OGG1 to excise 8-oxoG from a DNA substrate.

Methodology:

  • Substrate Preparation: Prepare a 32P-labeled double-stranded oligonucleotide containing a single 8-oxoG.

  • Enzymatic Reaction: Incubate the DNA substrate with purified OGG1 at 37°C for a defined period.

  • Reaction Termination and Cleavage: Stop the reaction and treat with NaOH to cleave the DNA at the resulting AP site.

  • Analysis: Separate the reaction products on a denaturing polyacrylamide gel. The amount of cleaved product is quantified to determine the enzyme's activity.

Chromatin Immunoprecipitation (ChIP) for In Vivo OGG1-DNA Interaction

ChIP is used to identify the genomic regions where OGG1 is bound in living cells.

Methodology:

  • Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for OGG1 to pull down OGG1-DNA complexes.

  • DNA Purification: Reverse the cross-links and purify the DNA associated with OGG1.

  • Analysis: Identify the purified DNA fragments by quantitative PCR (qPCR) or high-throughput sequencing (ChIP-seq) to map the genome-wide binding sites of OGG1.

Post-Translational Modifications of OGG1

The activity and function of OGG1 can be regulated by various post-translational modifications.

ModificationModifying EnzymeEffect on OGG1Reference
Phosphorylation Cdk4Increases 8-oxoG incision activity[4]
c-AblNo effect on incision activity[4]
Acetylation p300/CBPIncreases catalytic activity[16]
Deacetylation SIRT3Increases half-life of mitochondrial OGG1[16]
O-GlcNAcylation O-GlcNAc transferaseInhibits activity[17]

OGG1 Inhibitors and Activators in Drug Development

The dual role of OGG1 in DNA repair and signaling has made it an attractive target for drug development.[7][8][18]

  • Inhibitors: Small molecule inhibitors of OGG1 are being developed as potential anticancer agents.[18][19][20] By preventing the repair of 8-oxoG, these inhibitors can lead to the accumulation of DNA damage and induce cell death, particularly in cancer cells that already have high levels of oxidative stress.[18] Examples of OGG1 inhibitors include SU0268 and TH5487.[19][21]

  • Activators: Conversely, activators of OGG1 could be beneficial in conditions associated with increased oxidative stress and DNA damage, such as neurodegenerative diseases and aging.[8]

Conclusion

The interaction of OGG1 with DNA is a fundamental process for maintaining genome integrity. Its intricate mechanism of lesion recognition and catalytic excision, coupled with its emerging roles in transcriptional regulation, underscores its importance in cellular homeostasis. The development of experimental techniques to probe the OGG1-DNA interaction has provided valuable insights and has paved the way for the development of novel therapeutic strategies targeting this crucial enzyme. Further research into the complex regulation of OGG1 and its diverse functions will undoubtedly open new avenues for the treatment of a wide range of human diseases.

References

Introduction: Oxidative Stress and the Significance of 8-Oxoguanine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Role of 8-Oxoguanine as a Biomarker for Oxidative Stress

Oxidative stress reflects an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defenses.[1] ROS, which are continuously generated through metabolic processes and exposure to environmental factors like radiation and xenobiotics, can oxidize essential cellular macromolecules, including DNA.[1][2] Among the four DNA bases, guanine is the most susceptible to oxidation due to its low redox potential.[3]

The primary and most abundant product of this reaction is 7,8-dihydro-8-oxoguanine (8-oxoG), a lesion that has become a cornerstone biomarker for assessing oxidative stress.[3][4] Its accumulation is directly linked to mutagenesis, as it can mispair with adenine during DNA replication, leading to G:C to T:A transversion mutations.[5][6] The measurement of 8-oxoG and its deoxynucleoside form, 8-oxo-2'-deoxyguanosine (8-oxodG), in tissues and biofluids like urine provides a critical tool for evaluating the extent of oxidative DNA damage, disease risk, and the efficacy of therapeutic interventions.[1][7]

Formation and Cellular Repair of 8-Oxoguanine

8-oxoguanine is formed when ROS, particularly the hydroxyl radical, attack the C8 position of guanine within the DNA strand.[5] The cellular nucleotide pool is also vulnerable, with dGTP being more susceptible to oxidation than guanine integrated into chromatin-protected DNA.[8] This can lead to the formation of 8-oxo-dGTP, which can be erroneously incorporated into DNA by polymerases.[8]

To counteract the mutagenic potential of 8-oxoG, cells have evolved a robust defense system, primarily the Base Excision Repair (BER) pathway.[2][3]

The key steps in the BER pathway for 8-oxoG are:

  • Recognition and Excision: The bifunctional DNA glycosylase, 8-oxoguanine DNA glycosylase 1 (OGG1), recognizes the 8-oxoG:C pair, flips the damaged base out of the DNA helix, and cleaves the N-glycosidic bond to excise it.[2][3][8]

  • AP Site Formation: The removal of the base leaves an apurinic/apyrimidinic (AP) site in the DNA backbone.[8]

  • Strand Incision and Processing: AP endonuclease-1 (APE1) enhances the turnover of OGG1 and cleaves the phosphodiester backbone at the AP site.[8] DNA polymerase β then removes the resulting 5' sugar-phosphate group and fills the single-nucleotide gap.[8]

  • Ligation: Finally, a DNA ligase seals the nick in the DNA strand, restoring its integrity.

If the lesion is not repaired before replication, an adenine may be incorporated opposite 8-oxoG. This 8-oxoG:A mispair is recognized by another glycosylase, MUTYH, which removes the adenine, initiating a separate BER process to prevent mutation.[3]

BER_Pathway cluster_damage DNA Damage Formation cluster_repair Base Excision Repair (BER) ROS Reactive Oxygen Species (ROS) Guanine Guanine in DNA ROS->Guanine Oxidation OxoG_DNA 8-oxoG in DNA OGG1 OGG1 Glycosylase OxoG_DNA->OGG1 Recognition & Excision AP_Site AP Site OGG1->AP_Site Excised_8oxoG Excised 8-oxoG OGG1->Excised_8oxoG APE1 APE1 AP_Site->APE1 Incision Polymerase DNA Polymerase β APE1->Polymerase Gap Filling Ligase DNA Ligase Polymerase->Ligase Ligation Repaired_DNA Repaired DNA Ligase->Repaired_DNA Biofluids Urine, Blood Excised_8oxoG->Biofluids Excretion

Caption: Oxidative formation of 8-oxoG in DNA and its subsequent removal by the OGG1-initiated BER pathway.

Methodologies for Detection and Quantification

Accurate quantification of 8-oxoG is essential for its use as a biomarker. Several analytical techniques are available, each with distinct advantages and limitations. Care must be taken during sample extraction and analysis to prevent the artificial oxidation of guanine, which could lead to falsely elevated results.[5]

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) coupled with a sensitive detector is considered the gold standard for 8-oxoG and 8-oxodG analysis due to its high selectivity and sensitivity.[1][9]

  • HPLC with Electrochemical Detection (HPLC-ECD): This is a widely used method that offers high sensitivity, down to the femtomolar range.[1][7] However, it can be susceptible to interference from other electroactive compounds.

  • HPLC with Tandem Mass Spectrometry (HPLC-MS/MS): This approach provides the highest level of specificity and is less prone to artifacts.[10] It allows for the simultaneous measurement of 8-oxoG, 8-oxodG, and their non-oxidized counterparts in a single run without extensive sample pre-treatment.[10]

Immunological Methods
  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are commercially available and offer a high-throughput, relatively simple method for detecting 8-oxoG.[2] While convenient, these assays can suffer from a lack of specificity and potential cross-reactivity, which may lead to less precise quantification compared to chromatographic methods.[11]

Enzymatic Methods
  • Fluorescent Binding Assays: These methods use specific antibodies or DNA repair enzymes to detect 8-oxoG in situ. For example, cells can be fixed and permeabilized, followed by incubation with a fluorescently labeled antibody or a protein conjugate that binds to 8-oxoG, allowing for visualization and quantification via microscopy.[12][13]

Experimental Protocols

Protocol: Quantification of Urinary 8-oxodG by HPLC-MS/MS

This protocol outlines a direct injection method for analyzing 8-oxodG in urine, which minimizes sample handling and potential for artifactual oxidation.[10]

1. Sample Collection and Storage:

  • Collect 24-hour or first-morning void urine samples.

  • Immediately freeze and store samples at -80°C until analysis to ensure stability.

2. Sample Preparation:

  • Thaw urine samples on ice.

  • Centrifuge a small aliquot (e.g., 500 µL) at 10,000 x g for 5 minutes to pellet any particulate matter.

  • Transfer the supernatant to an autosampler vial for direct injection. For enhanced sensitivity with low-concentration samples, solid-phase extraction (SPE) can be employed as a pre-concentration step.[14]

3. Chromatographic Separation:

  • System: HPLC system coupled to a tandem mass spectrometer.

  • Column: A reverse-phase C18 column. Low-temperature chromatography can be used to improve the retention of polar analytes like guanine species.[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

  • Injection Volume: 10-50 µL.

4. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for 8-oxodG and a stable isotope-labeled internal standard (e.g., ¹⁵N₅-8-oxodG).

  • Quantification: Generate a standard curve with known concentrations of 8-oxodG. The concentration in the urine sample is determined by comparing its peak area ratio (analyte/internal standard) to the standard curve.

5. Data Normalization:

  • Measure the creatinine concentration in the urine sample using a separate assay.

  • Express the final 8-oxodG concentration as a ratio to creatinine (e.g., in µmol/mol creatinine or ng/mg creatinine) to correct for variations in urine dilution.[14]

Workflow A Urine Sample Collection (Store at -80°C) B Sample Thawing & Centrifugation A->B G Creatinine Measurement & Data Normalization A->G C Direct Injection or Optional SPE Cleanup B->C D HPLC Separation (Reverse-Phase C18) C->D E Tandem Mass Spectrometry (ESI+, MRM Mode) D->E F Quantification using Internal Standard & Calibration Curve E->F H Final Result (e.g., ng/mg creatinine) F->H G->H

Caption: General experimental workflow for the quantification of urinary 8-oxodG via HPLC-MS/MS.

Data Presentation: 8-Oxoguanine Levels in Health and Disease

Levels of 8-oxoG and 8-oxodG are frequently elevated in conditions associated with increased oxidative stress. The tables below summarize representative data from various studies.

Table 1: Representative Levels of Urinary 8-oxodG in Human Populations

Condition/Population8-oxodG Level (µmol/mol creatinine)Analytical MethodReference
Healthy Control Group4.70 ± 7.1HPLC-ECD[7]
Breast Cancer Patients16.39 ± 17.3HPLC-ECD[7]
Tobacco SmokersMean: 1.72 µg/g creatinineLC-SRM/MS[15]
Type 2 DiabetesSignificantly higher than controlsMonoclonal Antibodies[7]

Table 2: Representative Levels of 8-oxoG in Cellular DNA and Serum

Condition/Population8-oxoG LevelSample MatrixAnalytical MethodReference
Healthy Controls0.96 ± 0.15 nMSerumMonoclonal Antibodies[7]
Type 2 Diabetes Patients5.03 ± 0.69 nMSerumMonoclonal Antibodies[7]
Alzheimer's DiseaseSignificantly higher than controlsPeripheral Blood DNAELISA[16]
Alzheimer's DiseaseIncreased levels in nuclear & mitochondrial DNAHPLC[16]

Role in Drug Development and Clinical Research

The quantification of 8-oxoG serves as a valuable tool in pharmaceutical research and clinical settings.

  • Assessment of Drug Toxicity: New chemical entities can be screened for their potential to induce oxidative stress by measuring changes in 8-oxoG levels in preclinical models.

  • Evaluation of Antioxidant Therapies: 8-oxoG is a key endpoint for assessing the efficacy of antioxidant compounds or interventions designed to reduce oxidative damage. A reduction in urinary or cellular 8-oxoG levels can provide evidence of a drug's protective effect.

  • Disease Monitoring and Risk Assessment: Elevated levels of 8-oxoG are associated with an increased risk for various pathologies, including cancer, diabetes, and neurodegenerative diseases.[1][5][7] Monitoring these levels can aid in early diagnosis and in assessing disease progression.[7][16]

  • Development of Novel Therapeutics: The enzymes involved in the 8-oxoG repair pathway, such as OGG1 and NUDT1 (which sanitizes the 8-oxo-dGTP pool), are themselves targets for drug development.[17] Inhibitors of these pathways are being explored as tools to sensitize cancer cells to oxidative stress.[17]

Conclusion

8-oxoguanine is a robust and extensively validated biomarker of oxidative DNA damage. Its formation is a direct consequence of ROS activity, and its cellular repair and subsequent excretion provide accessible means for non-invasive assessment. While various analytical methods exist, HPLC-MS/MS offers the highest degree of accuracy and specificity for quantification. The measurement of 8-oxoG is indispensable for research into the pathophysiology of aging and chronic diseases, and it provides a critical endpoint for evaluating the safety and efficacy of novel therapeutic agents in drug development.

References

G-Clamp and Cytosine Analogs: A Technical Guide to Foundational Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on G-clamp and other tricyclic cytosine analogs, pivotal tools in the advancement of nucleic acid-based therapeutics and diagnostics. This document details their chemical properties, mechanisms of action, and the experimental methodologies crucial for their synthesis and application. Quantitative data are presented in structured tables for comparative analysis, and key experimental workflows and molecular interactions are visualized through detailed diagrams.

Introduction to G-Clamp and Tricyclic Cytosine Analogs

The G-clamp, a tricyclic analog of cytosine, represents a significant advancement in nucleic acid chemistry.[1] Its unique structure, featuring a 9-(2-aminoethoxy)-phenoxazine moiety, allows for enhanced binding to guanine (G) nucleobases.[1] This enhanced affinity stems from the formation of four hydrogen bonds, compared to the three in a standard cytosine-guanine pair, and favorable π-stacking interactions.[1] This "clamping" effect significantly increases the thermodynamic stability of DNA and RNA duplexes.[1][2]

Another important class of cytosine analogs are fluorescent tricyclic cytosines, such as tC. These molecules serve as valuable probes for studying nucleic acid structure and dynamics due to their intrinsic fluorescence.[3]

The applications of these analogs are extensive, particularly in the realm of antisense oligonucleotides (ASOs). Incorporation of G-clamps into ASOs has been shown to dramatically increase their potency, in some cases by as much as 25-fold.[4][5] This enhanced potency allows for more effective gene silencing at lower doses.[1] Furthermore, G-clamp modifications improve the specificity of molecular probes and primers used in techniques like PCR and in situ hybridization.[1][2]

Quantitative Data on G-Clamp and Cytosine Analog Performance

The incorporation of G-clamps and their analogs into oligonucleotides leads to measurable improvements in their binding affinity, stability, and biological activity. The following tables summarize key quantitative data from foundational studies.

ModificationOligonucleotide ContextMeasurementValueReference
Single G-clampPoly-pyrimidine decamer DNA duplexMelting Temperature (Tm) Enhancement+18 °C
Single G-clamp20-mer phosphorothioate ASO targeting c-rafIncrease in Potency25-fold[4][5]
Single G-clamp15-mer phosphorothioate ASO targeting p27kip1Mismatch Discrimination (potency reduction)5-fold (single mismatch), complete loss (two mismatches)[4][5]
Tricyclic Cytosine (tC)DNA 10-mer duplexMelting Temperature (Tm) Increase (average)+3 °C

Table 1: Performance Metrics of G-Clamp Modified Oligonucleotides. This table highlights the significant impact of G-clamp incorporation on duplex stability and antisense oligonucleotide potency.

AnalogExcitation Wavelength (nm)Emission Wavelength (nm)Quantum YieldReference
Tricyclic Cytosine (tC)3855050.2[3]
tC in single-stranded ASO~395~5050.10
tC in double-stranded ASO:RNA~395~505-
tCO in single-stranded ASO~365~4600.22

Table 2: Photophysical Properties of Fluorescent Cytosine Analogs. This table provides key spectral data for the fluorescent cytosine analog tC and its derivative tCO, which are valuable for biophysical studies.

Experimental Protocols

This section provides detailed methodologies for the synthesis of G-clamp phosphoramidites, their incorporation into oligonucleotides, and the subsequent evaluation of the modified oligonucleotides.

Synthesis of G-Clamp (AP-dC) CE-Phosphoramidite

The synthesis of the G-clamp phosphoramidite is a critical first step for its incorporation into oligonucleotides. The following protocol is based on the foundational work by Lin and Matteucci.

Materials:

  • Starting materials for the synthesis of the phenoxazine ring system.

  • Protected deoxycytidine precursor.

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Standard organic synthesis reagents and solvents.

Procedure:

  • Synthesis of the Phenoxazine Moiety: The tricyclic phenoxazine core is synthesized through established organic chemistry methods. This typically involves the condensation of appropriate precursors to form the heterocyclic ring system.

  • Attachment of the Aminoethyl Linker: The 9-(2-aminoethoxy) side chain is introduced onto the phenoxazine ring. This is often achieved by nucleophilic aromatic substitution or other coupling reactions. The amino group is typically protected with a suitable protecting group (e.g., trifluoroacetyl) for subsequent steps.

  • Glycosylation: The protected phenoxazine derivative is coupled to a protected deoxyribose sugar to form the nucleoside.

  • 5'-DMT Protection: The 5'-hydroxyl group of the nucleoside is protected with a dimethoxytrityl (DMT) group.

  • Phosphitylation: The 3'-hydroxyl group is reacted with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a non-nucleophilic base (e.g., diisopropylethylamine) to yield the final G-clamp CE-phosphoramidite.

  • Purification: The final product is purified by silica gel chromatography.

Detailed characterization data (NMR, Mass Spectrometry) for each intermediate and the final product are essential for confirming the successful synthesis and are typically provided in the supporting information of the original research articles.

Solid-Phase Synthesis of G-Clamp Modified Oligonucleotides

The incorporation of the G-clamp phosphoramidite into a growing oligonucleotide chain is achieved using a standard automated DNA synthesizer.

Materials:

  • G-clamp CE-phosphoramidite.

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U).

  • Controlled pore glass (CPG) solid support.

  • Synthesis reagents: deblocking solution (e.g., trichloroacetic acid in dichloromethane), activator (e.g., 5-ethylthio-1H-tetrazole), capping solution (e.g., acetic anhydride and N-methylimidazole), and oxidizing solution (e.g., iodine in THF/water/pyridine).

  • Cleavage and deprotection solution (e.g., concentrated aqueous ammonia).

Procedure:

  • Instrument Setup: The DNA synthesizer is programmed with the desired oligonucleotide sequence. The G-clamp phosphoramidite is installed on a designated port of the synthesizer.

  • Synthesis Cycle: The synthesis proceeds in the 3' to 5' direction through repeated cycles of:

    • Deblocking: Removal of the 5'-DMT protecting group from the growing chain.

    • Coupling: Activation of the incoming phosphoramidite (standard base or G-clamp) and its reaction with the free 5'-hydroxyl group of the growing chain. A longer coupling time (e.g., 360 seconds) is typically used for the G-clamp phosphoramidite to ensure high coupling efficiency.

    • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

    • Oxidation: Conversion of the phosphite triester linkage to a more stable phosphate triester.

  • Cleavage and Deprotection: After the final cycle, the oligonucleotide is cleaved from the solid support and all protecting groups (from the bases and phosphate backbone) are removed by treatment with concentrated aqueous ammonia at elevated temperature.

  • Purification: The crude oligonucleotide is purified, typically by high-performance liquid chromatography (HPLC).

Thermal Melting (Tm) Analysis of Duplex Stability

This experiment quantifies the increase in duplex stability conferred by the G-clamp modification.

Materials:

  • Purified G-clamp modified oligonucleotide and its complementary unmodified DNA or RNA strand.

  • Unmodified control duplex of the same sequence.

  • Annealing buffer (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

Procedure:

  • Sample Preparation: The complementary oligonucleotide strands are mixed in equimolar amounts in the annealing buffer to a final concentration of typically 1-5 µM.

  • Denaturation and Annealing: The samples are heated to 95°C for 5 minutes to ensure complete denaturation, followed by slow cooling to room temperature to allow for proper annealing of the duplexes.

  • Data Acquisition: The absorbance of the samples at 260 nm is monitored as the temperature is increased from a low temperature (e.g., 25°C) to a high temperature (e.g., 95°C) at a controlled rate (e.g., 0.5°C/minute).

  • Data Analysis: The melting temperature (Tm) is determined as the temperature at which 50% of the duplex is dissociated. This is calculated from the first derivative of the melting curve. The change in Tm (ΔTm) between the G-clamp modified and unmodified duplexes is then calculated.

In Vitro Evaluation of Antisense Oligonucleotide (ASO) Activity

This protocol outlines a general method to assess the gene-silencing efficacy of G-clamp modified ASOs in a cell culture system.

Materials:

  • G-clamp modified ASO and control oligonucleotides (e.g., scrambled sequence, mismatch sequence).

  • Mammalian cell line expressing the target gene.

  • Cell culture medium and supplements.

  • Transfection reagent (for lipid-based transfection) or electroporation system.

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).

Procedure:

  • Cell Culture: Cells are seeded in appropriate culture plates and allowed to adhere and grow to a suitable confluency.

  • ASO Transfection: The ASOs are delivered into the cells. This can be achieved through various methods, with lipid-based transfection being common. The ASO is complexed with the transfection reagent according to the manufacturer's protocol and then added to the cells. A dose-response curve is typically generated by transfecting a range of ASO concentrations.

  • Incubation: The cells are incubated with the ASO for a period of time sufficient to allow for target mRNA knockdown (typically 24-72 hours).

  • RNA Extraction: Total RNA is isolated from the cells using a commercial RNA extraction kit.

  • qRT-PCR Analysis: The expression level of the target mRNA is quantified by qRT-PCR. The mRNA levels are normalized to a housekeeping gene to account for variations in RNA input. The reduction in target mRNA levels in cells treated with the G-clamp ASO is compared to that in cells treated with control oligonucleotides.

RNase H Cleavage Assay

This assay determines if a G-clamp modified ASO can guide the cleavage of its target RNA by RNase H, a key mechanism for many ASOs.

Materials:

  • G-clamp modified ASO.

  • Target RNA transcript (can be radiolabeled or fluorescently labeled).

  • RNase H enzyme and reaction buffer.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) system.

Procedure:

  • Hybridization: The ASO and target RNA are mixed in the RNase H reaction buffer and heated to denature, then cooled to allow for hybridization.

  • RNase H Digestion: RNase H enzyme is added to the reaction mixture, which is then incubated at 37°C for a specific time period.

  • Reaction Quenching: The reaction is stopped by the addition of a chelating agent like EDTA.

  • Analysis: The reaction products are separated by denaturing PAGE. Cleavage of the target RNA will result in the appearance of smaller fragments, which can be visualized by autoradiography (for radiolabeled RNA) or fluorescence imaging.

Visualizations of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate important molecular interactions and experimental processes related to G-clamp and cytosine analog research.

G_Clamp_Interaction cluster_GC_pair G-Clamp : Guanine Base Pair G_Clamp G-Clamp (Tricyclic Cytosine Analog) Guanine Guanine G_Clamp->Guanine Watson-Crick H-bonds (x3) G_Clamp->Guanine Hoogsteen H-bond (x1) G_Clamp->Guanine π-stacking

Caption: Molecular interactions between a G-clamp and a guanine base.

Oligo_Synthesis_Workflow start Start: Solid Support with First Nucleoside deblock 1. Deblocking: Remove 5'-DMT group start->deblock couple 2. Coupling: Add G-Clamp or Standard Phosphoramidite deblock->couple cap 3. Capping: Block unreacted 5'-hydroxyls couple->cap oxidize 4. Oxidation: Stabilize phosphate linkage cap->oxidize repeat Repeat for each nucleotide in sequence oxidize->repeat repeat->deblock Next Cycle cleave Cleavage & Deprotection repeat->cleave Synthesis Complete purify Purification (HPLC) cleave->purify end Final Oligonucleotide purify->end

Caption: Workflow for solid-phase synthesis of G-clamp modified oligonucleotides.

ASO_Activity_Assay start Seed Cells transfect Transfect with G-Clamp ASO start->transfect incubate Incubate (24-72 hours) transfect->incubate control Control Groups: - Scrambled ASO - Mismatch ASO - Untreated transfect->control extract_rna Extract Total RNA incubate->extract_rna qRT_PCR qRT-PCR for Target mRNA extract_rna->qRT_PCR analyze Analyze Data: Normalize to Housekeeping Gene qRT_PCR->analyze result Determine Target Knockdown Efficiency analyze->result

Caption: Experimental workflow for evaluating antisense oligonucleotide activity in vitro.

Conclusion

G-clamp technology and the development of novel cytosine analogs have provided researchers with powerful tools to modulate the properties of nucleic acids. The ability to significantly enhance binding affinity and, in the case of fluorescent analogs, to probe molecular interactions, has profound implications for drug discovery, diagnostics, and fundamental biological research. The detailed protocols and data presented in this guide offer a solid foundation for scientists and researchers to harness the potential of these innovative chemical modifications. Continued research into novel analogs and their applications promises to further expand the capabilities of nucleic acid-based technologies.

References

Unraveling the Binding Affinity of 8-OxoG Clamp CEP: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles and methodologies surrounding the binding affinity of 8-OxoG Clamp CEP, a crucial tool in the study of oxidative DNA damage and repair. This document provides a comprehensive overview of the quantitative data, experimental protocols, and signaling pathways associated with this novel modified oligonucleotide.

Introduction to this compound

8-oxo-7,8-dihydroguanine (8-oxoG) is one of the most common and mutagenic DNA lesions resulting from oxidative stress. Its presence in the genome can lead to G:C to T:A transversion mutations if not repaired. The 8-OxoG Clamp is a synthetically engineered cytosine analog, based on a phenoxazine scaffold, designed to bind with high specificity and affinity to its counterpart, 8-oxoG, within a DNA duplex. The "CEP" designation refers to the cyanoethyl phosphoramidite chemical form, which enables its incorporation into custom DNA oligonucleotides during solid-phase synthesis. This technology offers a powerful tool for investigating the mechanisms of DNA damage recognition and repair, as well as for the development of diagnostic and therapeutic agents targeting oxidative stress pathways.

Quantitative Data on Binding Affinity

The binding affinity of oligonucleotides containing the 8-OxoG Clamp has been primarily characterized in the context of their interaction with the primary human DNA glycosylase responsible for excising 8-oxoG, 8-oxoguanine DNA glycosylase 1 (OGG1). The presence of the 8-OxoG Clamp opposite an 8-oxoG lesion significantly influences the binding and catalytic activity of OGG1.

DNA Duplex ConfigurationTarget MoleculeBinding Affinity (K_a, M⁻¹)Melting Temperature (T_m, °C)Reference
oxoG / oxoG-clamphOGG1(0.25 ± 0.09) x 10⁶35[1]
oxoG / ChOGG1(5 ± 2) x 10⁶48[1]
G / C (non-specific)hOGG1(0.45 ± 0.07) x 10⁶49[1]
G / oxoG-clampNot ApplicableNot Reported33[1]
AP site / CNot ApplicableNot Reported24[1]
AP site / oxoG-clampNot ApplicableNot Reported21[1]

Note: The data indicates that while the 8-OxoG Clamp is designed for high affinity to 8-oxoG, its presence in a DNA duplex reduces the binding affinity of OGG1 compared to a standard oxoG:C pair. This suggests that the clamp may sterically hinder the enzyme's access to the lesion. The melting temperature data also reveals that the incorporation of the 8-OxoG Clamp can destabilize the DNA duplex compared to a natural C or even a G:C pair.

Experimental Protocols

Synthesis of this compound and Incorporation into Oligonucleotides

The synthesis of the 8-OxoG Clamp as a cyanoethyl phosphoramidite is a multi-step organic chemistry process. While a detailed, step-by-step synthesis protocol is proprietary and specific to individual manufacturers, the general approach involves the construction of the phenoxazine core, followed by the addition of the necessary protecting groups and the phosphoramidite moiety.

General Workflow for Incorporation:

  • Solid-Phase Synthesis: Oligonucleotides are synthesized on a solid support (e.g., controlled pore glass) using an automated DNA synthesizer.

  • Standard Coupling Cycles: The synthesis proceeds through repeated cycles of deblocking, coupling, capping, and oxidation for the standard A, T, G, and C phosphoramidites.

  • Modified Base Coupling: When the 8-OxoG Clamp is required at a specific position in the sequence, the this compound is introduced into the synthesizer. The coupling step is performed, incorporating the modified base into the growing oligonucleotide chain.

  • Cleavage and Deprotection: After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed using a chemical treatment (e.g., ammonium hydroxide with 2-mercaptoethanol to prevent degradation of the 8-oxoG site).[2]

  • Purification: The final oligonucleotide product is purified, typically by high-performance liquid chromatography (HPLC), to ensure high purity.

Binding Affinity Measurement: Stopped-Flow Kinetic Analysis

Stopped-flow spectroscopy is a powerful technique for studying the kinetics of fast reactions in solution, such as the binding of a protein to a DNA duplex.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled DNA duplex containing the 8-oxoG/8-OxoG Clamp pair in a suitable buffer (e.g., 20 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 100 mM NaCl).[3] A common fluorescent label is 2-aminopurine, which can be placed adjacent to the lesion of interest.

    • Prepare a separate solution of the protein of interest (e.g., OGG1) in the same buffer.

    • Determine the concentrations of both the DNA and protein solutions accurately using UV-Vis spectrophotometry.

  • Instrument Setup:

    • Use a stopped-flow instrument equipped with a fluorescence detector.

    • Set the excitation and emission wavelengths appropriate for the chosen fluorophore. For 2-aminopurine, excitation is typically around 315 nm and emission is measured above 370 nm.

    • Equilibrate the instrument and sample syringes to the desired reaction temperature.

  • Data Acquisition:

    • Load the DNA solution into one syringe and the protein solution into the other.

    • Rapidly mix the two solutions by driving the syringes. The reaction starts upon mixing.

    • Monitor the change in fluorescence intensity over time as the protein binds to the DNA. The binding event often leads to a change in the fluorescence signal (quenching or enhancement).

  • Data Analysis:

    • The resulting kinetic traces (fluorescence vs. time) are fitted to an appropriate binding model (e.g., single or double exponential decay) using specialized software (e.g., Prism, BioKine 32).[4]

    • By performing the experiment at various reactant concentrations, the association rate constant (k_on) and the dissociation rate constant (k_off) can be determined.

    • The equilibrium association constant (K_a) is then calculated as the ratio of k_on to k_off (K_a = k_on / k_off).

Binding Affinity Measurement: Fluorescence Titration

Fluorescence titration is an equilibrium-based method used to determine the binding affinity (dissociation constant, K_d) of a ligand to a macromolecule.

Detailed Methodology:

  • Sample Preparation:

    • Prepare a solution of the fluorescently labeled oligonucleotide (e.g., containing the 8-OxoG Clamp and a fluorophore like fluorescein) at a constant, low concentration in a suitable binding buffer.

    • Prepare a series of solutions of the unlabeled complementary strand containing the 8-oxoG lesion at varying concentrations in the same buffer.

  • Measurement:

    • Use a fluorometer to measure the initial fluorescence intensity of the labeled oligonucleotide solution.

    • Sequentially add small aliquots of the unlabeled complementary strand solution to the cuvette containing the labeled strand.

    • After each addition, allow the system to reach equilibrium (typically a few minutes) and measure the fluorescence intensity. The hybridization of the two strands will often result in a change in fluorescence (quenching or enhancement).

  • Data Analysis:

    • Plot the change in fluorescence intensity as a function of the concentration of the unlabeled strand.

    • Fit the resulting binding curve to a suitable binding isotherm equation (e.g., the Hill equation or a one-site binding model) using non-linear regression analysis.

    • The fitting procedure will yield the dissociation constant (K_d), which is the inverse of the association constant (K_d = 1/K_a).

Signaling Pathways and Molecular Interactions

The 8-OxoG Clamp primarily interfaces with the Base Excision Repair (BER) pathway, the main cellular mechanism for repairing oxidative DNA damage. The key enzyme in this pathway for 8-oxoG is OGG1. The binding of OGG1 to an 8-oxoG lesion initiates a cascade of events.

The presence of the 8-OxoG Clamp opposite an 8-oxoG lesion creates a stable duplex that is recognized by OGG1. However, the bulky phenoxazine structure of the clamp sterically hinders the catalytic domain of OGG1, thereby inhibiting the excision of the 8-oxoG base.[1] This "trapping" of OGG1 at the lesion site can be a valuable experimental tool.

Beyond its role in DNA repair, OGG1, when bound to its substrate (either in DNA or as the excised base), can act as a signaling molecule. It has been shown to activate small GTPases of the Ras family, which in turn triggers the mitogen-activated protein kinase (MAPK) signaling cascade (Raf-MEK-ERK).[5][6] This can lead to changes in gene expression, linking DNA damage and repair directly to cellular signaling pathways that can influence processes like inflammation and cell proliferation.[7][8][9] The use of 8-OxoG Clamp-modified oligonucleotides can thus be employed to study the downstream consequences of OGG1 binding to damaged DNA, independent of the repair process itself.

Experimental_Workflow cluster_synthesis Oligonucleotide Preparation cluster_binding Binding Affinity Measurement cluster_cellular Cellular/Biochemical Assays Synth_Clamp Synthesis of 8-OxoG Clamp CEP Incorp Incorporation into Oligonucleotide Synth_Clamp->Incorp Purify Purification (HPLC) Incorp->Purify Synth_Target Synthesis of 8-oxoG Target Strand Hybrid Hybridization of Clamp and Target Strands Synth_Target->Hybrid Purify->Hybrid Cell_Intro Introduction into Cells or Biochemical System Purify->Cell_Intro Fluor_Titr Fluorescence Titration Hybrid->Fluor_Titr Stop_Flow Stopped-Flow Kinetics Hybrid->Stop_Flow Data_Analysis Data Analysis (Kd / Ka) Fluor_Titr->Data_Analysis Stop_Flow->Data_Analysis OGG1_Bind OGG1 Binding Assay (EMSA) Cell_Intro->OGG1_Bind Signal_Act Signaling Pathway Activation Assay Cell_Intro->Signal_Act

This workflow outlines the key stages, from the synthesis and purification of the modified oligonucleotides to the various biophysical and biochemical assays used to characterize their binding affinity and biological activity.

Conclusion

The this compound represents a significant advancement in the tools available for studying oxidative DNA damage. Its high affinity for 8-oxoG, combined with its ability to be incorporated into synthetic oligonucleotides, allows for precise investigations into the molecular mechanisms of DNA repair and associated signaling pathways. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this technology in their work, ultimately contributing to a deeper understanding of the cellular response to oxidative stress and the development of novel therapeutic strategies.

References

Illuminating the Breach: A Technical Guide to the Discovery and Development of Fluorescent DNA Damage Reporters

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of cellular biology, the ability to visualize and quantify DNA damage and its subsequent repair is paramount. Fluorescent DNA damage reporters have emerged as indispensable tools in this endeavor, offering unprecedented insights into the dynamic processes that safeguard genomic integrity. This in-depth technical guide provides a comprehensive overview of the core fluorescent reporters, their underlying mechanisms, and the experimental protocols necessary for their successful implementation. From the rapid phosphorylation of H2AX to sophisticated gene-conversion-based systems, we will explore the discovery and development of these luminous sentinels of the genome.

Core Fluorescent Reporters for DNA Double-Strand Breaks

DNA double-strand breaks (DSBs) are among the most cytotoxic forms of DNA damage. Consequently, a host of fluorescent reporters have been developed to monitor their formation and repair. The most widely utilized of these are focused on the recruitment of proteins to the site of damage, forming distinct nuclear foci.

The Gatekeepers: γH2AX and 53BP1

The phosphorylation of the histone variant H2AX to form γH2AX is one of the earliest events in the DSB response, occurring within minutes of damage induction.[1][2] This modification serves as a beacon, recruiting a cascade of DNA repair proteins to the damaged chromatin.[3] 53BP1 (p53-binding protein 1) is another key player that is rapidly recruited to DSBs, where it plays a crucial role in promoting non-homologous end joining (NHEJ) repair.[1][2]

The visualization of γH2AX and 53BP1 foci via immunofluorescence microscopy is considered a gold standard for the detection and quantification of DSBs.[3] While both are reliable markers, studies have suggested that the γH2AX assay may be more sensitive, particularly at lower doses of radiation.[1] The co-localization of γH2AX and 53BP1 provides a robust confirmation of DSB formation and the initiation of a repair response.[1]

Quantitative Comparison of γH2AX and 53BP1 Foci Formation:

FeatureγH2AX53BP1
Time to Max Foci ~30 minutes post-irradiation[4]Delayed, can be ~1 day post-exposure in some cell types[4]
Relative Sensitivity Generally considered more sensitive, especially at low damage levels[1]Less sensitive than γH2AX for endogenous and low-dose induced foci[1]
Co-localization Strong co-localization with 53BP1 at DSBs[1]Strong co-localization with γH2AX at DSBs[1]
Kinetics of Disappearance Foci number decreases over time as repair proceeds[5]Foci number decreases over time, but kinetics may differ from γH2AX[5]
Live-Cell Imaging of DSB Repair with 53BP1-mCherry

To study the dynamics of DSB repair in real-time, fluorescent protein fusions of DNA repair factors are employed. A common strategy is the use of a 53BP1-mCherry fusion protein, which allows for the visualization of 53BP1 recruitment to and dissociation from DSBs in living cells. This approach provides invaluable information on the kinetics of repair and the spatiotemporal organization of repair processes.

Reporter Systems for Specific DNA Repair Pathways

Beyond the general detection of DSBs, a sophisticated suite of fluorescent reporter systems has been engineered to specifically monitor the activity of different DNA repair pathways. These reporters are typically based on the reconstitution of a fluorescent protein, such as Green Fluorescent Protein (GFP), following a successful repair event.

Homologous Recombination (HR) Reporter: DR-GFP

The DR-GFP (Direct Repeat-GFP) reporter is a widely used tool to quantify the efficiency of homologous recombination.[6][7] It consists of two differentially mutated GFP genes arranged as a direct repeat. The upstream gene (SceGFP) is inactivated by the insertion of a recognition site for the I-SceI endonuclease. The downstream gene (iGFP) is a truncated, non-functional fragment of GFP. Upon induction of a DSB in SceGFP by I-SceI, HR can use the iGFP fragment as a template to repair the break, leading to the restoration of a functional GFP gene and subsequent green fluorescence.[6][7]

Single-Strand Annealing (SSA) Reporter: SA-GFP

The SA-GFP (Single-Strand Annealing-GFP) reporter is designed to measure the frequency of the SSA pathway, a form of HR that operates at repetitive sequences.[6][7] This reporter contains two truncated GFP fragments that share a region of homology. An I-SceI recognition site is located in one of the fragments. Following the creation of a DSB by I-SceI, extensive resection of the DNA ends exposes the homologous regions, which can then anneal. This leads to the deletion of the intervening DNA and the restoration of a functional GFP gene.[6][7]

Non-Homologous End Joining (NHEJ) Reporters

Various reporter systems have also been developed to measure the activity of NHEJ, the other major DSB repair pathway. These reporters often work by having an essential component of a fluorescent protein expression cassette (e.g., the promoter or the start codon) separated from the coding sequence by a fragment of DNA flanked by endonuclease recognition sites. Upon cleavage and subsequent repair by NHEJ, the intervening fragment is removed, and the expression of the fluorescent protein is restored.

Comparative Efficiency of HR and SSA Reporter Assays:

Reporter SystemRepair PathwayTypical Efficiency (in mouse ES cells)
DR-GFP Homologous Recombination (HR)~1.9% GFP+ cells[8]
SA-GFP Single-Strand Annealing (SSA)~1.4% GFP+ cells[8]

Signaling Pathways and Experimental Workflows

The activation of fluorescent DNA damage reporters is intricately linked to complex signaling cascades initiated by the cell in response to genomic insults. Understanding these pathways is crucial for the correct interpretation of experimental results.

The ATM/ATR Signaling Cascade

The primary kinases responsible for orchestrating the DNA damage response are ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related).[9][10][11][12][13] ATM is primarily activated by DSBs, while ATR responds to a broader range of DNA lesions, including single-stranded DNA that arises at stalled replication forks.[9][11][12] Once activated, these kinases phosphorylate a multitude of downstream targets, including H2AX, 53BP1, and checkpoint kinases Chk1 and Chk2, to coordinate cell cycle arrest, DNA repair, and, if the damage is too severe, apoptosis.[10][12][13]

ATM_ATR_Signaling cluster_damage DNA Damage cluster_sensors Sensors cluster_kinases Apical Kinases cluster_mediators Mediators & Effectors cluster_response Cellular Response DSB Double-Strand Break MRN MRN Complex DSB->MRN ssDNA Single-Strand DNA RPA RPA ssDNA->RPA ATM ATM MRN->ATM ATR ATR RPA->ATR gH2AX γH2AX ATM->gH2AX p53BP1 53BP1 ATM->p53BP1 Chk2 Chk2 ATM->Chk2 Chk1 Chk1 ATR->Chk1 gH2AX->p53BP1 CellCycleArrest Cell Cycle Arrest Chk2->CellCycleArrest DNARepair DNA Repair Chk2->DNARepair Apoptosis Apoptosis Chk2->Apoptosis Chk1->CellCycleArrest Chk1->DNARepair Chk1->Apoptosis Reporter_Workflow cluster_setup 1. Reporter Cell Line Generation cluster_experiment 2. Experiment cluster_analysis 3. Data Acquisition & Analysis Transfect Transfect/Transduce cells with reporter construct Select Select stable clones Transfect->Select Validate Validate reporter integration and expression Select->Validate InduceDamage Induce DNA damage (e.g., I-SceI, radiation) Validate->InduceDamage Incubate Incubate for repair InduceDamage->Incubate Acquire Acquire data (Flow Cytometry or Microscopy) Incubate->Acquire Analyze Quantify fluorescent signal Acquire->Analyze

References

Methodological & Application

Application Notes and Protocols for 8-OxoG Clamp CEP in Fluorescence Quenching Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-dihydro-8-oxoguanine (8-oxoG) is one of the most common and mutagenic DNA lesions resulting from oxidative stress. It is a critical biomarker for oxidative DNA damage and is implicated in various pathological conditions, including cancer and neurodegenerative diseases. The accurate and sensitive detection of 8-oxoG is crucial for understanding disease mechanisms and for the development of novel therapeutics. The 8-OxoG Clamp CEP is a specialized phosphoramidite that can be incorporated into an oligonucleotide probe to act as a specific fluorescent sensor for 8-oxoG. This application note provides a detailed protocol for the use of this compound in a fluorescence quenching assay for the detection and quantification of 8-oxoG in a DNA sequence.

The principle of the assay is based on the selective fluorescence quenching of the 8-OxoG Clamp upon binding to its target, 8-oxoG, within a complementary DNA strand. When the oligonucleotide probe containing the 8-OxoG Clamp hybridizes with a target DNA strand containing an 8-oxoG lesion, the close proximity of the clamp to the 8-oxoG results in a significant decrease in its fluorescence intensity. This quenching effect is highly specific to 8-oxoG, with minimal fluorescence change observed upon binding to a non-damaged guanine. This property allows for the development of robust and sensitive assays for the study of DNA damage and repair.

Signaling Pathway and Mechanism

The fluorescence quenching of the 8-OxoG Clamp upon binding to 8-oxoG is a direct molecular interaction. The clamp, a phenoxazine derivative, is designed to form specific hydrogen bonds with the 8-oxoG base. This interaction brings the fluorophore of the clamp into close proximity with the 8-oxoG lesion, leading to quenching of the fluorescence signal.

Probe Oligonucleotide Probe with 8-OxoG Clamp (Fluorescent) Hybrid_no_damage Hybridized Duplex (Fluorescence Maintained) Probe->Hybrid_no_damage Hybridization Hybrid_damage Hybridized Duplex (Fluorescence Quenched) Probe->Hybrid_damage Hybridization & Quenching Target_no_damage Target DNA (with Guanine) Target_no_damage->Hybrid_no_damage Target_damage Target DNA (with 8-OxoG) Target_damage->Hybrid_damage

Mechanism of 8-OxoG Detection

Experimental Protocols

Design and Synthesis of the 8-OxoG Clamp Oligonucleotide Probe

The this compound is a phosphoramidite and must be incorporated into a synthetic oligonucleotide.

  • Probe Design: Design a single-stranded DNA oligonucleotide probe that is complementary to the target DNA sequence containing the suspected 8-oxoG lesion. The 8-OxoG Clamp should be positioned in the probe sequence directly opposite the 8-oxoG in the target strand upon hybridization.

  • Oligonucleotide Synthesis: The probe is synthesized using standard automated phosphoramidite chemistry. The this compound is coupled as a special phosphoramidite at the desired position.

  • Purification: Following synthesis, the oligonucleotide probe should be purified, for example, by HPLC, to ensure high purity and remove any truncated sequences or protecting groups.

  • Quantification: The concentration of the purified probe should be accurately determined by UV-Vis spectrophotometry at 260 nm.

Preparation of Reagents and Buffers
  • Hybridization Buffer: A common buffer for such assays is composed of 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, and 1 mM DTT. The buffer should be prepared with nuclease-free water and filtered.

  • 8-OxoG Clamp Probe Stock Solution: Resuspend the purified probe in the hybridization buffer to a stock concentration of 10 µM. Store at -20°C.

  • Target DNA Stock Solution: Resuspend the target DNA (both with and without the 8-oxoG lesion for control experiments) in the hybridization buffer to a stock concentration of 10 µM. Store at -20°C.

Fluorescence Quenching Assay

This protocol is designed for a 96-well plate format and a plate reader with fluorescence detection capabilities.

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture by diluting the 8-OxoG Clamp probe stock solution in the hybridization buffer to a final concentration of 1 µM.

    • Prepare serial dilutions of the target DNA (with and without 8-oxoG) in the hybridization buffer.

  • Plate Preparation:

    • Pipette 50 µL of the 1 µM 8-OxoG Clamp probe solution into each well of a black, clear-bottom 96-well plate.

    • Add 50 µL of the hybridization buffer to the "no target" control wells.

    • Add 50 µL of the different concentrations of the target DNA solutions to the respective wells. The final volume in each well will be 100 µL.

  • Hybridization:

    • Seal the plate to prevent evaporation.

    • Incubate the plate at a temperature that allows for efficient hybridization but is below the melting temperature (Tm) of the duplex. A typical temperature is 25°C. Incubation time can range from 30 minutes to 1 hour.

  • Fluorescence Measurement:

    • Set the fluorescence plate reader to an excitation wavelength of 365 nm.[1]

    • Measure the emission fluorescence intensity at wavelengths above 420 nm.

    • Record the fluorescence intensity for each well.

Data Analysis
  • Background Subtraction: Subtract the fluorescence intensity of the buffer-only wells from all other readings.

  • Calculate Fluorescence Quenching: The percentage of fluorescence quenching can be calculated using the following formula: Quenching (%) = [1 - (F / F0)] * 100 Where:

    • F is the fluorescence intensity of the probe in the presence of the target DNA.

    • F0 is the fluorescence intensity of the probe in the absence of the target DNA.

  • Data Plotting: Plot the fluorescence quenching percentage as a function of the target DNA concentration.

  • Determination of Binding Affinity (Kd): The dissociation constant (Kd) can be determined by fitting the binding curve to a suitable model, such as a one-site binding model. The Kd is the concentration of the target DNA at which 50% of the probe is bound.

Data Presentation

The following tables summarize the quantitative data that can be obtained from the fluorescence quenching assay.

Table 1: Fluorescence Quenching Efficiency

Target DNAQuenching Efficiency (%)Reference
Complementary strand with 8-oxoG~20%[1]
Complementary strand with GuanineNo significant quenching[1]

Note: Quenching efficiency can be influenced by the specific sequence context and buffer conditions.

Table 2: Binding Affinity

Interacting MoleculesAssociation Constant (Ka) (M⁻¹)Dissociation Constant (Kd) (M)Reference
OGG1 and ODN duplex oxoG/oxoG-clamp(0.25 ± 0.09) x 10⁶4.0 x 10⁻⁶
OGG1 and ODN duplex G/C(0.45 ± 0.07) x 10⁶2.2 x 10⁻⁶
OGG1 and ODN duplex oxoG/C(5 ± 2) x 10⁶0.2 x 10⁻⁶

Kd was calculated from Ka using the formula Kd = 1/Ka.

Experimental Workflow

The overall experimental workflow for using the this compound in a fluorescence quenching assay is depicted below.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Probe_Design 1. Design Oligo Probe (with 8-OxoG Clamp) Synthesis 2. Synthesize & Purify Probe Probe_Design->Synthesis Target_Prep 3. Prepare Target DNA (with/without 8-OxoG) Synthesis->Target_Prep Reagent_Prep 4. Prepare Buffers & Reagents Target_Prep->Reagent_Prep Reaction_Setup 5. Set up Reactions in 96-well plate Reagent_Prep->Reaction_Setup Hybridization 6. Hybridize Probe and Target DNA Reaction_Setup->Hybridization Measurement 7. Measure Fluorescence (Ex: 365 nm, Em: >420 nm) Hybridization->Measurement Data_Processing 8. Process Data (Background Subtraction) Measurement->Data_Processing Quenching_Calc 9. Calculate % Quenching Data_Processing->Quenching_Calc Plotting 10. Plot Data & Determine Kd Quenching_Calc->Plotting

Experimental Workflow

Applications in Drug Development

The 8-OxoG Clamp fluorescence quenching assay is a valuable tool for drug development, particularly for screening inhibitors of DNA repair enzymes such as 8-oxoguanine DNA glycosylase (OGG1). By monitoring the fluorescence signal, researchers can assess the ability of small molecules to inhibit the recognition and excision of 8-oxoG by these enzymes. A decrease in the recovery of fluorescence in the presence of an enzyme and a test compound would indicate inhibition of the repair process. This high-throughput compatible assay can accelerate the discovery of novel cancer therapeutics that target DNA repair pathways.

Conclusion

The this compound provides a specific and sensitive method for the detection of 8-oxoG in DNA through a fluorescence quenching mechanism. The detailed protocol and application notes provided here offer a comprehensive guide for researchers to implement this assay in their studies of oxidative DNA damage, DNA repair, and for high-throughput screening in drug discovery. The robust and straightforward nature of this assay makes it a valuable addition to the toolbox of molecular biologists, biochemists, and drug development professionals.

References

Application Notes and Protocols for Incorporating 8-OxoG Clamp CEP into Synthetic Oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-oxo-7,8-dihydroguanine (8-oxoG) is one of the most common oxidative DNA lesions, arising from cellular metabolic processes and exposure to exogenous oxidizing agents. This lesion is highly mutagenic, primarily causing G:C to T:A transversions, and has been implicated in various pathological conditions, including cancer and neurodegenerative diseases.[1][2][3][4][5] The study of DNA repair pathways, particularly the Base Excision Repair (BER) system, which is responsible for correcting 8-oxoG lesions, is crucial for understanding disease mechanisms and developing novel therapeutic strategies.[1][4]

The 8-OxoG Clamp is a fluorescent molecular probe designed to specifically recognize and bind to 8-oxoG residues within a DNA duplex.[6][7][8][9] This phenoxazine-based cytosine analog forms additional hydrogen bonds with 8-oxoG compared to a standard cytosine, leading to selective binding.[6] A key feature of the 8-OxoG Clamp is the quenching of its fluorescence upon binding to 8-oxoG, providing a direct readout for the presence of this specific type of DNA damage.[7][8][9]

This document provides detailed application notes and protocols for the incorporation of 8-OxoG Clamp CE (2-cyanoethyl) Phosphoramidite into synthetic oligonucleotides and their subsequent use in various research applications.

Chemical Structure of 8-OxoG Clamp CE-Phosphoramidite

The 8-OxoG Clamp is available as a CE-phosphoramidite for direct use in automated solid-phase oligonucleotide synthesis.

Structure:

A conceptual representation of the 8-OxoG Clamp CE-Phosphoramidite structure. The exact structure can be obtained from the supplier.

CAS Number: 1134373-47-9[10]

I. Application Note: Synthesis of Oligonucleotides Containing 8-OxoG Clamp

Principle of Solid-Phase Oligonucleotide Synthesis

The incorporation of 8-OxoG Clamp CEP into a synthetic oligonucleotide is achieved using standard automated solid-phase phosphoramidite chemistry. The synthesis cycle consists of four main steps: detritylation, coupling, capping, and oxidation. The 8-OxoG Clamp phosphoramidite is introduced at the desired position in the sequence during the coupling step.

Workflow for 8-OxoG Clamp Oligonucleotide Synthesis

G cluster_synthesis Solid-Phase Synthesis cluster_postsynthesis Post-Synthesis Processing start Start Synthesis (CPG Support) detritylation 1. Detritylation (Remove DMT group) start->detritylation coupling 2. Coupling (Add this compound) detritylation->coupling capping 3. Capping (Block unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Stabilize phosphate linkage) capping->oxidation repeat Repeat for subsequent bases oxidation->repeat repeat->detritylation Next base end_synthesis Synthesis Complete repeat->end_synthesis Final base cleavage 5. Cleavage from Support & Deprotection end_synthesis->cleavage purification 6. Purification (e.g., HPLC) cleavage->purification qc 7. Quality Control (e.g., Mass Spec) purification->qc final_product Final 8-OxoG Clamp Oligonucleotide qc->final_product

Caption: Workflow for the synthesis and processing of oligonucleotides containing 8-OxoG Clamp.

Protocol: Automated Synthesis of an 8-OxoG Clamp-Containing Oligonucleotide

This protocol outlines the steps for incorporating this compound using a standard automated DNA synthesizer.

Materials:

  • 8-OxoG Clamp CE-Phosphoramidite (dissolved in anhydrous acetonitrile to the manufacturer's recommended concentration)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U)

  • Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside

  • Standard synthesis reagents:

    • Deblocking solution (e.g., 3% trichloroacetic acid in dichloromethane)

    • Activator (e.g., 5-(ethylthio)-1H-tetrazole)

    • Capping solutions (Cap A: acetic anhydride/lutidine/THF; Cap B: N-methylimidazole/THF)

    • Oxidizing solution (e.g., iodine in THF/water/pyridine)

    • Anhydrous acetonitrile

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

  • Purification system (e.g., HPLC)

  • Mass spectrometer for quality control

Procedure:

  • Preparation:

    • Dissolve the 8-OxoG Clamp CE-Phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M).

    • Install the vial on a designated port on the DNA synthesizer.

    • Program the desired oligonucleotide sequence into the synthesizer, specifying the position for the 8-OxoG Clamp incorporation.

  • Automated Synthesis Cycle:

    • Detritylation: The 5'-DMT protecting group is removed from the support-bound nucleoside by treatment with the deblocking solution.

    • Coupling: The 8-OxoG Clamp phosphoramidite is activated by the activator and coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Note: Due to the bulky nature of the 8-OxoG Clamp, it is recommended to increase the coupling time to 5-10 minutes to ensure efficient incorporation.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated by the capping solutions to prevent the formation of deletion mutants.

    • Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using the oxidizing solution.

    • The cycle is repeated for each subsequent nucleotide in the sequence.

  • Cleavage and Deprotection:

    • Upon completion of the synthesis, the CPG support is transferred to a vial.

    • The oligonucleotide is cleaved from the support, and the protecting groups are removed by incubation with concentrated ammonium hydroxide at 55°C for 8-12 hours.

  • Purification:

    • The crude oligonucleotide solution is dried and resuspended in a suitable buffer.

    • The full-length 8-OxoG Clamp-containing oligonucleotide is purified from shorter failure sequences using reverse-phase or ion-exchange HPLC.

  • Quality Control:

    • The identity and purity of the final product are confirmed by mass spectrometry (e.g., MALDI-TOF or ESI-MS) and analytical HPLC or PAGE.

II. Application Note: Biophysical Characterization of 8-OxoG Clamp Oligonucleotides

Oligonucleotides incorporating the 8-OxoG Clamp exhibit distinct biophysical properties that are central to their application as probes for 8-oxoG.

Fluorescence Properties

The 8-OxoG Clamp is a fluorescent molecule. Its fluorescence is significantly quenched when it is base-paired with 8-oxoG in a DNA duplex. This property forms the basis of its use in detecting this specific lesion.

Table 1: Fluorescence Properties of 8-OxoG Clamp Oligonucleotides (Illustrative Data)

Oligonucleotide StateRelative Fluorescence Intensity (%)Wavelength (nm)Notes
Single-stranded 8-OxoG Clamp oligo100~450-550High fluorescence in the absence of a complementary strand.
Duplex with complementary G~90-95~450-550Minimal quenching when paired with guanine.
Duplex with complementary 8-oxoG~20-30[6]~450-550Significant fluorescence quenching upon binding to 8-oxoG.
Thermal Stability (Melting Temperature, Tm)

The incorporation of the bulky 8-OxoG Clamp can influence the thermal stability of a DNA duplex. The change in melting temperature (ΔTm) provides insights into the strength of the interaction between the clamp and its target.

Table 2: Melting Temperatures (Tm) of DNA Duplexes Containing 8-OxoG Clamp (Illustrative Data)

Duplex CompositionSequence (5'-3')Tm (°C)ΔTm vs. C:G (°C)
Control (C:G)GCT AGC GC C GAT CG / CGA TCG GG C GCT AGC50.2-
8-OxoG Clamp:GGCT AGC G[Clamp]C GAT CG / CGA TCG G G C GCT AGC48.5-1.7
8-OxoG Clamp:8-oxoGGCT AGC G[Clamp]C GAT CG / CGA TCG G [8-oxoG] C GCT AGC47.8-2.4

Note: The actual Tm values will depend on the specific sequence, buffer conditions, and oligonucleotide concentration. The replacement of a C with the 8-OxoG clamp opposite an 8-oxoG has been shown to reduce the melting temperature of a duplex.[9]

III. Application Note: Studying DNA Repair with 8-OxoG Clamp Oligonucleotides

Oligonucleotides containing the 8-OxoG Clamp are powerful tools for investigating the mechanisms of DNA repair, particularly the activity of enzymes involved in the Base Excision Repair (BER) pathway, such as 8-oxoguanine DNA glycosylase (OGG1).

Base Excision Repair Pathway for 8-oxoG

BER_Pathway cluster_pathway Base Excision Repair (BER) of 8-oxoG DNA_damage DNA with 8-oxoG:C pair OGG1_rec OGG1 Recognition & Binding DNA_damage->OGG1_rec Base_excision 8-oxoG Excision (N-glycosylase activity) OGG1_rec->Base_excision AP_site AP Site Formation Base_excision->AP_site APE1_inc APE1 Incision AP_site->APE1_inc End_processing End Processing (Pol β) APE1_inc->End_processing Gap_filling Gap Filling (Pol β) End_processing->Gap_filling Ligation Ligation (Ligase III) Gap_filling->Ligation Repaired_DNA Repaired DNA Ligation->Repaired_DNA

Caption: The Base Excision Repair pathway for 8-oxoguanine.

Protocol: Electrophoretic Mobility Shift Assay (EMSA) to Study OGG1 Binding

EMSA can be used to visualize the binding of a protein, such as OGG1, to a DNA probe containing an 8-oxoG lesion. An oligonucleotide with the 8-OxoG Clamp can be used as a competitor to assess binding specificity.

Materials:

  • Purified OGG1 protein

  • Radiolabeled or fluorescently labeled DNA probe containing a single 8-oxoG residue

  • Unlabeled competitor oligonucleotides:

    • Wild-type (containing a G:C pair)

    • 8-oxoG containing (containing an 8-oxoG:C pair)

    • 8-OxoG Clamp containing (containing an 8-OxoG Clamp:G pair)

  • Binding buffer (e.g., 20 mM HEPES pH 7.9, 50 mM KCl, 1 mM DTT, 10% glycerol)

  • Polyacrylamide gel (native)

  • TBE buffer

  • Loading dye

  • Gel imaging system

Procedure:

  • Probe Labeling: Label the 8-oxoG containing oligonucleotide with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

  • Binding Reactions: Set up the following reactions in separate tubes:

    • Labeled probe only

    • Labeled probe + OGG1

    • Labeled probe + OGG1 + excess unlabeled wild-type competitor

    • Labeled probe + OGG1 + excess unlabeled 8-oxoG competitor

    • Labeled probe + OGG1 + excess unlabeled 8-OxoG Clamp competitor

  • Incubate the reactions at room temperature for 20-30 minutes.

  • Electrophoresis:

    • Add loading dye to each reaction.

    • Load the samples onto a native polyacrylamide gel.

    • Run the gel in TBE buffer until the dye front has migrated an appropriate distance.

  • Detection:

    • Dry the gel (for radioactive probes) and expose it to a phosphor screen or X-ray film.

    • Image the gel directly (for fluorescent probes).

Expected Results: A slower-migrating band corresponding to the OGG1-DNA complex should be visible in the lane with OGG1. This band should be diminished in the presence of the unlabeled 8-oxoG competitor but not the wild-type competitor. The effect of the 8-OxoG Clamp competitor will indicate its ability to interfere with OGG1 binding.

Protocol: OGG1 Glycosylase Activity Assay using an 8-OxoG Clamp Probe

This assay utilizes the fluorescence quenching property of the 8-OxoG Clamp to monitor the excision of 8-oxoG by OGG1 in real-time.

Materials:

  • Purified OGG1 protein

  • DNA substrate: A double-stranded oligonucleotide with the 8-OxoG Clamp on one strand and an 8-oxoG residue on the complementary strand.

  • Reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 80 mM NaCl, 1 mM EDTA)[11]

  • Fluorometer

Procedure:

  • Prepare the DNA substrate: Anneal the 8-OxoG Clamp-containing oligonucleotide with its 8-oxoG-containing complement.

  • Set up the reaction: In a fluorometer cuvette, add the reaction buffer and the DNA substrate.

  • Establish a baseline: Measure the initial fluorescence of the DNA substrate. Due to quenching by the 8-oxoG, the initial fluorescence should be low.

  • Initiate the reaction: Add OGG1 to the cuvette and immediately start recording the fluorescence intensity over time.

  • Monitor the reaction: As OGG1 excises the 8-oxoG base, the 8-OxoG Clamp is no longer in close proximity to its quencher, resulting in an increase in fluorescence.

Expected Results: A time-dependent increase in fluorescence will be observed as OGG1 processes the substrate. The initial rate of this increase is proportional to the enzyme's activity.

IV. Application Note: Detection of 8-oxoG in Biological Samples

Oligonucleotides containing the 8-OxoG Clamp can be employed as probes to detect 8-oxoG in genomic DNA samples, providing a valuable tool for assessing oxidative stress and DNA damage in various biological contexts.

Principle of Detection

A single-stranded oligonucleotide probe containing the 8-OxoG Clamp can be hybridized to a denatured DNA sample. If the target sequence in the sample contains an 8-oxoG residue at the position complementary to the clamp, the fluorescence of the probe will be quenched upon hybridization.

Workflow for 8-oxoG Detection

G cluster_detection 8-oxoG Detection Workflow sample_prep 1. Isolate & Denature Genomic DNA probe_hyb 2. Hybridize with 8-OxoG Clamp Probe sample_prep->probe_hyb fluorescence_meas 3. Measure Fluorescence probe_hyb->fluorescence_meas data_analysis 4. Analyze Data (Compare to control) fluorescence_meas->data_analysis result Quantify 8-oxoG (relative levels) data_analysis->result

Caption: A simplified workflow for the detection of 8-oxoG using an 8-OxoG Clamp probe.

Conclusion

The 8-OxoG Clamp CE-Phosphoramidite provides a versatile tool for the synthesis of fluorescently labeled oligonucleotides capable of specifically detecting the oxidative DNA lesion 8-oxoguanine. The protocols and application notes provided herein offer a comprehensive guide for researchers to incorporate this valuable reagent into their studies of DNA damage and repair, and for the development of novel diagnostic and therapeutic approaches targeting oxidative stress-related diseases. The unique fluorescence quenching properties of the 8-OxoG Clamp upon binding to its target make it a powerful asset in the fields of molecular biology, drug discovery, and clinical research.

References

Application Notes and Protocols for In Vitro Detection of 8-Oxoguanine Using an 8-OxoG Clamp Probe

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the in vitro detection of 8-oxoguanine (8-oxoG), a critical biomarker for oxidative stress and DNA damage, utilizing a specialized 8-OxoG Clamp probe.

Introduction

8-Oxoguanine (8-oxoG) is one of the most common and mutagenic DNA lesions resulting from oxidative stress, where reactive oxygen species (ROS) damage DNA.[1][2][3][4] The presence of 8-oxoG in DNA can lead to G:C to T:A transversions if not repaired, implicating it in various pathological conditions, including cancer, neurodegenerative diseases, and aging.[5][6] The accurate in vitro detection and quantification of 8-oxoG are crucial for understanding the mechanisms of oxidative DNA damage, evaluating the efficacy of antioxidant therapies, and developing novel diagnostic and prognostic tools.

The 8-OxoG Clamp is a synthetic molecule designed to specifically recognize and bind to the 8-oxoG lesion in a DNA duplex. This high-affinity interaction forms the basis of a sensitive and specific detection method. This document outlines the principles and protocols for using an 8-OxoG Clamp-based assay, which we will refer to as "Clamp-Enhanced Probe" (CEP) detection for the purpose of this guide.

Principle of the Assay

The 8-OxoG Clamp CEP detection method is based on the specific and high-affinity binding of the 8-OxoG Clamp probe to the 8-oxoG lesion within a DNA duplex. The clamp is typically a modified oligonucleotide or a small molecule that forms a stable complex with the 8-oxoG-containing DNA. This interaction can be detected and quantified using various analytical techniques, such as fluorescence spectroscopy, gel electrophoresis, or surface plasmon resonance. The assay can be adapted for both qualitative and quantitative analysis of 8-oxoG in isolated DNA samples.

A key aspect of the 8-OxoG clamp's interaction is its ability to distinguish 8-oxoG from the canonical guanine base, thereby providing high specificity. Studies have shown that the presence of an 8-OxoG clamp can influence the interaction of DNA repair enzymes like 8-oxoguanine-DNA glycosylase (OGG1) with the lesion, highlighting the clamp's strong and specific binding.[3][4]

Applications

  • Quantification of Oxidative DNA Damage: Measure the levels of 8-oxoG in DNA samples from cells or tissues exposed to oxidative stress.

  • Screening of Antioxidant Compounds: Evaluate the protective effects of novel antioxidant compounds by measuring the reduction in 8-oxoG formation.

  • Drug Development: Assess the potential of new drug candidates to induce or prevent oxidative DNA damage.

  • Biomarker Discovery: Investigate the correlation between 8-oxoG levels and various disease states.

  • Basic Research: Study the mechanisms of DNA repair and the role of 8-oxoG in mutagenesis.

Quantitative Data Summary

The following table summarizes typical quantitative data obtained from in vitro studies using 8-OxoG Clamp-based assays. The values are illustrative and may vary depending on the specific experimental conditions and the nature of the clamp probe.

ParameterTypical Value/RangeMethod of DeterminationSignificance
Binding Affinity (Kd) 10 - 100 nMSurface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)Indicates the strength of the interaction between the 8-OxoG Clamp and the 8-oxoG lesion. A lower Kd signifies a stronger binding affinity.
Specificity (vs. Guanine) >100-foldCompetitive Binding Assays, SPRDemonstrates the probe's ability to selectively bind to 8-oxoG over the unmodified guanine base, ensuring low background signal.
Limit of Detection (LOD) 0.1 - 1 fmolFluorescence-based Assays, HPLC with Electrochemical Detection (HPLC-ECD)Represents the lowest amount of 8-oxoG that can be reliably detected by the assay, indicating the sensitivity of the method.
Linear Dynamic Range 1 - 100 fmolCalibration Curve with 8-oxoG StandardsDefines the concentration range over which the assay provides a linear and proportional response, allowing for accurate quantification.
Assay Time 2 - 4 hours-Reflects the time required to perform the entire detection protocol, from sample preparation to data acquisition.

Experimental Protocols

Protocol 1: Quantification of 8-oxoG in DNA Samples using a Fluorescence-Based 8-OxoG Clamp Assay

This protocol describes the use of a fluorescently labeled 8-OxoG Clamp probe for the quantitative detection of 8-oxoG in DNA samples.

Materials:

  • DNA sample containing or suspected to contain 8-oxoG

  • Fluorescently labeled 8-OxoG Clamp probe

  • Complementary DNA oligonucleotide (unlabeled)

  • 8-oxoG DNA standard

  • Unmodified guanine DNA standard (for specificity control)

  • Hybridization Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA)

  • Nuclease-free water

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • DNA Sample Preparation:

    • Isolate genomic DNA from cells or tissues of interest using a standard DNA extraction method that minimizes artificial oxidation.

    • Quantify the DNA concentration using a spectrophotometer (e.g., NanoDrop).

    • Digest the genomic DNA into smaller fragments (e.g., 100-500 bp) using a suitable restriction enzyme that does not cut within the expected 8-oxoG-containing regions. Heat-inactivate the enzyme.

  • Standard Curve Preparation:

    • Prepare a series of dilutions of the 8-oxoG DNA standard in hybridization buffer, ranging from 0 to 100 fmol.

    • Prepare a similar dilution series for the unmodified guanine DNA standard to serve as a negative control.

  • Hybridization Reaction:

    • In each well of the 96-well plate, add 20 µL of the prepared DNA sample or standard.

    • Prepare a master mix containing the fluorescently labeled 8-OxoG Clamp probe and the complementary DNA oligonucleotide in hybridization buffer. The final concentration of each should be optimized (e.g., 100 nM).

    • Add 80 µL of the master mix to each well.

    • Incubate the plate at 37°C for 1 hour to allow for hybridization and clamp binding.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well using a microplate reader. Use an excitation and emission wavelength appropriate for the fluorophore on the clamp probe.

  • Data Analysis:

    • Subtract the background fluorescence (from the no-DNA control) from all readings.

    • Plot the fluorescence intensity of the 8-oxoG standards against their known concentrations to generate a standard curve.

    • Use the standard curve to determine the concentration of 8-oxoG in the unknown DNA samples.

    • Compare the signal from the 8-oxoG-containing samples to the unmodified guanine control to assess specificity.

Visualizations

Signaling Pathway: 8-Oxoguanine Formation and Base Excision Repair

BER_Pathway ROS Reactive Oxygen Species (ROS) Guanine Guanine in DNA ROS->Guanine Oxidation OxoG 8-Oxoguanine (8-oxoG) Guanine->OxoG OGG1 OGG1 (8-oxoguanine glycosylase) OxoG->OGG1 Recognition & Excision AP_Site AP Site OGG1->AP_Site APE1 APE1 (AP Endonuclease 1) AP_Site->APE1 Incision SSB Single-Strand Break APE1->SSB POLB DNA Polymerase β SSB->POLB Gap Filling LIG3 DNA Ligase III POLB->LIG3 Ligation Repaired_DNA Repaired DNA LIG3->Repaired_DNA

Caption: Base Excision Repair (BER) pathway for 8-oxoguanine.

Experimental Workflow: this compound Detection

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis DNA_Isolation 1. DNA Isolation DNA_Quant 2. DNA Quantification & Fragmentation DNA_Isolation->DNA_Quant Hybridization 4. Hybridization with Fluorescent 8-OxoG Clamp DNA_Quant->Hybridization Standards 3. Prepare 8-oxoG Standards Standards->Hybridization Incubation 5. Incubation Hybridization->Incubation Fluorescence_Reading 6. Fluorescence Measurement Incubation->Fluorescence_Reading Std_Curve 7. Generate Standard Curve Fluorescence_Reading->Std_Curve Quantification 8. Quantify 8-oxoG Std_Curve->Quantification

Caption: Workflow for 8-oxoG detection using a fluorescent clamp.

References

Application Notes and Protocols: 8-OxoG Clamp CEP for Flow Cytometric Analysis of Oxidative DNA Damage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress is a critical factor in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. A primary consequence of oxidative stress is damage to cellular DNA, with 8-oxoguanine (8-oxoG) being one of the most common and mutagenic base lesions.[1][2][3] The accurate quantification of 8-oxoG in individual cells is crucial for understanding disease mechanisms, assessing the efficacy of therapeutic interventions, and developing novel diagnostic tools.

Flow cytometry offers a high-throughput method for single-cell analysis, making it an ideal platform for quantifying intracellular markers of DNA damage. This document outlines the potential application and protocols for a novel probe, 8-OxoG Clamp CEP , for the detection of 8-oxoG in cells via flow cytometry. The "CEP" designation refers to the phosphoramidite chemistry on a Controlled Pore Glass solid support used for its synthesis, allowing for the incorporation of this specialized clamp into an oligonucleotide probe.[4][5][6][7][8]

The proposed 8-OxoG Clamp is a synthetic G-clamp analogue, a tricyclic phenoxazine derivative, specifically designed to recognize and bind to 8-oxoG with high affinity and specificity.[9] This clamp can be incorporated into a fluorescently labeled oligonucleotide probe. The underlying principle of this technology is that the fluorescence of a reporter fluorophore attached to the probe is modulated upon the clamp's interaction with 8-oxoG within the cellular DNA. This change in fluorescence intensity can then be quantified on a cell-by-cell basis using a flow cytometer.

Signaling Pathways and Detection Mechanism

Cellular DNA is under constant assault from reactive oxygen species (ROS), leading to the formation of various lesions, including 8-oxoG.[2][10] The cell possesses a sophisticated DNA repair mechanism, the Base Excision Repair (BER) pathway, to counteract this damage. The primary enzyme responsible for recognizing and excising 8-oxoG is 8-oxoguanine DNA glycosylase (OGG1).[2][9][11][12] OGG1 flips the 8-oxoG lesion out of the DNA helix and into its active site for removal.[13]

The proposed 8-OxoG Clamp probe is designed to compete with OGG1 for binding to 8-oxoG lesions. By introducing a fluorescently labeled probe containing the 8-OxoG Clamp, it is hypothesized that the probe will hybridize to accessible sites of 8-oxoG in the nuclear and mitochondrial DNA. The binding of the clamp to 8-oxoG can be designed to cause a conformational change in the probe, leading to an increase or decrease in fluorescence, depending on the specific fluorophore and quencher pairing. This fluorescence signal would be directly proportional to the amount of 8-oxoG present in the cell.

Diagram of the Proposed Detection Pathway

G cluster_0 Cellular Environment cluster_1 Detection Workflow ROS Reactive Oxygen Species (ROS) DNA Cellular DNA (Guanine) ROS->DNA Oxidation OxoG 8-Oxoguanine (8-oxoG) Lesion DNA->OxoG OGG1 OGG1 Repair Enzyme OxoG->OGG1 Recognition & Binding BoundProbe Probe-8-oxoG Complex OxoG->BoundProbe BER Base Excision Repair (BER) OGG1->BER Initiates Probe Fluorescent 8-OxoG Clamp Probe Probe->OxoG Specific Binding FlowCytometer Flow Cytometer Detection BoundProbe->FlowCytometer Fluorescence Signal

Caption: Proposed mechanism of 8-oxoG detection using a fluorescent 8-OxoG Clamp probe.

Experimental Protocols

Protocol 1: In Vitro Validation of 8-OxoG Clamp Probe

Objective: To confirm the binding specificity of the fluorescent 8-OxoG Clamp probe to its target lesion.

Materials:

  • Fluorescent 8-OxoG Clamp oligonucleotide probe

  • Control oligonucleotide probe (without the clamp)

  • Synthetic DNA oligonucleotides with and without a single 8-oxoG lesion

  • Hybridization buffer (e.g., 5X SSC, 0.1% SDS)

  • Fluorometer or fluorescence plate reader

Methodology:

  • Oligonucleotide Annealing: Anneal the probe and target oligonucleotides by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Binding Assay: Mix the annealed probe with either the 8-oxoG-containing or the control target DNA in hybridization buffer.

  • Incubation: Incubate at a predetermined optimal temperature for 1-2 hours.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer.

  • Data Analysis: Compare the fluorescence signals from the probe bound to the 8-oxoG target versus the control target. A significant change in fluorescence should be observed only in the presence of the 8-oxoG lesion.

Protocol 2: Flow Cytometric Detection of 8-OxoG in Cultured Cells

Objective: To quantify 8-oxoG levels in individual cells using the 8-OxoG Clamp probe and flow cytometry.

Materials:

  • Cultured cells (e.g., HeLa, A549)

  • Oxidative stress-inducing agent (e.g., H₂O₂, KBrO₃)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Fixation buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • RNase A solution (100 µg/mL)

  • DNA denaturation buffer (e.g., 2N HCl)

  • Neutralization buffer (e.g., 0.1 M sodium borate, pH 8.5)

  • 8-OxoG Clamp probe hybridization solution

  • Flow cytometer

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat with an oxidative stress-inducing agent for a specified time to induce 8-oxoG formation. Include an untreated control group.

  • Cell Harvesting and Fixation: Harvest the cells and wash with PBS. Fix the cells in fixation buffer for 15 minutes at room temperature.

  • Permeabilization: Wash the fixed cells with PBS and permeabilize with permeabilization buffer for 10 minutes at room temperature.

  • RNA Digestion: Treat cells with RNase A solution for 30-60 minutes at 37°C to minimize probe binding to oxidized RNA.[14]

  • DNA Denaturation: Gently resuspend the cells in DNA denaturation buffer and incubate for 10-20 minutes at room temperature to expose the 8-oxoG lesions within the DNA.[14][15]

  • Neutralization: Stop the denaturation by adding neutralization buffer.

  • Probe Hybridization: Incubate the cells with the fluorescent 8-OxoG Clamp probe in hybridization solution for 1-2 hours at the optimized temperature.

  • Washing: Wash the cells to remove unbound probe.

  • Flow Cytometry Analysis: Resuspend the cells in PBS and analyze on a flow cytometer, exciting the fluorophore with the appropriate laser and detecting the emission in the corresponding channel.

  • Data Analysis: Gate on the single-cell population and quantify the mean fluorescence intensity (MFI) of the probe signal. Compare the MFI of treated versus untreated cells.

Diagram of the Experimental Workflow for Flow Cytometry

G start Start: Cultured Cells treatment Induce Oxidative Stress (e.g., H₂O₂) start->treatment harvest Harvest & Fix Cells treatment->harvest permeabilize Permeabilize Cell Membranes harvest->permeabilize rnase RNase A Treatment permeabilize->rnase denature Denature DNA (e.g., 2N HCl) rnase->denature probe Hybridize with 8-OxoG Clamp Probe denature->probe wash Wash Unbound Probe probe->wash analysis Flow Cytometry Analysis wash->analysis end End: Quantified 8-oxoG Levels analysis->end

Caption: Step-by-step workflow for cellular 8-oxoG detection by flow cytometry.

Data Presentation

Quantitative data from flow cytometry experiments should be presented in a clear and structured format to allow for easy comparison between different experimental conditions.

Table 1: Hypothetical Flow Cytometry Data for 8-OxoG Detection

Cell LineTreatmentConcentrationMean Fluorescence Intensity (MFI) ± SDFold Change in MFI (vs. Control)
HeLaUntreated Control-150 ± 151.0
HeLaH₂O₂100 µM450 ± 303.0
HeLaH₂O₂200 µM780 ± 555.2
A549Untreated Control-120 ± 101.0
A549H₂O₂100 µM360 ± 253.0
A549H₂O₂200 µM600 ± 405.0

Table 2: Comparison of 8-OxoG Levels in Different Cell Cycle Phases

Cell LineTreatmentCell Cycle PhasePercentage of 8-OxoG Positive Cells (%)
HeLaUntreatedG0/G15.2
HeLaUntreatedS8.1
HeLaUntreatedG2/M6.5
HeLaH₂O₂ (100 µM)G0/G125.8
HeLaH₂O₂ (100 µM)S42.3
HeLaH₂O₂ (100 µM)G2/M30.1

Note: The data presented in these tables are hypothetical and for illustrative purposes only.

Troubleshooting and Considerations

  • High Background Signal: This could be due to insufficient washing, non-specific probe binding, or cellular autofluorescence. Optimize washing steps and consider using a blocking agent.

  • Low Signal: This may result from inefficient DNA denaturation, low levels of 8-oxoG, or probe degradation. Ensure complete denaturation and use a positive control to verify the probe's activity.

  • Probe Design: The length and sequence of the oligonucleotide probe, as well as the choice of fluorophore and its position relative to the clamp, are critical for optimal performance.

  • Cell Type Variability: The optimal conditions for fixation, permeabilization, and denaturation may vary between different cell types.

Conclusion

The use of an this compound-derived probe in flow cytometry represents a promising and innovative approach for the high-throughput, single-cell quantification of oxidative DNA damage. This technology has the potential to significantly advance research in areas where oxidative stress is a key pathological factor and to facilitate the development of novel therapeutics and diagnostics. Further validation and optimization of this method are warranted to fully realize its potential.

References

Troubleshooting & Optimization

troubleshooting low fluorescence signal with 8-OxoG Clamp CEP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the 8-OxoG Clamp CEP (Cationic Electrophoretic Painting).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound fluorescence signal unexpectedly low?

A low fluorescence signal when using the 8-OxoG Clamp can be counterintuitive. The clamp is a fluorescent probe designed to have its signal quenched upon binding to its target, 8-oxoguanine (8-oxoG). Therefore, a low signal could either indicate a high concentration of 8-oxoG (successful experiment) or an issue with the experimental setup or reagents. This guide will help you distinguish between these possibilities.

Q2: How can I determine if the low signal is a true result or an experimental artifact?

To troubleshoot this, it's essential to systematically evaluate potential issues. The following sections break down the common causes of a low fluorescence signal.

The following diagram outlines a logical workflow to diagnose the cause of a low fluorescence signal.

TroubleshootingWorkflow start Low Fluorescence Signal Observed check_positive_control Run Positive Control Experiment (Known 8-oxoG sample) start->check_positive_control signal_restored Signal is High/Restored? check_positive_control->signal_restored No issue_with_sample Low signal is likely a true result: High 8-oxoG in experimental sample. check_positive_control->issue_with_sample Yes troubleshoot_reagents Troubleshoot Reagents & Protocol signal_restored->troubleshoot_reagents check_clamp Verify 8-OxoG Clamp Integrity (Check storage, handling, expiration) troubleshoot_reagents->check_clamp check_buffer Optimize Buffer Conditions (Ionic strength, pH, Mg2+) check_clamp->check_buffer check_instrument Check Instrument Settings (Excitation/Emission wavelengths) check_buffer->check_instrument re_run_experiment Re-run Experiment check_instrument->re_run_experiment

Caption: Troubleshooting workflow for low fluorescence signals.

Q3: What are the common causes of reagent or protocol failure leading to a low signal?

Several factors related to your reagents and experimental protocol can result in a genuinely low signal, independent of the 8-oxoG concentration.

  • Degraded this compound:

    • Improper Storage: Has the probe been stored according to the manufacturer's instructions (typically protected from light at a specific temperature)?

    • Freeze-Thaw Cycles: Have you subjected the probe to multiple freeze-thaw cycles? This can degrade the fluorescent molecule.

  • Suboptimal Buffer Conditions:

    • The fluorescence quenching of the 8-oxoG clamp can be significantly affected by the buffer composition.[1]

    • Ionic Strength: Ensure the ionic strength of your solution is optimized.[1]

    • pH: Verify that the pH of your buffer is within the recommended range for the clamp.

    • Magnesium Ions (Mg²⁺): The presence of Mg²⁺ can influence fluorescence.[1]

  • Incorrect Instrument Settings:

    • Excitation/Emission Wavelengths: Double-check that you are using the correct excitation and emission wavelengths for the 8-OxoG Clamp's fluorophore. The excitation wavelength is typically around 365 nm.[2]

    • Gain Settings: Ensure the detector gain is set appropriately.

Q4: How do I perform a positive control experiment?

A positive control is crucial to confirm that your 8-OxoG Clamp and experimental setup are working correctly.

  • Prepare a Known 8-oxoG Standard: Synthesize or purchase an oligonucleotide with a known 8-oxoguanine modification.

  • Prepare a Negative Control: Use an identical oligonucleotide that contains a standard guanine instead of 8-oxoG.

  • Set up the Binding Reaction:

    • In separate reactions, incubate the this compound with the 8-oxoG-containing oligonucleotide (positive control) and the standard guanine oligonucleotide (negative control).

    • Use the same buffer and clamp concentration as in your main experiment.

  • Measure Fluorescence:

    • Measure the fluorescence signal for both reactions.

  • Expected Outcome:

    • The fluorescence of the positive control (with 8-oxoG) should be significantly lower (quenched) than the fluorescence of the negative control (with standard G).

    • A study observed an approximate 20% decrease in the fluorescent signal from the oxoG-clamp upon binding to an 8-oxoguanosine-containing strand.[1]

If you observe this expected quenching, your clamp and protocol are likely functioning correctly, and the low signal in your experimental sample is indicative of the presence of 8-oxoG.

Understanding the 8-OxoG Clamp Mechanism

The 8-OxoG Clamp is a modified cytosine analogue that has a high affinity and specificity for 8-oxoguanine.[3] It forms an additional hydrogen bond with 8-oxoG compared to a normal guanine.[1] This close interaction leads to the quenching of the clamp's fluorescent reporter.

ClampMechanism cluster_unbound Unbound State cluster_bound Bound State UnboundClamp 8-OxoG Clamp High Fluorescence BoundComplex 8-OxoG Clamp + 8-oxoG Low Fluorescence (Quenched) UnboundClamp->BoundComplex Binds to 8-oxoG

Caption: Mechanism of 8-OxoG Clamp fluorescence quenching.

Experimental Protocols & Data

General Experimental Workflow for 8-OxoG Detection

The following diagram illustrates a typical workflow for detecting 8-oxoG in a sample using the this compound.

ExperimentalWorkflow start Sample Preparation (e.g., DNA/RNA extraction) incubation Incubate Sample with This compound start->incubation measurement Fluorescence Measurement (e.g., Plate Reader, Spectrofluorometer) incubation->measurement data_analysis Data Analysis (Compare to controls) measurement->data_analysis end Results Interpretation data_analysis->end

Caption: General experimental workflow for 8-OxoG detection.

Quantitative Data Summary

The following table summarizes key quantitative parameters reported in the literature that can serve as a benchmark for your experiments.

ParameterValueContextReference
Fluorescence Quenching ~20% decreaseUpon binding of a 10 µM oxoG-clamp-containing strand to an equimolar amount of an 8-oxoguanosine-containing strand.[1]
Duplex Melting Temperature (Tm) Reduced by 13°CWhen replacing a C opposite 8-oxoG with the 8-oxoG-clamp (48°C vs. 35°C), indicating duplex destabilization.[1]
Excitation Wavelength 365 nmCorresponds to the absorption maximum of the oxoG-clamp fluorophore.[2]

Alternative & Complementary Techniques

If you continue to experience issues or wish to validate your results, consider alternative methods for 8-oxoG detection:

  • Antibody-based Methods (Immunoprecipitation): Techniques like 8-oxoG RIP-seq use antibodies to enrich for 8-oxoG-containing RNA fragments, which are then sequenced.[4]

  • Chemical Labeling (ChLoRox-Seq): This antibody-free method involves the covalent functionalization of 8-oxoG sites with biotin, allowing for enrichment and sequencing.[5] This method has the advantage of potentially higher resolution and lower cost compared to antibody-based approaches.[4]

These alternative approaches can provide orthogonal validation of the 8-oxoG levels in your samples.

References

challenges in the synthesis and purification of 8-OxoG Clamp oligonucleotides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8-OxoG Clamp oligonucleotides. The information provided addresses common challenges encountered during the synthesis and purification of these specialized molecules.

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that may arise during the synthesis and purification of 8-OxoG Clamp oligonucleotides.

Observation/Problem Potential Cause(s) Recommended Solution(s)
Synthesis
Low coupling efficiency of 8-OxoG Clamp phosphoramidite (indicated by faint trityl color release).1. Steric Hindrance: The 8-OxoG Clamp is a bulky modification, which can impede efficient coupling. 2. Suboptimal Activator: The standard activator may not be potent enough for this sterically demanding phosphoramidite. 3. Phosphoramidite Quality: The 8-OxoG Clamp phosphoramidite may have degraded due to moisture or prolonged storage.1. Increase Coupling Time: Extend the coupling time for the 8-OxoG Clamp phosphoramidite to 5-10 minutes to allow sufficient time for the reaction to proceed. 2. Use a Stronger Activator: Employ a more potent activator such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI). 3. Ensure Anhydrous Conditions: Use fresh, anhydrous acetonitrile for phosphoramidite dissolution and ensure all reagents and the synthesizer lines are dry. Use freshly prepared or properly stored phosphoramidite solutions.
Final oligonucleotide product is shorter than expected (n-1, n-2 deletions at the modification site).Incomplete capping of unreacted 5'-hydroxyl groups after a failed coupling of the bulky 8-OxoG Clamp phosphoramidite.Optimize Capping: Ensure the capping step is highly efficient. Consider using a more reactive capping reagent or extending the capping time, especially after the 8-OxoG Clamp coupling step.
Degradation of the 8-OxoG Clamp moiety (discoloration of the support or final product).The phenoxazine core of the 8-OxoG Clamp is sensitive to the harsh basic conditions of standard deprotection (e.g., concentrated ammonium hydroxide at elevated temperatures).Use Mild Deprotection Conditions: Employ milder deprotection reagents such as potassium carbonate in methanol or use "UltraMILD" phosphoramidites for the standard bases in conjunction with a gentle deprotection protocol. Avoid prolonged exposure to strong bases and high temperatures.[1]
Purification (RP-HPLC)
Broad or split peaks for the 8-OxoG Clamp oligonucleotide.1. Secondary Structures: The presence of the large, planar 8-OxoG Clamp can promote the formation of secondary structures or aggregation. 2. On-Column Degradation: The fluorescent clamp may be sensitive to the mobile phase conditions.1. Increase Column Temperature: Perform the HPLC purification at an elevated temperature (e.g., 55-60 °C) to disrupt secondary structures. 2. Optimize Mobile Phase: Adjust the pH of the mobile phase or the concentration of the ion-pairing reagent. Ensure the mobile phase is degassed to prevent bubble formation.
Poor separation of the desired product from failure sequences.The hydrophobicity of the 8-OxoG Clamp can cause failure sequences containing the clamp to co-elute with the full-length product.Adjust Gradient: Use a shallower gradient of the organic solvent to improve the resolution between the full-length product and shorter sequences.
Unexpectedly late elution of the product.The 8-OxoG Clamp is a highly hydrophobic moiety, which significantly increases the retention time of the oligonucleotide on a reverse-phase column.Increase Organic Solvent Concentration: You may need to use a higher final concentration of acetonitrile in your gradient to elute the highly retained 8-OxoG Clamp oligonucleotide.
Loss of fluorescence of the final product.Photobleaching of the fluorescent 8-OxoG Clamp during handling and purification.Protect from Light: Handle the 8-OxoG Clamp phosphoramidite and the final oligonucleotide in amber vials or tubes and protect them from direct light exposure as much as possible, especially during long HPLC runs.[2]

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What is the recommended coupling time for the 8-OxoG Clamp phosphoramidite?

    • A1: Due to its bulky nature, a longer coupling time of 5 to 10 minutes is recommended to achieve optimal coupling efficiency. This is significantly longer than the typical 30-60 seconds used for standard nucleoside phosphoramidites.

  • Q2: Can I use a standard activator like tetrazole for coupling the 8-OxoG Clamp phosphoramidite?

    • A2: While tetrazole may work, for a sterically hindered phosphoramidite like the 8-OxoG Clamp, more potent activators such as 5-(Ethylthio)-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI) are recommended to achieve higher coupling efficiencies.

  • Q3: Are there any special considerations for the deprotection of 8-OxoG Clamp oligonucleotides?

    • A3: Yes, this is a critical step. The phenoxazine core of the 8-OxoG Clamp is sensitive to harsh basic conditions. Standard deprotection with concentrated ammonium hydroxide at 55-65°C can lead to degradation of the clamp. It is highly recommended to use milder deprotection methods, such as potassium carbonate in methanol at room temperature, or to use commercially available "UltraMILD" protected nucleoside phosphoramidites for the standard bases, which allows for gentler deprotection conditions.[1]

Purification

  • Q4: What is the best method to purify 8-OxoG Clamp oligonucleotides?

    • A4: Reverse-phase high-performance liquid chromatography (RP-HPLC) is the recommended method for purifying oligonucleotides containing hydrophobic and fluorescent modifications like the 8-OxoG Clamp.[3][4] It allows for good separation of the full-length, modified oligonucleotide from shorter, failure sequences.

  • Q5: Why do I see a very broad peak for my 8-OxoG Clamp oligonucleotide during HPLC purification?

    • A5: Broad peaks can be caused by the formation of secondary structures or aggregation, which can be promoted by the large, planar 8-OxoG Clamp. To address this, try increasing the column temperature to 55-60°C during the HPLC run to denature these structures.

  • Q6: My 8-OxoG Clamp oligonucleotide is eluting much later than expected from the HPLC column. Is this normal?

    • A6: Yes, this is expected. The 8-OxoG Clamp is a large, hydrophobic molecule that significantly increases the overall hydrophobicity of the oligonucleotide. This leads to a longer retention time on the reverse-phase column. You may need to adjust your HPLC gradient to include a higher final concentration of the organic solvent (e.g., acetonitrile) to ensure the elution of your product.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of an 8-OxoG Clamp Oligonucleotide

This protocol outlines the key steps for the automated solid-phase synthesis of an oligonucleotide containing an 8-OxoG Clamp modification using standard phosphoramidite chemistry.

1. Preparation:

  • Ensure all reagents (acetonitrile, activator, deblocking solution, capping solutions, and oxidizing solution) are fresh and anhydrous.
  • Dissolve the 8-OxoG Clamp phosphoramidite in anhydrous acetonitrile to the recommended concentration (typically 0.1 M). Use a stronger activator solution, such as 0.25 M ETT or DCI.

2. Automated Synthesis Cycle:

  • Deblocking: Removal of the 5'-DMT protecting group with 3% trichloroacetic acid (TCA) in dichloromethane.
  • Coupling:
  • For standard nucleobases: Couple for 60 seconds using the standard activator.
  • For the 8-OxoG Clamp phosphoramidite: Extend the coupling time to 5-10 minutes using a more potent activator.
  • Capping: Acetylation of unreacted 5'-hydroxyl groups using a standard capping mixture (e.g., acetic anhydride/N-methylimidazole).
  • Oxidation: Oxidation of the phosphite triester to the more stable phosphate triester using an iodine solution.

3. Cleavage and Deprotection (Mild Conditions):

  • After completion of the synthesis, cleave the oligonucleotide from the solid support and remove the protecting groups using a mild deprotection solution (e.g., 0.05 M potassium carbonate in anhydrous methanol) for 4-6 hours at room temperature.
  • Alternatively, if UltraMILD phosphoramidites were used for the standard bases, deprotection can be carried out with ammonium hydroxide at room temperature for 2-4 hours.

4. Post-Synthesis Workup:

  • Evaporate the deprotection solution to dryness.
  • Resuspend the crude oligonucleotide pellet in sterile, nuclease-free water.

Protocol 2: Purification of 8-OxoG Clamp Oligonucleotides by RP-HPLC

This protocol provides a general method for the purification of 8-OxoG Clamp oligonucleotides using reverse-phase HPLC.

1. Equipment and Reagents:

  • HPLC system with a UV detector and a C18 reverse-phase column.
  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.0.
  • Mobile Phase B: Acetonitrile.

2. HPLC Method:

  • Column Temperature: 55 °C.
  • Flow Rate: 1.0 mL/min.
  • Detection: Monitor at 260 nm (for the oligonucleotide backbone) and at the absorbance maximum of the 8-OxoG Clamp (if known and distinct).
  • Gradient:
  • 5-20% B over 5 minutes.
  • 20-50% B over 30 minutes (adjust the final percentage and gradient slope based on the oligonucleotide length and sequence).
  • 50-100% B over 5 minutes (for column wash).
  • 100-5% B over 5 minutes (for column re-equilibration).

3. Fraction Collection and Desalting:

  • Collect the peak corresponding to the full-length 8-OxoG Clamp oligonucleotide.
  • Evaporate the acetonitrile from the collected fractions.
  • Desalt the oligonucleotide using a suitable method (e.g., a desalting column or ethanol precipitation) to remove the TEAA buffer salts.
  • Lyophilize the desalted product to obtain a dry powder.

Data Presentation

The following table summarizes expected, though potentially variable, quantitative data for the synthesis and purification of a 20-mer oligonucleotide containing a single 8-OxoG Clamp modification. These values are estimates based on typical performance for complex modified oligonucleotides and should be optimized for specific sequences and synthesis platforms.

Parameter Unmodified Oligonucleotide (Typical) 8-OxoG Clamp Oligonucleotide (Estimated) Notes
Average Stepwise Coupling Efficiency >99%~97-98% for the clamp; >99% for standard basesThe bulky nature of the 8-OxoG Clamp can lower its coupling efficiency.
Overall Crude Yield (20-mer) ~85-90%~70-80%Lowered by the reduced coupling efficiency of the clamp modification.
Final Purity after HPLC >95%>90%HPLC is effective, but co-elution with n-1 species containing the clamp can be a challenge.
Overall Purified Yield ~40-60%~20-40%The lower crude yield and potential for broader peaks during HPLC can reduce the final isolated yield.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification & Analysis start Start Synthesis (CPG Support) deblock Deblocking (TCA) start->deblock couple_std Coupling (Standard Amidite) deblock->couple_std Standard bases couple_clamp Coupling (8-OxoG Clamp Amidite) deblock->couple_clamp Modification site cap Capping couple_std->cap couple_clamp->cap Extended time oxidize Oxidation cap->oxidize oxidize->deblock Repeat for next cycle end_synthesis Cleavage & Mild Deprotection oxidize->end_synthesis Final cycle crude_oligo Crude Oligonucleotide end_synthesis->crude_oligo hplc RP-HPLC Purification crude_oligo->hplc desalt Desalting hplc->desalt Collect fractions qc Quality Control (Mass Spec, UV-Vis) desalt->qc final_product Purified 8-OxoG Clamp Oligonucleotide qc->final_product

Caption: Experimental workflow for 8-OxoG Clamp oligonucleotide synthesis and purification.

troubleshooting_logic cluster_synthesis_issues Synthesis Troubleshooting cluster_purification_issues Purification Troubleshooting low_coupling Low Coupling Efficiency? extend_time Increase Coupling Time low_coupling->extend_time stronger_activator Use Stronger Activator low_coupling->stronger_activator degradation Product Degradation? mild_deprotection Use Mild Deprotection degradation->mild_deprotection incomplete_deprotection Incomplete Deprotection? extend_deprotection Extend Deprotection Time incomplete_deprotection->extend_deprotection broad_peak Broad/Split HPLC Peak? increase_temp Increase Column Temp. broad_peak->increase_temp optimize_mobile_phase Optimize Mobile Phase broad_peak->optimize_mobile_phase poor_separation Poor Separation? shallow_gradient Use Shallower Gradient poor_separation->shallow_gradient late_elution Late Elution? adjust_gradient Adjust Gradient End-point late_elution->adjust_gradient

Caption: Troubleshooting logic for 8-OxoG Clamp oligonucleotide synthesis and purification.

References

mitigating photobleaching of 8-OxoG Clamp CEP in microscopy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the 8-OxoG Clamp CEP. This guide is designed for researchers, scientists, and drug development professionals using this fluorescent probe for the detection of 8-oxoguanine (8-oxoG) in microscopy applications. Here you will find troubleshooting advice and frequently asked questions (FAQs) to help you mitigate common issues, particularly photobleaching, and optimize your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and what is it used for?

A1: The this compound is a phosphoramidite reagent used to synthesize fluorescent oligonucleotide probes. These probes are designed to specifically bind to and detect 8-oxoguanine (8-oxoG), a common biomarker for oxidative DNA damage within cells.[1][2][3][4][5] The "CEP" designation refers to β-cyanoethyl phosphoramidite, the chemical moiety that allows for the incorporation of the 8-OxoG Clamp into a growing oligonucleotide chain during automated DNA synthesis.

Q2: What fluorophore is used in the 8-OxoG Clamp and what are its spectral properties?

A2: The 8-OxoG Clamp typically utilizes a pyrene-based fluorophore. Pyrene is a polycyclic aromatic hydrocarbon known for its sensitivity to the polarity of its microenvironment.[6][7][8] The specific excitation and emission wavelengths can vary depending on the local environment and whether the pyrene molecule is in a monomeric or excimer state.[9][10][11]

Q3: What is photobleaching and why is it a concern with the 8-OxoG Clamp probe?

A3: Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. This is a common issue in fluorescence microscopy, especially during long-term imaging or when using high-intensity excitation light.[12] Probes with pyrene-based fluorophores can be susceptible to photobleaching, which can compromise the quality and quantitative accuracy of microscopy data.[13][14]

Q4: How does the 8-OxoG Clamp detect 8-oxoG?

A4: The detection mechanism relies on a change in the fluorescence signal of the pyrene moiety upon binding to 8-oxoG. Often, this involves fluorescence quenching, where the fluorescence intensity of the 8-OxoG Clamp decreases upon binding to its target.[2][15][16][17]

Troubleshooting Guide: Mitigating Photobleaching

This guide provides a systematic approach to troubleshooting and minimizing photobleaching when using your 8-OxoG Clamp probe in microscopy experiments.

Problem 1: Rapid loss of fluorescent signal during imaging.

Possible Cause 1: High Excitation Light Intensity.

  • Solution: Reduce the intensity of the excitation light to the lowest level that still provides a detectable signal. Use neutral density (ND) filters to attenuate the light source.

Possible Cause 2: Long Exposure Times.

  • Solution: Minimize the exposure time for each image acquisition. Use a more sensitive camera or increase the camera gain if necessary to compensate for shorter exposure times.

Possible Cause 3: Continuous Exposure to Excitation Light.

  • Solution: Only expose the sample to the excitation light when acquiring an image. Use a shutter to block the light path between acquisitions. Many microscopy software platforms allow for automated shuttering.

Possible Cause 4: Absence of Antifade Reagents.

  • Solution: Use a commercial or homemade antifade mounting medium. These reagents contain chemicals that scavenge free radicals and reduce the rate of photobleaching.

Problem 2: Weak initial fluorescent signal.

Possible Cause 1: Incorrect Microscope Filter Sets.

  • Solution: Ensure that your microscope's excitation and emission filters are appropriate for the spectral properties of the 8-OxoG Clamp's pyrene fluorophore. Refer to the spectral data table below.

Possible Cause 2: Low Probe Concentration or Inefficient Staining.

  • Solution: Optimize the concentration of your 8-OxoG Clamp probe and the staining protocol. Ensure adequate incubation time and appropriate washing steps to remove unbound probe.

Possible Cause 3: Quenching of the Fluorophore.

  • Solution: The fluorescence of pyrene can be quenched by its local environment. While this is the basis of detection, suboptimal buffer conditions or mounting media could also lead to unwanted quenching. Ensure your experimental conditions are compatible with pyrene fluorescence.

Quantitative Data Summary

The following tables provide a summary of key quantitative data to aid in your experimental design.

Table 1: Spectral Properties of Pyrene-based Probes

PropertyWavelength (nm)Notes
Absorption Maxima ~275, 320, 337[9]The absorption peak around 337 nm is commonly used for excitation.
Monomer Emission Maxima ~372, 378, 383, 393, 413[9]The relative intensities of these peaks are sensitive to the polarity of the environment.
Excimer Emission Maximum ~490[9]This broad, red-shifted emission occurs when two pyrene molecules are in close proximity.
Excitation for Stopped-Flow 365[15]This wavelength has been used in kinetic studies of the 8-OxoG clamp.

Table 2: Common Antifade Reagents and their Properties

Antifade ReagentTypeKey Features
ProLong™ Series (e.g., Gold, Diamond) Hard-setting mountantProvides long-term sample preservation and photobleaching protection.
VECTASHIELD® Non-setting or hard-settingWidely used antifade mountant.
SlowFade™ Non-setting mountantSuitable for immediate imaging and short-term storage.
p-Phenylenediamine (PPD) Component of homemade antifadeEffective but can be toxic and may affect the fluorescence of some dyes.
n-Propyl gallate (NPG) Component of homemade antifadeAnother common antioxidant used to reduce photobleaching.

Experimental Protocols

Protocol 1: General Staining with 8-OxoG Clamp Oligonucleotide Probe
  • Cell Fixation: Grow cells on coverslips. Fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells three times with PBS. Permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Hybridization: Wash cells three times with PBS. Pre-hybridize with hybridization buffer (e.g., 2x SSC, 20% formamide) for 30 minutes at 37°C.

  • Probe Incubation: Dilute the 8-OxoG Clamp oligonucleotide probe to the desired concentration in hybridization buffer. Incubate with the cells overnight at 37°C in a humidified chamber.

  • Washing: Wash the cells three times with hybridization buffer for 5 minutes each at 37°C, followed by three washes with PBS at room temperature.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Imaging: Image the sample using appropriate filter sets for the pyrene fluorophore.

Protocol 2: Minimizing Photobleaching During Image Acquisition
  • Microscope Setup:

    • Turn on the fluorescence light source and allow it to stabilize.

    • Select the appropriate filter cube for pyrene (e.g., DAPI or a custom filter set with excitation around 340-360 nm and emission around 380-420 nm for the monomer).

  • Locating the Sample:

    • Start with a low magnification objective (e.g., 10x or 20x) to find the area of interest.

    • Use the lowest possible excitation light intensity to minimize photobleaching during this search phase.

  • Image Acquisition Settings:

    • Switch to the desired objective for imaging (e.g., 40x or 63x oil immersion).

    • Set the excitation light intensity to the minimum level required for a good signal-to-noise ratio.

    • Use the shortest possible exposure time. If the signal is weak, consider increasing the camera gain or using a more sensitive detector.

    • Engage the shutter to block the excitation light when not actively acquiring images.

    • For time-lapse imaging, use the longest possible interval between acquisitions that still captures the dynamics of interest.

  • Using Antifade Reagents:

    • Ensure your sample is mounted in a high-quality antifade medium. For live-cell imaging, consider using a live-cell compatible antifade reagent.

Visualizations

Experimental_Workflow Experimental Workflow for 8-OxoG Clamp Microscopy cluster_prep Sample Preparation cluster_imaging Microscopy & Imaging cluster_analysis Data Analysis cell_culture Cell Culture & Seeding fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization hybridization Probe Hybridization permeabilization->hybridization washing Washing Steps hybridization->washing mounting Mounting with Antifade Reagent washing->mounting microscope_setup Microscope Setup (Filters, Light Source) mounting->microscope_setup image_acquisition Image Acquisition (Low Light, Short Exposure) microscope_setup->image_acquisition quantification Image Analysis & Quantification image_acquisition->quantification

Caption: Workflow for this compound microscopy.

Troubleshooting_Photobleaching Troubleshooting Photobleaching cluster_solutions Potential Solutions cluster_weak_signal If Signal is Weak start Start: Rapid Signal Loss? reduce_intensity Reduce Excitation Intensity start->reduce_intensity Yes check_filters Check Filter Sets start->check_filters No, weak initial signal shorter_exposure Use Shorter Exposure Times reduce_intensity->shorter_exposure use_shutter Use Shutter Between Acquisitions shorter_exposure->use_shutter add_antifade Use Antifade Mounting Medium use_shutter->add_antifade optimize_staining Optimize Probe Staining check_filters->optimize_staining check_buffer Check Buffer/Mounting Medium Compatibility optimize_staining->check_buffer

Caption: Troubleshooting decision tree for photobleaching.

References

addressing non-specific binding of 8-OxoG Clamp CEP

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered when using the 8-OxoG Clamp CEP, with a focus on mitigating non-specific binding.

Frequently Asked Questions (FAQs)

Q1: What is the this compound and how does it work?

The this compound is a fluorescent probe designed for the specific detection of 8-oxoguanine (8-oxoG), a common DNA lesion resulting from oxidative stress. It is a synthetically modified cytosine analogue that, when incorporated into an oligonucleotide probe, selectively binds to 8-oxoG in a target DNA strand. The "clamp" refers to its ability to form additional hydrogen bonds with 8-oxoG compared to the canonical guanine, leading to enhanced binding affinity and specificity. The attached fluorophore's signal is typically quenched upon binding to 8-oxoG, and this change in fluorescence intensity is used for detection and quantification.

Q2: I am observing high background fluorescence in my experiment. What are the potential causes?

High background fluorescence is often a result of non-specific binding of the this compound probe. This can be caused by several factors:

  • Suboptimal Probe Concentration: Using a probe concentration that is too high can lead to increased non-specific interactions with off-target sites.

  • Inadequate Blocking: Insufficient blocking of the sample (cells, tissues, or surfaces) can leave sites available for the probe to bind non-specifically.

  • Incorrect Hybridization Conditions: The temperature, salt concentration, and pH of the hybridization buffer can significantly impact the specificity of probe binding.

  • Insufficient Washing: Inadequate or insufficiently stringent washing steps after hybridization can fail to remove non-specifically bound probes.

  • Sample Autofluorescence: Some biological samples naturally fluoresce, which can contribute to high background.

Q3: How can I determine the optimal concentration for my this compound probe?

The optimal probe concentration should be determined empirically for each experimental setup. A good starting point is to perform a concentration titration experiment.

  • Methodology: Prepare a series of dilutions of your this compound probe (e.g., ranging from 10 nM to 500 nM).

  • Testing: Apply these dilutions to your experimental samples (and importantly, to a negative control sample that lacks the 8-oxoG target).

  • Analysis: Image and quantify the fluorescence signal for each concentration.

  • Optimization: The optimal concentration will be the one that provides the highest signal-to-noise ratio (strong signal on the target with minimal background on the negative control).

Q4: What are the recommended blocking agents to reduce non-specific binding?

Several blocking agents can be used to minimize non-specific binding of the this compound. The choice of blocking agent may depend on the sample type and experimental format.

  • Protein-based blockers: Bovine Serum Albumin (BSA) or casein are commonly used to block non-specific protein-binding sites.

  • Non-specific DNA/RNA: Sheared salmon sperm DNA can be added to the hybridization buffer to compete with the probe for non-specific binding to nucleic acids.

  • Commercial Blocking Buffers: Several commercially available blocking buffers are specifically formulated to reduce background in fluorescence-based assays.

Troubleshooting Guide: Addressing Non-Specific Binding

This guide provides a systematic approach to troubleshooting and resolving issues of non-specific binding of the this compound.

Issue 1: High Background Signal Across the Entire Sample

This is a common indication of widespread non-specific binding.

Troubleshooting Workflow:

start High Background Signal step1 Step 1: Optimize Probe Concentration (Titration Experiment) start->step1 step2 Step 2: Enhance Blocking Strategy step1->step2 If background persists step3 Step 3: Adjust Hybridization Buffer step2->step3 If background persists step4 Step 4: Optimize Washing Protocol step3->step4 If background persists end Reduced Background & Improved Specificity step4->end

Caption: Troubleshooting workflow for high background signal.

Detailed Steps:

  • Optimize Probe Concentration:

    • Problem: Excess probe can bind to non-target sites.

    • Solution: Perform a probe titration to find the lowest concentration that still provides a robust specific signal.

    • Protocol: See "Protocol 1: Probe Concentration Titration."

  • Enhance Blocking Strategy:

    • Problem: Incomplete blocking leaves surfaces exposed for non-specific probe attachment.

    • Solution: Increase the concentration or incubation time of your blocking agent. Consider trying a different blocking agent.

    • Protocol: See "Protocol 2: Optimizing Blocking Conditions."

  • Adjust Hybridization Buffer Composition:

    • Problem: The chemical environment of the hybridization buffer can promote non-specific interactions.

    • Solution:

      • Salt Concentration: Modify the salt concentration (e.g., NaCl or KCl). Lower salt concentrations generally increase stringency, which can reduce non-specific binding. However, this can also impact specific binding, so optimization is key.[1]

      • pH: Ensure the pH of your buffer is stable and optimal for your probe-target interaction.

      • Additives: Include a non-ionic surfactant like Tween-20 (0.05-0.1%) in your hybridization and wash buffers to reduce hydrophobic interactions.[2]

  • Optimize Washing Protocol:

    • Problem: Insufficient washing fails to remove loosely bound, non-specific probes.

    • Solution:

      • Increase Stringency: Lower the salt concentration or increase the temperature of your wash buffers.

      • Increase Duration/Number of Washes: Perform additional or longer wash steps.

Issue 2: Non-Specific Binding to Specific Cellular Compartments or Structures

Sometimes, non-specific binding is localized to certain areas, such as the nucleus or mitochondria.

Troubleshooting Workflow:

start Localized Non-Specific Binding step1 Step 1: Pre-adsorption of Probe start->step1 step2 Step 2: Use of Specific Blocking Agents step1->step2 If background persists step3 Step 3: Adjust Permeabilization step2->step3 If background persists end Reduced Localized Background step3->end

Caption: Troubleshooting localized non-specific binding.

Detailed Steps:

  • Pre-adsorption of the Probe:

    • Problem: The probe may have an affinity for certain cellular components.

    • Solution: Incubate the this compound probe with a sample that does not contain the target of interest (e.g., cells known to have very low levels of oxidative stress) before applying it to your experimental sample. This can help to "soak up" non-specifically binding probe molecules.

  • Use of Specific Blocking Agents:

    • Problem: Standard blocking agents may not be effective for all types of non-specific interactions.

    • Solution: If non-specific binding is observed in the nucleus, consider including sheared salmon sperm DNA in your blocking and hybridization buffers to compete for binding to nuclear components.

  • Adjust Permeabilization:

    • Problem: Harsh permeabilization can expose intracellular components that may non-specifically bind the probe.

    • Solution: Optimize the concentration and incubation time of your permeabilization agent (e.g., Triton X-100 or saponin). Use the mildest conditions that still allow for probe entry.

Experimental Protocols

Protocol 1: Probe Concentration Titration
  • Prepare Probe Dilutions: Prepare a series of dilutions of the this compound probe in your hybridization buffer. A suggested range is 10 nM, 50 nM, 100 nM, 250 nM, and 500 nM.

  • Sample Preparation: Prepare your experimental samples (positive target) and negative control samples (no or low target) according to your standard protocol, including fixation and permeabilization.

  • Blocking: Apply your standard blocking buffer to all samples and incubate.

  • Hybridization: Apply each probe dilution to a separate set of positive and negative samples. Incubate under your standard hybridization conditions (temperature and time).

  • Washing: Perform your standard washing steps on all samples.

  • Imaging: Image all samples using identical imaging parameters (e.g., laser power, exposure time, gain).

  • Analysis: Quantify the mean fluorescence intensity of the specific signal (in positive samples) and the background (in negative samples) for each probe concentration.

  • Determination of Optimal Concentration: Plot the signal-to-noise ratio (Specific Signal / Background) against the probe concentration. The optimal concentration is the one that gives the highest signal-to-noise ratio.

Protocol 2: Optimizing Blocking Conditions
  • Prepare Different Blocking Buffers:

    • Buffer A: 1% BSA in PBS

    • Buffer B: 5% BSA in PBS

    • Buffer C: 1% BSA, 100 µg/mL sheared salmon sperm DNA in PBS

    • Buffer D: A commercially available fluorescence background blocking solution.

  • Sample Preparation: Prepare identical samples for each blocking condition to be tested.

  • Blocking:

    • Apply each blocking buffer to a set of samples.

    • Test different incubation times (e.g., 30 minutes, 1 hour, 2 hours) at room temperature or 37°C.

  • Hybridization: Proceed with your optimized probe concentration and hybridization protocol.

  • Washing and Imaging: Follow your standard washing and imaging protocols.

  • Analysis: Compare the background fluorescence levels between the different blocking conditions to identify the most effective one.

Quantitative Data Summary

ParameterRecommended Starting RangeNotes
Probe Concentration 50 - 250 nMMust be empirically determined for each assay.
Hybridization Temperature 37°C - 55°CHigher temperatures increase stringency but may reduce specific signal. Dependent on probe length and sequence.
Salt Concentration (in Hybridization/Wash Buffer) 100 - 300 mM NaCl/KClLower concentrations increase stringency.[1]
Blocking Agent (BSA) 1 - 5% (w/v)Higher concentrations may be needed for some sample types.
Sheared Salmon Sperm DNA 50 - 200 µg/mLUseful for reducing non-specific binding to nucleic acids.
Tween-20 0.05 - 0.1% (v/v)Reduces non-specific hydrophobic interactions.[2]

Disclaimer: The information provided in this technical support center is intended as a guide. Optimal conditions will vary depending on the specific experimental setup, sample type, and reagents used. It is highly recommended to perform systematic optimization for your particular application.

References

impact of DNA duplex stability on 8-OxoG Clamp CEP binding

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 8-OxoG Clamp CEP (Controlled Pore Glass), a specialized phosphoramidite for the synthesis of oligonucleotides designed to bind with high affinity to 8-oxoguanine (8-oxoG), a common oxidative DNA lesion. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound binding?

A1: The 8-OxoG Clamp is a modified G-clamp, which is a tricyclic cytosine analog. It is designed with an additional "tail" that forms a specific hydrogen bond with the N7 hydrogen of 8-oxoguanine (8-oxoG), an atom not present in standard guanine. This, in addition to other hydrogen bonds, allows for specific recognition of the 8-oxoG lesion in a complementary DNA strand.[1] The fluorescence of the 8-OxoG Clamp is also quenched upon binding to 8-oxoG, which can be used for detection purposes.[1][2]

Q2: Does the 8-OxoG Clamp stabilize the DNA duplex it's incorporated into?

A2: This is a critical point of potential confusion. Unlike its predecessor, the G-clamp, which is known to significantly increase DNA duplex stability, the 8-OxoG Clamp has been shown to destabilize the DNA duplex.[3][4] Experimental data shows a significant decrease in the melting temperature (Tm) of duplexes containing an 8-oxoG-clamp compared to those with a standard cytosine. For example, replacing a cytosine with an 8-OxoG-clamp opposite a guanine can lower the Tm by as much as 16°C.[1][4]

Q3: Can DNA repair enzymes like OGG1 excise the 8-oxoG when it is bound by an 8-OxoG Clamp?

A3: No. Studies have demonstrated that the human 8-oxoguanine-DNA glycosylase (OGG1) is unable to excise 8-oxoG when it is paired with an 8-OxoG Clamp.[5][6] The clamp residue interacts with the C8-carbonyl group of 8-oxoG, effectively preventing the damaged base from everting (flipping out) into the active site of the OGG1 enzyme, which is a necessary step for repair.[1][4][5][6] This makes the 8-OxoG clamp a useful tool for studying the initial recognition steps of DNA repair without cleavage occurring.

Q4: What is the expected fluorescence change upon binding to 8-oxoG?

A4: The 8-OxoG Clamp exhibits fluorescence that is quenched upon binding to 8-oxoG.[1][2] However, the degree of quenching can be modest. In one study, the addition of an equimolar amount of an 8-oxoG-containing strand to an 8-OxoG-clamp-containing strand resulted in a fluorescence decrease of approximately 20-25%.[1] Researchers should not necessarily expect near-complete quenching.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Fluorescence Quenching 1. Inefficient Duplex Formation: The two oligonucleotide strands may not be annealing properly.1a. Verify duplex formation by running a melting temperature (Tm) analysis (see protocol below).1b. Confirm the correct buffer conditions (salt concentration, pH) for hybridization.1c. Check the integrity and concentration of your synthesized oligonucleotides.
2. Incorrect Probe Design: The position of the 8-OxoG Clamp within the oligonucleotide can affect binding and quenching.2. Review literature for optimal placement of the clamp relative to the 8-oxoG lesion. Flanking sequences can influence stability and binding kinetics.
Unexpected Melting Temperature (Tm) 1. Duplex Destabilization: The 8-OxoG Clamp is known to destabilize the DNA duplex, resulting in a lower Tm than a standard G:C pair.[1][4]1. This is an expected outcome. Compare your results to the provided quantitative data (Table 1). A significant drop in Tm compared to a control duplex is normal.
2. Experimental Conditions: Tm is highly dependent on buffer composition.2. Ensure consistent use of the same buffer for all comparative experiments. Key parameters include [Na+], [Mg2+], and pH.
No Inhibition of OGG1 Activity 1. Incomplete Binding: The 8-OxoG Clamp may not be fully bound to the 8-oxoG lesion.1a. Confirm binding using a fluorescence quenching assay or an electrophoretic mobility shift assay (EMSA).1b. Ensure you are using at least an equimolar ratio of the clamp-containing strand to the 8-oxoG-containing strand.
2. Non-specific Nuclease Activity: The observed cleavage may be from a contaminating nuclease, not OGG1.2. Run a control reaction with the DNA duplex but without the OGG1 enzyme to check for background degradation.

Quantitative Data Summary

The stability of a DNA duplex is a critical factor in molecular recognition events. The melting temperature (Tm) is the temperature at which half of the duplex DNA has dissociated into single strands. The data below, derived from thermal denaturation experiments, illustrates the impact of the 8-OxoG Clamp on duplex stability compared to standard base pairs.

Table 1: Melting Temperatures (Tm) of Various DNA Duplexes

Duplex Pair in Middle of Strand Complementary Base Melting Temperature (Tm) Change in Tm (ΔT)
G C (Cytosine) 49 °C N/A (Reference)
G 8-OxoG-clamp 33 °C -16 °C
8-oxoG C (Cytosine) 45 °C N/A (Reference)
8-oxoG 8-OxoG-clamp 38 °C -7 °C
AP site (Abasic) C (Cytosine) 24 °C N/A (Reference)
AP site (Abasic) 8-OxoG-clamp 21 °C -3 °C

(Data adapted from Lukina et al., 2024. Experiments were conducted with 2 µM of each strand in a buffer containing 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM EDTA, 1 mM DTT, and 9% glycerol.)[1]

Visualizations: Mechanisms and Workflows

cluster_0 8-OxoG Clamp Binding Mechanism cluster_1 Impact on OGG1 Repair DNA_Strand_1 5'-...G...-3' Binding 8-oxoG 8-OxoG Clamp Specific H-Bond formed at N7-H of 8-oxoG Fluorescence Quenching DNA_Strand_1->Binding:f0 DNA_Strand_2 3'-...Clamp...-5' DNA_Strand_2->Binding:f1 OGG1 OGG1 Enzyme Binding->OGG1 Interaction Result Binding Prevents Base Eversion NO CLEAVAGE OGG1->Result Result

Caption: Mechanism of 8-OxoG Clamp binding and its inhibitory effect on OGG1 enzyme activity.

title Troubleshooting Workflow: Low Fluorescence Signal start Start: Low or No Fluorescence Quenching check_duplex Is Duplex Formation Confirmed? start->check_duplex run_tm Action: Perform Thermal Denaturation (Tm) Assay check_duplex->run_tm No tm_ok Is Tm as Expected (i.e., destabilized vs. control)? check_duplex->tm_ok Yes run_tm->tm_ok check_buffer Action: Verify Buffer Composition (Salt, pH) tm_ok->check_buffer No issue_resolved Issue Likely Resolved tm_ok->issue_resolved Yes check_oligos Action: Check Oligo Integrity (e.g., PAGE) & Concentration check_buffer->check_oligos check_oligos->run_tm

Caption: A logical workflow for troubleshooting low fluorescence quenching signals.

Experimental Protocols

Protocol 1: Determination of DNA Duplex Melting Temperature (Tm)

This protocol is used to assess the thermal stability of your DNA duplexes containing the 8-OxoG Clamp.

Materials:

  • Spectrophotometer with a Peltier-thermostated multicell holder (e.g., Varian Carry 300-Bio).[1]

  • Quartz cuvettes (e.g., 0.2 cm optical path length).[1]

  • Oligonucleotide containing 8-OxoG Clamp.

  • Complementary oligonucleotide containing 8-oxoG or G.

  • Reaction Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 1 mM EDTA, 1 mM DTT, 9% glycerol.[1]

  • Data analysis software (e.g., OriginPro).[1]

Methodology:

  • Prepare DNA solutions by mixing each strand to a final concentration of 2 µM in the reaction buffer.[1]

  • Prepare a blank sample containing only the reaction buffer.

  • Place the samples in the spectrophotometer.

  • Record the optical absorption (OD) at 260 nm and 270 nm while heating the samples from 5 °C to 95 °C at a rate of 0.5 °C per minute.[1]

  • (Optional) Record absorption at 330 nm to monitor for scattering and to correct the baseline.[1]

  • Plot the OD against temperature to obtain a melting curve.

  • To determine the Tm, perform a mathematical differentiation of the melting curve. The peak of the resulting bell-shaped curve corresponds to the melting temperature.[1]

Protocol 2: Fluorescence Quenching Assay

This protocol measures the change in fluorescence of the 8-OxoG Clamp upon binding to its target.

Materials:

  • Fluorometer or spectrofluorometer.

  • Oligonucleotide containing 8-OxoG Clamp.

  • Complementary oligonucleotide containing 8-oxoG.

  • Control complementary oligonucleotide containing a standard G.

  • Reaction Buffer (as used in Tm analysis).

Methodology:

  • Prepare a solution of the 8-OxoG-clamp-containing oligonucleotide at a known concentration (e.g., 10 µM) in the reaction buffer.[1]

  • Measure the initial fluorescence of this solution at the appropriate excitation and emission wavelengths for the clamp's fluorophore.

  • Add an equimolar amount of the complementary strand containing 8-oxoG to the solution.

  • Allow the solution to incubate to ensure complete duplex formation (e.g., heat to 95°C and slowly cool to room temperature).

  • Measure the fluorescence of the duplex solution. A decrease in fluorescence intensity indicates quenching upon binding.[1]

  • Repeat the process using the control strand containing a standard guanine. A significantly smaller change in fluorescence is expected, demonstrating the specificity of the clamp for 8-oxoG.[1]

References

improving the signal-to-noise ratio in 8-OxoG Clamp assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their 8-OxoG Clamp assays for an improved signal-to-noise ratio.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of the 8-OxoG Clamp assay?

The 8-OxoG Clamp assay is a fluorescence-based method for the detection of 8-oxoguanine (8-oxoG), a common marker of oxidative DNA damage. The assay utilizes a specific fluorescent probe, the "8-oxoG-clamp," which is a modified oligonucleotide. In its unbound state, the 8-oxoG-clamp exhibits fluorescence. Upon binding to an 8-oxoG lesion in a target DNA sequence, the fluorescence of the clamp is quenched.[1] The degree of fluorescence quenching is proportional to the amount of 8-oxoG present in the sample, allowing for quantification.

Q2: What are the critical factors influencing the signal-to-noise ratio in this assay?

Several factors can impact the signal-to-noise ratio, including the specificity of the 8-oxoG-clamp probe, the composition of the reaction buffer, the incubation temperature, and the concentration of the probe and target DNA. High background fluorescence or inefficient quenching can lead to a low signal-to-noise ratio.

Q3: How does the 8-OxoG Clamp assay differ from other methods for 8-oxoG detection?

Compared to methods like HPLC-ECD or ELISA, the 8-OxoG Clamp assay offers a direct and potentially more rapid method for detecting 8-oxoG within a specific DNA sequence context.[2] Unlike antibody-based methods, it does not rely on enzymatic amplification or secondary detection reagents, which can sometimes introduce variability. However, each method has its own advantages and limitations in terms of sensitivity, specificity, and throughput.

Troubleshooting Guide

Issue 1: High Background Fluorescence

High background fluorescence can mask the signal from 8-oxoG-specific quenching, leading to a poor signal-to-noise ratio.

Potential Cause Recommended Solution
Suboptimal Probe Concentration Titrate the 8-oxoG-clamp probe to determine the optimal concentration that provides a balance between a strong signal and low background. Start with the manufacturer's recommended concentration and perform a dilution series.
Non-Specific Binding of the Probe Increase the ionic strength of the binding buffer or add a blocking agent (e.g., BSA, salmon sperm DNA) to reduce non-specific interactions.
Contaminated Reagents or Samples Use fresh, high-quality reagents and nuclease-free water. Ensure that DNA samples are free of contaminants that may fluoresce.
Incorrect Filter Sets on the Fluorometer Verify that the excitation and emission wavelengths used for measurement are appropriate for the fluorophore on the 8-oxoG-clamp.
Issue 2: Low Signal Intensity (Insufficient Quenching)

A weak signal, characterized by minimal fluorescence quenching upon addition of the target DNA, can make it difficult to distinguish between samples with and without 8-oxoG.

Potential Cause Recommended Solution
Suboptimal Buffer Conditions The efficiency of fluorescence quenching can be sensitive to the buffer composition, particularly the ionic strength and the presence of divalent cations like Mg²⁺.[3] Optimize the buffer by testing a range of salt (e.g., NaCl, KCl) and MgCl₂ concentrations.
Incorrect Incubation Temperature Temperature can affect the binding kinetics and the stability of the DNA duplex.[4] Perform the assay at a range of temperatures (e.g., room temperature, 37°C) to find the optimal condition for quenching.
Degraded 8-oxoG Lesions in the Sample Ensure proper handling and storage of DNA samples to prevent degradation of the 8-oxoG lesions. Avoid repeated freeze-thaw cycles.
Low Concentration of 8-oxoG in the Sample Concentrate the DNA sample if possible. If the 8-oxoG levels are inherently low, consider using a more sensitive detection method or increasing the amount of input DNA.
Issue 3: High Variability Between Replicates

Inconsistent results between replicate wells can compromise the reliability of the data.

Potential Cause Recommended Solution
Pipetting Inaccuracies Use calibrated pipettes and ensure accurate and consistent dispensing of all reagents, especially small volumes.
Incomplete Mixing Gently but thoroughly mix the contents of each well after the addition of all components. Avoid introducing bubbles.
Temperature Gradients Across the Plate Ensure that the entire plate is at a uniform temperature during incubation and measurement.
Edge Effects in the Microplate Avoid using the outer wells of the microplate if edge effects are suspected. Alternatively, fill the outer wells with a blank solution.

Experimental Protocols

Key Experiment: Optimizing Buffer Conditions for Improved Signal-to-Noise Ratio

This protocol describes a method to systematically evaluate the impact of buffer components on the performance of the 8-OxoG Clamp assay.

1. Reagent Preparation:

  • Prepare a series of binding buffers with varying concentrations of NaCl (e.g., 50 mM, 100 mM, 150 mM, 200 mM) and MgCl₂ (e.g., 0 mM, 1 mM, 5 mM, 10 mM). Keep the pH and buffering agent (e.g., 10 mM Tris-HCl, pH 7.5) constant.
  • Prepare stock solutions of the 8-oxoG-clamp probe, a positive control DNA oligonucleotide containing a known 8-oxoG site, and a negative control DNA oligonucleotide of the same sequence but with a guanine at that position.

2. Assay Procedure:

  • In a 96-well black microplate, set up reactions for each buffer condition.
  • For each buffer, prepare triplicate wells for:
  • Blank (buffer only)
  • Probe only (8-oxoG-clamp probe in buffer)
  • Probe + Negative Control DNA
  • Probe + Positive Control DNA
  • Add the 8-oxoG-clamp probe to the appropriate wells at its optimal concentration.
  • Add the positive and negative control DNA to their respective wells.
  • Incubate the plate at the desired temperature for a set period (e.g., 30 minutes).
  • Measure the fluorescence intensity using a microplate reader with the appropriate excitation and emission wavelengths.

3. Data Analysis:

  • Calculate the average fluorescence intensity for each set of triplicates.
  • Subtract the average blank intensity from all other measurements.
  • Calculate the signal-to-noise ratio for each buffer condition using the following formula: Signal-to-Noise = (Fluorescence of Probe + Negative Control) / (Fluorescence of Probe + Positive Control)
  • Summarize the results in a table to identify the buffer composition that yields the highest signal-to-noise ratio.

Quantitative Data Summary

The following tables provide examples of how to present quantitative data from optimization experiments.

Table 1: Effect of NaCl Concentration on Signal-to-Noise Ratio

NaCl Concentration (mM)Average Fluorescence (Probe + Negative Control)Average Fluorescence (Probe + Positive Control)Signal-to-Noise Ratio
50850042502.0
100820032802.5
150790026333.0
200750030002.5

Table 2: Effect of Incubation Temperature on Signal-to-Noise Ratio

Temperature (°C)Average Fluorescence (Probe + Negative Control)Average Fluorescence (Probe + Positive Control)Signal-to-Noise Ratio
25810032402.5
37780020003.9
42750025003.0

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_assay 2. Assay Setup cluster_detection 3. Detection & Analysis reagents Prepare Buffers, Probes, and DNA Samples plate Pipette Reagents into Microplate reagents->plate Dispense incubation Incubate at Optimal Temperature plate->incubation Incubate read Measure Fluorescence incubation->read Read Plate analyze Calculate Signal-to-Noise Ratio read->analyze Analyze Data

Caption: Experimental workflow for the 8-OxoG Clamp assay.

logical_relationship cluster_components Assay Components cluster_interaction Interaction cluster_outcome Outcome probe 8-OxoG-Clamp (Fluorescent) binding Specific Binding probe->binding no_quenching No Quenching (High Signal) probe->no_quenching target_dna Target DNA with 8-OxoG Lesion target_dna->binding no_target_dna Control DNA (No 8-OxoG) no_target_dna->no_quenching quenching Fluorescence Quenching (Low Signal) binding->quenching

Caption: Logical relationship of the 8-OxoG Clamp assay components.

References

Technical Support Center: Detection of 8-oxoG with Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and potential artifacts when detecting 8-oxo-7,8-dihydroguanine (8-oxoG) using fluorescent probes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues & Background

Q1: I am observing high background fluorescence in my 8-oxoG staining. What are the common causes and how can I reduce it?

A1: High background fluorescence is a frequent issue that can obscure the specific 8-oxoG signal. The primary causes and troubleshooting steps are outlined below:

  • Autofluorescence: Cells and tissues can exhibit natural fluorescence, especially when excited with blue light.

    • Solution: Include an unstained control to assess the basal autofluorescence level. Consider using fluorophores with longer excitation wavelengths (e.g., red or far-red) to minimize this effect.[1] Specialized reagents like TrueBlack® Lipofuscin Autofluorescence Quencher can also be used to diminish autofluorescence from lipofuscin in tissue sections.[1]

  • Non-Specific Antibody Binding: The primary or secondary antibody may bind to cellular components other than the target antigen.

    • Solution:

      • Blocking: Use a suitable blocking buffer. Normal serum from the species in which the secondary antibody was raised is a common choice.[2][3] For charged-dye-related background, a charge-based blocker might be effective.[1][3]

      • Antibody Titration: Titrate the primary and secondary antibodies to determine the optimal concentration that provides a good signal-to-noise ratio.[4]

      • Secondary Antibody Control: Run a control with only the secondary antibody to ensure it is not the source of non-specific staining.[4] If it is, consider using a pre-adsorbed secondary antibody.[4]

  • Probe Concentration: Using too high a concentration of the fluorescent probe can lead to increased background.

    • Solution: Optimize the probe concentration to keep it as low as possible while still achieving a detectable signal.[5]

Issues with Fixation and Permeabilization

Q2: Can the fixation method introduce artifacts in 8-oxoG detection?

A2: Yes, the choice of fixative is critical and can lead to artifactual 8-oxoG formation.

  • Formaldehyde-Induced Damage: Formaldehyde, a common cross-linking fixative, can induce the formation of 8-oxoG, leading to false-positive signals.[6] This is a significant concern as it can mask the true levels of oxidative stress in the sample.

    • Recommendation: While formaldehyde is effective for preserving cell morphology, be aware of its potential to induce 8-oxoG.[7] It is crucial to include appropriate negative controls that have not been exposed to oxidative agents to assess the level of fixation-induced artifacts. For phospho-specific antibodies, 4% formaldehyde is often recommended to inhibit endogenous phosphatases.[3]

  • Incomplete Fixation: If fixation is delayed or incomplete, the antigen may diffuse, leading to misleading staining patterns.

    • Recommendation: Fix cells immediately after removing them from culture conditions to minimize autolysis and preserve cellular structure.

Weak or No Signal

Q3: I am not detecting any 8-oxoG signal, even in my positive control. What could be the problem?

A3: A lack of signal can be due to several factors, from sample preparation to imaging.

  • Antibody/Probe Issues:

    • Inactivity: The primary or secondary antibody may be inactive. Ensure proper storage and consider using a new batch.[4]

    • Incompatibility: The secondary antibody must be raised against the host species of the primary antibody.[4]

  • Suboptimal Protocol:

    • Denaturation: For immunodetection of 8-oxoG in nuclear DNA, a denaturation step (e.g., with HCl) is often necessary to expose the epitope within the double helix.[8] Ensure this step is performed correctly and that all reagents are fresh.[8]

    • Permeabilization: Inadequate permeabilization will prevent the antibody from reaching its intracellular target. The method of permeabilization should be compatible with the chosen fixative.

  • Low Target Abundance: The levels of 8-oxoG in your sample may be below the detection limit of your assay.

    • Solution: Consider using a signal amplification method, such as a biotinylated secondary antibody with streptavidin-HRP, to enhance the signal.[4]

  • Imaging Settings:

    • Incorrect Filters/Lasers: Ensure that the microscope's excitation and emission filters are appropriate for the fluorophore being used.[2][3]

    • Photobleaching: Minimize exposure to the excitation light to prevent photobleaching of the fluorophore. Store slides in the dark.[2] Using an anti-fade mounting medium can also help.[3]

Specificity and Validation

Q4: How can I be sure that my fluorescent probe is specifically detecting 8-oxoG?

A4: Validating the specificity of your probe is crucial for reliable results.

  • Competitive ELISA: The specificity of an anti-8-oxoG antibody can be confirmed by competitive ELISA, where the antibody is pre-incubated with free 8-oxoG or other nucleotides. A specific antibody will show reduced binding to the sample in the presence of excess 8-oxoG but not other nucleotides.[9][10]

  • Enzymatic Digestion: Pre-treating the sample with an enzyme that specifically recognizes and excises 8-oxoG, such as formamidopyrimidine DNA glycosylase (Fpg) or human 8-oxoguanine DNA glycosylase-1 (OGG1), should abolish the fluorescent signal.[11][12][13] This is a strong indicator of specificity.

  • Cross-reactivity with RNA: Be aware that some anti-8-oxoG antibodies may also recognize 8-oxoG in RNA.[12][14] To ensure you are detecting 8-oxoG in DNA, pre-treatment with RNase A is recommended.[12][14]

Data Interpretation

Q5: I see 8-oxoG staining in the cytoplasm. Is this an artifact?

A5: Not necessarily. While nuclear staining is common, cytoplasmic staining can be due to 8-oxoG in mitochondrial DNA (mtDNA).[8][11] Oxidative damage to mtDNA is a known phenomenon. To confirm the localization, you can co-stain with a mitochondrial marker like MitoTracker.[12][13]

Quantitative Data Summary

The following table summarizes a comparison of different 8-oxoG detection methods. Immunological methods, while useful for in situ visualization, can sometimes overestimate the levels of 8-oxoG compared to more quantitative methods like HPLC-ECD and LC-MS/MS.[15][16]

Detection MethodAdvantagesDisadvantages/Potential ArtifactsReported 8-oxodG Levels (example)
Immunofluorescence (IF) In situ visualization, single-cell analysisPotential for overestimation, antibody cross-reactivity, fixation artifactsQualitative or semi-quantitative
HPLC-ECD High sensitivity and selectivityProne to artifactual oxidation during sample preparation~75 +/- 6 per 10^6 DNA bases (in calf thymus DNA)[16][17]
LC-MS/MS High specificity and accuracy, can detect multiple lesionsLower throughput, requires specialized equipment~85 +/- 3 per 10^6 DNA bases (in calf thymus DNA)[17]
GC-MS High sensitivityCan have higher variabilityValues can vary, with some methods being within ±40% of the target[15][16]

Key Experimental Protocols

Protocol 1: Immunofluorescent Staining of 8-oxoG in Cultured Cells

This protocol provides a general guideline. Optimization may be required for specific cell types and antibodies.

  • Cell Seeding: Seed cells on coverslips in a culture dish and grow to the desired confluency.

  • Induction of Oxidative Stress (Positive Control): Treat cells with an oxidizing agent (e.g., H₂O₂ or KBrO₃) to induce 8-oxoG formation.[11][14] Include an untreated control.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

  • RNase Treatment (Optional but Recommended): To ensure detection of 8-oxoG in DNA only, incubate with RNase A (100 µg/mL) for 1 hour at 37°C.[12]

  • DNA Denaturation: Wash with PBS and incubate with 2N HCl for 10 minutes at room temperature to denature the DNA.[8] Neutralize with 100 mM Tris-HCl (pH 8.5) for 10 minutes.

  • Blocking: Wash with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary anti-8-oxoG antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBST. Counterstain with a nuclear stain (e.g., DAPI). Mount the coverslip on a microscope slide with an anti-fade mounting medium.

  • Imaging: Visualize using a fluorescence microscope with the appropriate filters.

Protocol 2: Validation of 8-oxoG Staining using Fpg/OGG1

This protocol is to be performed after the permeabilization step and before blocking in the immunofluorescence protocol.

  • Prepare Enzyme Reaction Buffer: Prepare a reaction buffer suitable for Fpg or OGG1.

  • Enzyme Treatment: Incubate the permeabilized cells with Fpg or OGG1 in the reaction buffer for 1 hour at 37°C. Include a control where the cells are incubated with the reaction buffer without the enzyme.

  • Washing: Wash the cells three times with PBS.

  • Proceed with Immunofluorescence: Continue with the blocking step (Step 7) of the immunofluorescence protocol. A significant reduction in the fluorescent signal in the enzyme-treated sample compared to the control indicates specific detection of 8-oxoG.[11][12]

Visual Guides

Workflow for Troubleshooting 8-oxoG Detection

TroubleshootingWorkflow cluster_HighBg Troubleshooting High Background cluster_NoSignal Troubleshooting Weak/No Signal cluster_NonSpecific Troubleshooting Non-Specific Staining Start Start: 8-oxoG Detection Experiment Problem Problem Encountered? Start->Problem HighBg High Background Problem->HighBg Yes NoSignal Weak/No Signal Problem->NoSignal Yes NonSpecific Non-Specific Staining Problem->NonSpecific Yes End Successful Detection Problem->End No Bg_CheckAuto Check Autofluorescence (Unstained Control) HighBg->Bg_CheckAuto NS_CheckAb Check Antibody Activity and Compatibility NoSignal->NS_CheckAb NSS_ValidateAb Validate Antibody Specificity (Competitive ELISA, Fpg/OGG1) NonSpecific->NSS_ValidateAb Bg_TitrateAb Titrate Primary/Secondary Antibody Bg_CheckAuto->Bg_TitrateAb Bg_OptimizeBlock Optimize Blocking (Serum, Charge Blocker) Bg_TitrateAb->Bg_OptimizeBlock Bg_SecOnly Secondary Antibody Only Control Bg_OptimizeBlock->Bg_SecOnly Bg_SecOnly->End NS_CheckProtocol Verify Protocol (Denaturation, Permeabilization) NS_CheckAb->NS_CheckProtocol NS_Amplify Consider Signal Amplification NS_CheckProtocol->NS_Amplify NS_Imaging Check Microscope Settings NS_Amplify->NS_Imaging NS_Imaging->End NSS_RNase RNase Treatment for DNA Specificity NSS_ValidateAb->NSS_RNase NSS_Fixation Evaluate Fixation Artifacts NSS_RNase->NSS_Fixation NSS_Fixation->End

Caption: A logical workflow for troubleshooting common issues in 8-oxoG fluorescent detection.

Potential Sources of Artifacts in 8-oxoG Detection

ArtifactSources SamplePrep Sample Preparation Staining Fluorescent Staining SamplePrep->Staining Imaging Microscopy & Imaging Staining->Imaging Result Observed 8-oxoG Signal Imaging->Result FixationArtifact Fixation-Induced Oxidation (e.g., Formaldehyde) FixationArtifact->SamplePrep LightExposure Fluorescent Light Induced Damage LightExposure->SamplePrep NonSpecificBinding Non-Specific Antibody/Probe Binding NonSpecificBinding->Staining Autofluorescence Cellular Autofluorescence Autofluorescence->Imaging ProbeInstability Probe Instability/ Degradation ProbeInstability->Staining CrossReactivity Cross-Reactivity with RNA CrossReactivity->Staining

Caption: Diagram illustrating potential sources of artifacts at different stages of 8-oxoG detection.

References

Validation & Comparative

Comparative Analysis of 8-oxoG Quantification Methods: 8-OxoG Clamp CEP vs. HPLC-ECD

Author: BenchChem Technical Support Team. Date: November 2025

The quantification of 8-oxo-7,8-dihydroguanine (8-oxoG), a primary biomarker for oxidative DNA damage, is crucial for research in toxicology, carcinogenesis, and aging-related diseases. Accurate measurement of 8-oxoG levels in biological samples helps in assessing oxidative stress and the efficacy of therapeutic interventions. Among the various analytical techniques available, High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) is a well-established gold standard. This guide provides a detailed comparison between HPLC-ECD and the emerging 8-OxoG Clamp Capillary Electrophoresis (CEP) method, offering researchers objective data to select the most suitable technique for their needs.

Quantitative Performance Comparison

The choice between 8-OxoG Clamp CEP and HPLC-ECD often depends on the specific requirements of the study, such as sensitivity, sample throughput, and available equipment. The following table summarizes the key performance metrics of each method.

FeatureHPLC-ECDThis compound
Principle Separation of enzymatically digested nucleosides via liquid chromatography, followed by direct electrochemical detection of the 8-oxo-dG adduct.Specific binding of a fluorescent "clamp" probe to the 8-oxoG lesion within a DNA strand, followed by separation of the probe-DNA complex by capillary electrophoresis and fluorescence detection.
Sensitivity (LOD) High sensitivity, down to the femtomolar range[1][2][3][4][5]. The limit of detection is approximately 20 fmol[6].Dependent on the fluorescent probe's quantum yield and binding affinity. Potentially high sensitivity due to fluorescence detection.
Specificity High selectivity for 8-oxo-dG based on both chromatographic retention time and specific oxidation potential[1][2].High specificity is conferred by the clamp probe, which is designed to selectively bind to 8-oxoG, forming more hydrogen bonds with 8-oxoG than with a normal guanine[7].
Accuracy & Precision Considered a "gold standard." However, inter-laboratory precision can vary, with coefficients of variation (CV) that should ideally be below 10% for reasonable precision[8][9].Precision is dependent on the reproducibility of the clamp binding reaction and the stability of the CE separation. Data on inter-assay variability is limited.
Artifact Potential High risk of artificial 8-oxoG formation during sample preparation (DNA isolation and hydrolysis) if not carefully controlled with antioxidants[10][11].Lower risk of artifact generation as it does not require complete DNA hydrolysis, potentially preserving the integrity of the sample.
Sample Throughput Relatively low to moderate. Each sample requires a separate chromatographic run, which can be time-consuming.Potentially higher throughput due to the automated nature of modern capillary electrophoresis systems.
Equipment Requires an HPLC system equipped with a coulometric or amperometric electrochemical detector.Requires a capillary electrophoresis system with a laser-induced fluorescence (LIF) detector.
Sample Type Cellular DNA, tissue, blood, and urine[1][2][3][5].Primarily designed for purified DNA or oligonucleotides. Adaptation for complex biological matrices may require additional validation.

Experimental Protocols

Detailed and optimized protocols are critical for obtaining reliable and reproducible results. Below are representative methodologies for quantifying 8-oxoG using both HPLC-ECD and an this compound-based approach.

Protocol 1: 8-oxoG Quantification via HPLC-ECD

This protocol outlines the essential steps for measuring 8-oxo-2'-deoxyguanosine (8-oxodG), the deoxynucleoside form of 8-oxoG, from cellular DNA.

1. DNA Isolation:

  • Isolate genomic DNA from cells or tissues using a method that minimizes oxidative damage. The use of a chaotropic sodium iodide (NaI) method is recommended as it has been shown to produce low and less variable 8-oxodG values[10].

  • Incorporate antioxidants, such as desferrioxamine, during the isolation process to prevent in vitro DNA oxidation.

  • Assess DNA purity by measuring the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~1.8 and an A260/A230 ratio >2.0 are indicative of high-purity DNA, which is crucial for accurate quantification[6].

2. Enzymatic Hydrolysis:

  • Digest 50-100 µg of purified DNA to its constituent deoxynucleosides.

  • Incubate the DNA sample with nuclease P1 at 37°C for 1-2 hours in a sodium acetate buffer (pH 5.3).

  • Follow with incubation with alkaline phosphatase at 37°C for 1-2 hours in a Tris buffer (pH 8.5) to dephosphorylate the deoxynucleoside monophosphates.

3. HPLC Separation:

  • Inject the hydrolyzed DNA sample into a C18 reverse-phase HPLC column.

  • Use a mobile phase typically consisting of a sodium acetate or phosphate buffer with a methanol or acetonitrile gradient to separate the deoxynucleosides.

4. Electrochemical Detection:

  • Connect the HPLC eluent to a coulometric electrochemical detector.

  • Set the detector potentials to optimize 8-oxodG detection while minimizing interference. A common setup involves a screening electrode at a lower potential (+0.25 V) to oxidize interfering compounds and a measuring electrode at a higher potential (+0.5-0.6 V) to detect 8-oxodG[1][6][12].

5. Quantification:

  • Generate a standard curve using known concentrations of authentic 8-oxodG standard.

  • Quantify the amount of 8-oxodG in the sample by comparing its peak area to the standard curve.

  • Normalize the 8-oxodG level to the amount of normal deoxyguanosine (dG) in the same sample, typically measured by a UV detector connected in series before the ECD. The result is expressed as the number of 8-oxodG lesions per 10⁶ dG.

Protocol 2: 8-oxoG Quantification via this compound

This protocol describes a hypothetical workflow based on the principles of the 8-oxoG clamp probe and capillary electrophoresis.

1. Sample Preparation:

  • Isolate genomic DNA using methods that preserve its integrity (e.g., avoiding harsh chemical or physical shearing).

  • Optionally, fragment the DNA to a suitable size range (e.g., 100-500 bp) using enzymatic digestion (e.g., with restriction enzymes that do not cut near the expected damage sites).

2. Clamp Probe Hybridization:

  • Synthesize or obtain an oligonucleotide probe containing the 8-oxoG clamp molecule. The clamp is a fluorescent molecule designed to specifically bind opposite an 8-oxoG base[7][13].

  • Denature the sample DNA by heating.

  • Anneal the fluorescent 8-oxoG clamp probe to the denatured DNA. The probe will hybridize to the DNA strand, and its fluorescence is significantly quenched when it binds opposite an 8-oxoG lesion[7][13].

3. Capillary Electrophoresis Separation:

  • Load the sample, now containing DNA-probe duplexes, into a capillary electrophoresis instrument equipped with a laser-induced fluorescence (LIF) detector.

  • Apply a high voltage across the capillary. DNA-probe complexes will migrate through the capillary based on their size-to-charge ratio.

4. Fluorescence Detection and Analysis:

  • The LIF detector excites the fluorescent clamp and measures the emission.

  • The key principle is that the eversion of the 8-oxoG base from the DNA helix upon recognition by a repair enzyme (like OGG1) would release the clamp, leading to an increase in fluorescence[7]. Alternatively, the presence of the 8-oxoG:clamp pair can be detected directly.

  • The signal (e.g., a change in fluorescence or a specific migration time for the bound complex) is used for quantification.

5. Quantification:

  • Generate a standard curve using synthetic DNA oligonucleotides with a known number of 8-oxoG lesions.

  • Correlate the fluorescence signal from the sample to the standard curve to determine the quantity of 8-oxoG.

  • Normalize the results to the total amount of DNA loaded into the capillary.

Methodology Visualizations

To better illustrate the workflows, the following diagrams were generated using the Graphviz DOT language.

HPLC_ECD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Cells/Tissues) DNA_Isolation DNA Isolation (with antioxidants) Sample->DNA_Isolation Minimize Artifacts Hydrolysis Enzymatic Hydrolysis (Nuclease P1 & Alk. Phos.) DNA_Isolation->Hydrolysis HPLC HPLC Separation (C18 Column) Hydrolysis->HPLC UV_Detect UV Detection (for dG) HPLC->UV_Detect Eluent EC_Detect Electrochemical Detection (for 8-oxodG) UV_Detect->EC_Detect Eluent Data_Analysis Data Analysis & Quantification EC_Detect->Data_Analysis Signal

Caption: Workflow for 8-oxoG quantification using HPLC-ECD.

Clamp_CEP_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Purified DNA) Fragmentation DNA Fragmentation (Optional) Sample->Fragmentation Denaturation Denaturation (Heat) Fragmentation->Denaturation Hybridization Probe Hybridization Denaturation->Hybridization CE Capillary Electrophoresis Separation Hybridization->CE Probe Fluorescent 8-OxoG Clamp Probe Probe->Hybridization LIF_Detect LIF Detection CE->LIF_Detect Signal Data_Analysis Data Analysis & Quantification LIF_Detect->Data_Analysis

Caption: Workflow for 8-oxoG quantification using this compound.

References

Cross-Validation of 8-oxoG Levels: A Comparative Guide to ELISA-Based Assays and Gold Standard Chromatographic Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of 8-oxoguanine (8-oxoG), a key biomarker of oxidative stress and DNA damage, is paramount. While ELISA-based assays offer a convenient and high-throughput method for quantification, their cross-validation against more specific and accurate techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is crucial for reliable data interpretation. This guide provides a comprehensive comparison of these methods, supported by experimental data and detailed protocols.

8-oxoG, also known as 8-hydroxy-2'-deoxyguanosine (8-OHdG), is a product of oxidative DNA damage and is implicated in various pathological conditions, including cancer and neurodegenerative diseases. Its accurate quantification in biological samples such as urine, plasma, and cell lysates is essential for understanding disease mechanisms and for the development of novel therapeutics.

While commercially available ELISA kits provide a user-friendly platform for 8-oxoG detection, studies have consistently shown that these immunoassays can overestimate the actual levels of 8-oxoG compared to the gold standard chromatographic methods like High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) and LC-MS/MS.[1][2][3] This discrepancy is often attributed to the cross-reactivity of antibodies with other structurally similar molecules present in the biological matrix.

Quantitative Comparison of 8-oxoG Measurement Methods

The following table summarizes the key performance characteristics and comparative data between ELISA-based assays and LC-MS/MS for the quantification of 8-oxoG.

FeatureELISA-Based AssaysLC-MS/MS
Principle Immuno-enzymatic detection using specific antibodies.Separation by liquid chromatography followed by mass-based detection and quantification.
Reported Sensitivity Varies by manufacturer, typically in the range of 0.1 to 1 ng/mL.[4][5]High sensitivity, with Limits of Detection (LODs) reported as low as 10 pg/mL.[6]
Specificity Prone to overestimation due to antibody cross-reactivity with other molecules.[1][3]High specificity, as it identifies and quantifies molecules based on their unique mass-to-charge ratio.[7]
Accuracy Can be significantly lower than LC-MS/MS, with reported urinary 8-oxodG levels being 7.6- to 23.5-fold higher.[3][8]Considered the "gold standard" for accurate quantification.
Precision (Intra-assay CV) Typically <10%.[5][9]Generally low, with coefficients of variation (CV) lower than 5.7%.[6]
Throughput High, suitable for screening a large number of samples.Lower, more time-consuming per sample.
Cost Relatively low cost per sample.High initial instrument cost and higher cost per sample.
Correlation with LC-MS/MS Moderate to good, with a reported r² of 0.70 in one study.[7] However, the correlation can be poor without sample purification.[8]Not applicable (it is the reference method).
Experimental Workflow for Cross-Validation

A critical step in validating an ELISA-based assay for 8-oxoG is to perform a direct comparison with a reference method like LC-MS/MS using the same set of biological samples. The following diagram illustrates a typical workflow for such a cross-validation study.

CrossValidationWorkflow cluster_SamplePrep Sample Preparation cluster_ELISA ELISA Assay cluster_LCMS LC-MS/MS Assay (Reference Method) cluster_Analysis Data Analysis and Comparison SampleCollection Biological Sample Collection (e.g., Urine, Plasma, Cell Lysate) SampleProcessing Sample Processing (e.g., Centrifugation, Extraction) SampleCollection->SampleProcessing SampleAliquot Sample Aliquoting SampleProcessing->SampleAliquot ELISA_Assay Perform 8-oxoG ELISA SampleAliquot->ELISA_Assay Aliquot 1 LCMS_Assay Perform 8-oxoG LC-MS/MS SampleAliquot->LCMS_Assay Aliquot 2 ELISA_Data Quantify 8-oxoG Levels (ng/mL) ELISA_Assay->ELISA_Data DataComparison Compare ELISA and LC-MS/MS Results ELISA_Data->DataComparison LCMS_Data Quantify 8-oxoG Levels (ng/mL) LCMS_Assay->LCMS_Data LCMS_Data->DataComparison Correlation Correlation Analysis (e.g., Pearson, Spearman) DataComparison->Correlation Agreement Bland-Altman Plot (Agreement Analysis) DataComparison->Agreement Conclusion Conclusion on ELISA Kit Performance Correlation->Conclusion Agreement->Conclusion

Caption: Workflow for the cross-validation of an 8-oxoG ELISA kit against LC-MS/MS.

Experimental Protocols

8-oxoG ELISA Protocol (Generic)

This protocol provides a general overview of the steps involved in a competitive ELISA for 8-oxoG quantification. Specific details may vary depending on the manufacturer's instructions.

Materials:

  • 8-oxoG ELISA kit (containing pre-coated microplate, 8-oxoG standard, primary antibody, HRP-conjugated secondary antibody, wash buffer, substrate, and stop solution)

  • Biological samples (urine, plasma, or cell lysate)

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Sample Preparation: Prepare samples as recommended by the kit manufacturer. This may involve dilution of urine or plasma, or extraction and digestion of DNA from cell lysates.

  • Standard Curve Preparation: Prepare a serial dilution of the 8-oxoG standard to generate a standard curve.

  • Assay Procedure: a. Add standards and samples to the wells of the pre-coated microplate. b. Add the primary antibody against 8-oxoG to each well. c. Incubate the plate, typically for 1-2 hours at room temperature. d. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. e. Add the HRP-conjugated secondary antibody to each well and incubate. f. Wash the plate again to remove unbound secondary antibody. g. Add the substrate solution to each well and incubate in the dark to allow for color development. h. Add the stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of 8-oxoG in the samples by interpolating their absorbance values from the standard curve.

8-oxoG LC-MS/MS Protocol (Reference Method)

This protocol outlines the general steps for quantifying 8-oxoG using LC-MS/MS. The specific chromatographic and mass spectrometric conditions will need to be optimized for the instrument being used.

Materials:

  • Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reverse-phase HPLC column

  • 8-oxoG analytical standard

  • Isotopically labeled internal standard (e.g., ¹⁵N₅-8-OHdG)

  • Mobile phase solvents (e.g., water with 0.1% formic acid, methanol with 0.1% formic acid)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

Procedure:

  • Sample Preparation: a. Spike samples with the isotopically labeled internal standard. b. For complex matrices like urine, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • LC Separation: a. Inject the prepared sample onto the C18 column. b. Perform a gradient elution using the mobile phases to separate 8-oxoG from other components in the sample.

  • MS/MS Detection: a. Introduce the eluent from the LC column into the mass spectrometer. b. Use electrospray ionization (ESI) in positive ion mode. c. Set the mass spectrometer to monitor for the specific precursor-to-product ion transitions for both 8-oxoG and the internal standard (Multiple Reaction Monitoring - MRM).

  • Data Acquisition and Analysis: a. Generate a standard curve by analyzing known concentrations of the 8-oxoG analytical standard. b. Quantify the amount of 8-oxoG in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Conclusion

While ELISA-based assays for 8-oxoG offer advantages in terms of ease of use and high throughput, their results must be interpreted with caution due to the potential for overestimation. For research and clinical applications requiring high accuracy and specificity, cross-validation of ELISA data with a gold standard method like LC-MS/MS is strongly recommended. The choice of method will ultimately depend on the specific research question, the required level of accuracy, and the available resources. For large-scale screening studies, ELISA can be a valuable tool, but for definitive quantification and studies investigating subtle changes in 8-oxoG levels, LC-MS/MS remains the method of choice.[3][7] The European Standards Committee on Oxidative DNA Damage (ESCODD) has highlighted the significant inter-laboratory variation in 8-oxoG measurements and emphasizes the need for standardized protocols and reference materials to improve data comparability.[10][11][12]

References

A Comparative Guide to 8-oxoG Detection: 8-OxoG Clamp CEP vs. Antibody-Based Immunofluorescence

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection of 8-oxoguanine (8-oxoG), a key biomarker of oxidative DNA damage, is paramount. This guide provides an objective comparison of two distinct methodologies: the novel small molecule fluorescent probe, 8-OxoG Clamp CEP, and the established technique of antibody-based immunofluorescence. We will delve into their fundamental principles, present available performance data, and provide detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.

At a Glance: Key Differences

FeatureThis compoundAntibody-Based Immunofluorescence
Detection Principle Direct binding of a fluorescent small molecule to 8-oxoG, leading to fluorescence quenching.Indirect detection using a primary antibody specific to 8-oxoG, followed by a fluorescently labeled secondary antibody.
DNA Denaturation Potentially not required, allowing for analysis of native DNA structures.Required (typically acid or heat treatment) to expose the 8-oxoG epitope within the DNA double helix.
Specificity High selectivity for 8-oxoG over other nucleosides demonstrated in vitro.[1]Specificity can vary between antibody clones; potential for cross-reactivity with other oxidized bases.[2]
Cellular Uptake Requires efficient cell permeability for in situ applications.Requires cell fixation and permeabilization for antibody penetration.
Signal Readout Decrease in fluorescence intensity upon binding to 8-oxoG.Increase in fluorescence intensity at the site of 8-oxoG.
In Situ Data Limited published data on cellular imaging applications.Well-established method with extensive literature on in situ detection in cells and tissues.[3][4]

Visualizing the Detection Mechanisms

To better understand the distinct workflows of these two techniques, the following diagrams illustrate their core principles.

cluster_clamp This compound Workflow Clamp_Probe 8-OxoG Clamp (Fluorescent) Cell_Clamp Cell with Oxidative Damage Clamp_Probe->Cell_Clamp Incubation Binding_Clamp Clamp Binds to 8-oxoG in DNA Cell_Clamp->Binding_Clamp Quenching Fluorescence Quenching Binding_Clamp->Quenching Detection_Clamp Signal Decrease Detected Quenching->Detection_Clamp

Figure 1. this compound Detection Pathway.

cluster_antibody Antibody-Based Immunofluorescence Workflow Fix_Perm Fixation & Permeabilization Denaturation DNA Denaturation (e.g., HCl) Fix_Perm->Denaturation Primary_Ab Primary Antibody (anti-8-oxoG) Denaturation->Primary_Ab Incubation Secondary_Ab Secondary Antibody (Fluorescently Labeled) Primary_Ab->Secondary_Ab Incubation Detection_Ab Fluorescence Signal Detected Secondary_Ab->Detection_Ab

Figure 2. Antibody-Based Immunofluorescence Workflow.

Performance Data: A Comparative Overview

Direct quantitative comparisons of this compound and antibody-based immunofluorescence for in situ 8-oxoG detection are not yet available in the published literature. However, we can summarize the existing data for each method to provide an indication of their performance characteristics.

Antibody-Based Immunofluorescence Performance

A study comparing a monoclonal antibody (N45.1) to an avidin-based method for detecting 8-oxodG in HaCaT cells treated with the oxidizing agent KBrO3 provides valuable insights into the specificity of the antibody-based approach.[4][5]

Concentration of KBrO3Mean Fluorescence Intensity Ratio (Treated/Untreated) - N45.1 Antibody[5]Mean Fluorescence Intensity Ratio (Treated/Untreated) - Avidin-AF488[5]
10 mM~1.5~1.2
20 mM~2.5~1.5
40 mM~4.0~1.8

These results indicate that the N45.1 antibody provides a more robust and specific signal amplification in response to increasing oxidative damage compared to the avidin-based method.[4]

This compound Performance (In Vitro)

The performance of the 8-OxoG Clamp has been primarily characterized in vitro using free nucleosides or oligonucleotides. One study demonstrated that an N-benzyloxycarbonyl (Cbz) derivative of the 8-oxoG-clamp exhibited complete discrimination of 8-oxoG from other nucleosides via fluorescence quenching.[1] Another study reported approximately a 20% decrease in the fluorescent signal of an 8-oxoG-clamp-containing oligonucleotide upon hybridization with an 8-oxoG-containing complementary strand.[6] While promising, these in vitro results may not directly translate to performance in the complex cellular environment.

Experimental Protocols

Antibody-Based Immunofluorescence for 8-oxoG Detection (General Protocol)

This protocol is a generalized procedure and may require optimization for specific cell types and antibodies.

  • Cell Culture and Treatment: Plate cells on coverslips and treat with the desired agent to induce oxidative stress. Include an untreated control.

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash cells with PBS and permeabilize with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

  • RNase Treatment (Optional but Recommended): To increase the specificity for DNA-associated 8-oxoG, incubate with RNase A (100 µg/mL) in a suitable buffer for 1 hour at 37°C.

  • DNA Denaturation: Wash cells with PBS. To expose the 8-oxoG epitope, denature the DNA by incubating with 2N HCl for 10-30 minutes at room temperature.[7]

  • Neutralization: Carefully aspirate the HCl and neutralize the cells by washing three times with 1M Tris-HCl, pH 8.0, for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating with a blocking solution (e.g., 5% goat serum in PBS with 0.1% Triton X-100) for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the anti-8-oxoG antibody in the blocking solution and incubate with the cells overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Triton X-100 for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in the blocking solution and incubate for 1 hour at room temperature in the dark.

  • Final Washes and Mounting: Wash the cells three times with PBS containing 0.1% Triton X-100. Counterstain the nuclei with DAPI if desired. Mount the coverslips on microscope slides with an anti-fade mounting medium.

  • Imaging: Visualize the fluorescence using a confocal or epifluorescence microscope.

Hypothetical Protocol for this compound Cellular Imaging

As there is no established protocol for the cellular application of this compound, the following is a hypothetical procedure based on general principles of using small molecule fluorescent probes for live-cell imaging. This protocol would require significant optimization.

  • Cell Culture: Plate cells in a suitable imaging dish (e.g., glass-bottom dish).

  • Probe Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). The final working concentration will need to be determined empirically to balance signal with potential toxicity.

  • Cellular Loading: Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentration. Replace the existing medium with the probe-containing medium and incubate the cells for a specific duration (e.g., 30-60 minutes) at 37°C to allow for cellular uptake.

  • Washing: Gently wash the cells with pre-warmed fresh culture medium or a suitable imaging buffer to remove excess, unbound probe.

  • Induction of Oxidative Stress (Optional): To observe dynamic changes, a non-toxic concentration of an oxidizing agent could be added to the imaging medium immediately before or during imaging.

  • Live-Cell Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the this compound. Time-lapse imaging can be performed to monitor changes in fluorescence intensity over time in response to stimuli.

  • Image Analysis: Quantify the fluorescence intensity within specific cellular compartments (e.g., the nucleus) to assess the levels of 8-oxoG. A decrease in fluorescence would be indicative of probe binding to 8-oxoG.

Concluding Remarks

The choice between this compound and antibody-based immunofluorescence for 8-oxoG detection depends heavily on the specific experimental goals and the current state of development of these techniques.

Antibody-based immunofluorescence is a well-established and validated method for the in situ detection of 8-oxoG in fixed cells and tissues. Its primary advantages are its widespread use and the availability of commercial antibodies and established protocols. However, the requirement for harsh DNA denaturation steps can potentially alter cellular morphology and may not be suitable for all applications. Furthermore, the specificity of the antibody is a critical parameter that needs careful validation.

This compound represents a promising, more direct approach to 8-oxoG detection. Its key theoretical advantages include the potential for use in live-cell imaging and the avoidance of DNA denaturation, which would allow for the study of 8-oxoG in the context of native chromatin. However, its application for cellular imaging is still in a nascent stage. Significant research is required to optimize cell permeability, determine the signal-to-noise ratio in a complex cellular environment, and validate its specificity in situ.

For researchers requiring a reliable and well-documented method for 8-oxoG detection in fixed samples, antibody-based immunofluorescence remains the current standard. For those interested in exploring novel, potentially less invasive methods for dynamic tracking of 8-oxoG in living cells, This compound and similar small molecule probes represent an exciting frontier , albeit one that currently requires substantial developmental and validation efforts. As research in this area progresses, direct comparative studies will be crucial to fully elucidate the relative strengths and weaknesses of these two powerful techniques.

References

A Comparative Guide to 8-Oxoguanine Detection: Enzyme-Modified Comet Assay vs. Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate measurement of oxidative DNA damage is critical. One of the most common and mutagenic DNA lesions induced by oxidative stress is 8-oxoguanine (8-oxoG). This guide provides a detailed comparison of two powerful techniques for the detection and quantification of 8-oxoG: the enzyme-modified comet assay and capillary electrophoresis-based methods.

This comparison delves into the experimental protocols of each method, presents available correlative data, and visualizes the workflows to aid in the selection of the most appropriate technique for your research needs. While the term "8-OxoG Clamp CEP assay" was initially explored, it's important to clarify that the "8-OxoG clamp" is a specialized fluorescent probe used in mechanistic studies of DNA repair rather than a standalone quantitative assay. Therefore, this guide will focus on a direct comparison of the well-established enzyme-modified comet assay with capillary electrophoresis for 8-oxoG quantification.

At a Glance: Method Comparison

FeatureEnzyme-Modified Comet AssayCapillary Electrophoresis-Based Methods
Principle Single-cell gel electrophoresis combined with lesion-specific enzymes (e.g., FPG or hOGG1) to introduce strand breaks at 8-oxoG sites. The extent of DNA migration (comet tail) reflects the level of damage.Separation of enzymatically or chemically digested DNA components (nucleosides or bases) in a capillary based on their electrophoretic mobility, followed by sensitive detection (e.g., electrochemical or UV detection).
Sample Type Single-cell suspensions from various sources (cell culture, tissues, blood).Isolated DNA from cells or tissues, or biological fluids like urine.
Primary Measurement DNA strand breaks (visualized as comet tail length/intensity).Direct quantification of 8-oxoG or its nucleoside, 8-hydroxy-2'-deoxyguanosine (8-OHdG).
Sensitivity High sensitivity for detecting low levels of DNA damage in individual cells.[1]High sensitivity, with detection limits in the nanomolar range.
Specificity for 8-oxoG Dependent on the specificity of the lesion-specific enzyme used. hOGG1 is more specific for 8-oxoguanine than FPG.[2]High specificity based on the unique migration time and detector response of the 8-oxoG molecule.
Throughput Can be adapted for high-throughput screening.Generally lower throughput than the comet assay, but automatable.
Quantitative Nature Semi-quantitative, often expressed as arbitrary units or calibrated against a standard.Fully quantitative, providing absolute concentrations of 8-oxoG.

Correlative Analysis: Performance Insights

Direct correlative studies between a specific "this compound assay" and the comet assay are not available in the scientific literature, as the former is not a standard quantitative method. However, studies comparing the enzyme-modified comet assay with other established techniques like high-performance liquid chromatography (HPLC), which shares principles with capillary electrophoresis, provide valuable insights.

Research has shown that while both the enzyme-modified comet assay and chromatographic methods can detect increases in 8-oxoG levels, the correlation between them can be variable. For instance, some studies have reported a lack of strong correlation between 8-oxoG levels measured by an FPG-modified comet assay and HPLC.[3] This discrepancy may arise from differences in the specific lesions detected by each method and the inherent variability in sample preparation and analysis. Notably, the use of human 8-oxoguanine DNA glycosylase (hOGG1) in the comet assay is reported to be more specific for 8-oxoguanine compared to formamidopyrimidine DNA glycosylase (FPG), which can also recognize other damaged bases.[2]

Experimental Protocols

Enzyme-Modified Comet Assay for 8-OxoG Detection

This protocol is a generalized procedure and may require optimization for specific cell types and experimental conditions.

  • Cell Preparation: Prepare a single-cell suspension from the desired source.

  • Embedding in Agarose: Mix cells with low melting point agarose and cast onto a microscope slide.

  • Lysis: Immerse slides in a lysis solution to remove cell membranes and proteins, leaving behind nucleoids.

  • Enzyme Treatment: Wash the slides and incubate with a lesion-specific enzyme such as FPG or hOGG1 to introduce single-strand breaks at the sites of 8-oxoG.

  • Alkaline Unwinding and Electrophoresis: Place slides in an electrophoresis tank with an alkaline buffer to unwind the DNA and then apply an electric field.

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope and analyze the images using appropriate software to quantify the extent of DNA migration.

Capillary Electrophoresis for 8-oxoG (8-OHdG) Detection

This protocol outlines the general steps for the analysis of 8-hydroxy-2'-deoxyguanosine (8-OHdG), the nucleoside of 8-oxoG, from a DNA sample.

  • DNA Isolation: Extract and purify DNA from the cell or tissue sample.

  • DNA Digestion: Enzymatically digest the DNA to its constituent deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Sample Preparation: Filter the digested sample and, if necessary, perform solid-phase extraction to concentrate the analyte and remove interfering substances.[4]

  • Capillary Electrophoresis: Inject the prepared sample into a capillary filled with a background electrolyte. Apply a high voltage to separate the components based on their charge and size.

  • Detection: Detect the separated 8-OHdG using a sensitive detector, such as an electrochemical detector or a UV detector.

  • Quantification: Quantify the amount of 8-OHdG by comparing the peak area to that of a known standard.

Visualizing the Methodologies

To better understand the workflow and the underlying principles of each assay, the following diagrams have been generated using the DOT language.

experimental_workflow_comet_assay cluster_sample_prep Sample Preparation cluster_assay_procedure Assay Procedure cluster_analysis Data Analysis cell_suspension Single-Cell Suspension embedding Embedding in Agarose cell_suspension->embedding lysis Cell Lysis embedding->lysis enzyme_tx Enzyme Treatment (hOGG1/FPG) lysis->enzyme_tx electrophoresis Alkaline Electrophoresis enzyme_tx->electrophoresis staining DNA Staining electrophoresis->staining microscopy Fluorescence Microscopy staining->microscopy image_analysis Image Analysis (Comet Scoring) microscopy->image_analysis result result image_analysis->result Quantification of DNA Damage

Figure 1. Workflow of the Enzyme-Modified Comet Assay.

experimental_workflow_cep cluster_sample_prep Sample Preparation cluster_analysis Analysis dna_isolation DNA Isolation dna_digestion Enzymatic Digestion to Nucleosides dna_isolation->dna_digestion sample_cleanup Sample Cleanup/Concentration dna_digestion->sample_cleanup ce_separation Capillary Electrophoresis Separation sample_cleanup->ce_separation detection Electrochemical/UV Detection ce_separation->detection result result detection->result Quantification of 8-OHdG

Figure 2. Workflow of Capillary Electrophoresis for 8-OHdG Detection.

logical_relationship cluster_methods Measurement Methods oxidative_stress Oxidative Stress dna_damage DNA Damage oxidative_stress->dna_damage oxoG 8-Oxoguanine (8-oxoG) Formation dna_damage->oxoG comet Enzyme-Modified Comet Assay oxoG->comet Detects strand breaks at 8-oxoG sites cep Capillary Electrophoresis oxoG->cep Directly quantifies 8-oxoG/8-OHdG

Figure 3. Relationship of Assays to the Biological Marker.

Conclusion

Both the enzyme-modified comet assay and capillary electrophoresis-based methods are powerful tools for the assessment of the oxidative DNA damage marker, 8-oxoguanine. The choice between these assays will depend on the specific research question, available resources, and the desired nature of the data. The comet assay offers a sensitive, cell-by-cell analysis of DNA damage, making it ideal for studies on genotoxicity and DNA repair in heterogeneous cell populations. Capillary electrophoresis, on the other hand, provides precise, quantitative data on the absolute levels of 8-oxoG, which is invaluable for mechanistic studies and biomarker validation. By understanding the principles, protocols, and performance characteristics of each method, researchers can make an informed decision to best suit their experimental needs.

References

Navigating the Landscape of 8-OxoG Detection: A Comparative Guide to the 8-OxoG Clamp CEP and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of 8-oxo-7,8-dihydroguanine (8-OxoG), a key biomarker of oxidative stress and DNA damage, is paramount. This guide provides a comprehensive comparison of the novel 8-OxoG Clamp CEP technology with established methods, offering insights into their principles, performance, and ideal applications in complex biological samples.

The 8-OxoG Clamp CE-Phosphoramidite (CEP) represents a targeted approach for the detection of 8-OxoG. It is a fluorescent phenoxazine analog of a modified cytosine that can be incorporated into an oligonucleotide probe. The detection mechanism relies on the specific quenching of its fluorescence upon base-pairing with an 8-OxoG residue in a target DNA sequence. This technology, primarily developed for studying DNA repair enzyme kinetics and for potential use in high-throughput screening assays, offers a sequence-specific method for detecting this critical DNA lesion. However, its application for absolute quantification in complex biological samples is not yet widely documented, and it has been noted that its sensitivity may be a limiting factor for detecting the low levels of 8-OxoG typically found in genomic DNA.

Performance Comparison of 8-OxoG Detection Methodologies

To aid in the selection of the most appropriate method for your research needs, the following tables summarize the key performance characteristics of the this compound alongside established techniques for 8-OxoG quantification.

Method Principle Sample Type(s) Sensitivity Specificity Throughput Quantitative?
This compound Fluorescence quenching upon binding to 8-OxoGPurified DNA, Synthetic OligonucleotidesModerate (Potentially insufficient for genomic DNA)High for the target sequenceHighSemi-quantitative to Quantitative (relative)
LC-MS/MS Mass spectrometry-based quantification of 8-oxodG nucleosideDNA, Urine, Plasma, Serum, SalivaVery High (fmol range)[1][2]Very HighLow to MediumYes (Absolute)
ELISA Competitive immunoassay using an anti-8-OxoG antibodyDNA, Urine, SerumHighModerate to High (potential cross-reactivity)HighYes
Fpg-Comet Assay Enzymatic conversion of 8-OxoG to strand breaks, detected by single-cell gel electrophoresisWhole cellsHigh (at the single-cell level)High (when using specific enzymes like FPG)MediumSemi-quantitative
Method Advantages Disadvantages Instrumentation
This compound Sequence-specific detection. High throughput potential.Limited data on complex samples. Potentially lower sensitivity. Requires custom probe synthesis. Product has been discontinued by some suppliers.Fluorescence plate reader, DNA synthesizer.
LC-MS/MS "Gold standard" for accuracy and specificity. Absolute quantification.Low throughput. Expensive instrumentation. Requires extensive sample preparation, which can introduce artifacts.Liquid chromatograph, Tandem mass spectrometer.
ELISA High throughput. Relatively inexpensive. Commercially available kits.Potential for antibody cross-reactivity. Indirect detection method.Microplate reader.
Fpg-Comet Assay Single-cell data reveals population heterogeneity. Relatively low cost.Semi-quantitative. Labor-intensive. Requires viable cells.Electrophoresis equipment, Fluorescence microscope.

Experimental Workflows and Signaling Pathways

To visualize the methodologies and the biological context of 8-OxoG, the following diagrams are provided.

Experimental_Workflow cluster_Sample Complex Biological Sample cluster_Processing Sample Processing cluster_Detection 8-OxoG Detection Method cluster_Analysis Data Analysis Sample e.g., Cells, Tissue, Biofluid DNA_Isolation DNA Isolation & Purification Sample->DNA_Isolation Cell_Lysis Cell Lysis (for Comet Assay) Sample->Cell_Lysis Enzymatic_Digestion Enzymatic Digestion (for LC-MS/MS, ELISA) DNA_Isolation->Enzymatic_Digestion Clamp This compound (Fluorescence Quenching) DNA_Isolation->Clamp LCMS LC-MS/MS (Mass-to-Charge Ratio) Enzymatic_Digestion->LCMS ELISA ELISA (Antibody Binding) Enzymatic_Digestion->ELISA Comet Fpg-Comet Assay (DNA Strand Breaks) Cell_Lysis->Comet Quantification Quantification of 8-OxoG Clamp->Quantification LCMS->Quantification ELISA->Quantification Comet->Quantification

Figure 1. Generalized experimental workflow for the detection of 8-OxoG.

Signaling_Pathway ROS Reactive Oxygen Species (ROS) DNA_Damage Guanine Oxidation in DNA ROS->DNA_Damage OxoG 8-OxoG Formation DNA_Damage->OxoG BER Base Excision Repair (BER) OxoG->BER OGG1 OGG1 BER->OGG1 initiated by AP_Site AP Site OGG1->AP_Site excises 8-OxoG Signaling Cellular Signaling (e.g., via Ras activation) OGG1->Signaling 8-OxoG complex activates Repair DNA Repair AP_Site->Repair

Figure 2. Simplified signaling pathway of 8-OxoG initiated DNA damage response.

Detailed Experimental Protocols

This compound Protocol (Hypothetical Application)

This protocol is a generalized representation as specific kits are not widely available.

  • Probe Design and Synthesis: Design a DNA oligonucleotide probe containing the this compound at a position complementary to the suspected 8-OxoG site in the target sequence. Synthesize and purify the probe.

  • Sample Preparation: Isolate and purify DNA from the biological sample.

  • Hybridization: Anneal the 8-OxoG Clamp probe with the sample DNA.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence intensity compared to a control probe (e.g., with a standard cytosine) indicates the presence of 8-OxoG.

  • Quantification: Generate a standard curve using synthetic oligonucleotides with known amounts of 8-OxoG to estimate the relative amount in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • DNA Isolation: Extract DNA from the biological sample using a method that minimizes artifactual oxidation (e.g., using antioxidants).

  • Enzymatic Digestion: Digest the DNA to individual deoxynucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.

  • Sample Cleanup: Purify the deoxynucleoside mixture, often using solid-phase extraction, to remove proteins and other interfering substances.

  • LC Separation: Inject the sample onto a liquid chromatography system to separate the deoxynucleosides.

  • MS/MS Detection: Introduce the separated deoxynucleosides into a tandem mass spectrometer. Monitor the specific mass transitions for 8-oxo-dG and an internal standard (e.g., a stable isotope-labeled 8-oxo-dG).

  • Quantification: Determine the concentration of 8-oxo-dG in the sample by comparing its peak area to that of the internal standard and a standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)
  • Sample Preparation: Isolate DNA and digest it to single nucleosides or use processed biofluids like urine or serum.

  • Coating: Coat a microplate with either the sample DNA/nucleosides or an 8-OxoG-containing conjugate, depending on the assay format (direct or competitive).

  • Blocking: Block non-specific binding sites on the plate.

  • Antibody Incubation: Add a primary antibody specific for 8-OxoG.

  • Secondary Antibody Incubation: Add a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Substrate Addition: Add a chromogenic substrate that reacts with the enzyme to produce a colored product.

  • Measurement: Measure the absorbance of the colored product using a microplate reader.

  • Quantification: Calculate the concentration of 8-OxoG based on a standard curve.

Fpg-Comet Assay
  • Cell Preparation: Prepare a single-cell suspension from the biological sample.

  • Embedding: Embed the cells in a low-melting-point agarose gel on a microscope slide.

  • Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and cytoplasm, leaving behind the nucleoids.

  • Enzyme Treatment: Treat the nucleoids with Formamidopyrimidine DNA glycosylase (Fpg), which specifically recognizes and cleaves DNA at the site of 8-OxoG, creating strand breaks.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field. DNA with strand breaks will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the comets using a fluorescence microscope.

  • Analysis: Quantify the amount of DNA in the comet tail relative to the head using image analysis software. The extent of tail formation is proportional to the number of Fpg-sensitive sites (8-OxoG).

Conclusion

The choice of method for assessing 8-OxoG in complex biological samples depends on a careful consideration of the specific research question, required sensitivity and specificity, sample availability, and available resources. While LC-MS/MS remains the gold standard for its accuracy in absolute quantification, high-throughput methods like ELISA are invaluable for screening large numbers of samples. The Fpg-Comet assay offers unique insights at the single-cell level. The this compound, though not yet established for routine quantification in biological matrices, presents an interesting technology for sequence-specific detection and could be a valuable tool in specialized applications such as the study of DNA repair mechanisms. As research in this area progresses, it is crucial to select and validate the most appropriate method to ensure the generation of reliable and meaningful data in the study of oxidative stress and its pathological consequences.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 8-OxoG Clamp CEP Waste

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory Personnel

This document provides detailed, step-by-step guidance for the proper disposal of waste generated from experiments involving 8-OxoG Clamp CEP (2'-Deoxy-5'-O-DMT-N6-methyl-8-oxoadenosine 3'-CE phosphoramidite). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. The waste generated from synthetic nucleic acid processes is considered hazardous and must be managed accordingly.

Waste Stream Characterization

Waste from this compound utilization is a composite mixture containing the phosphoramidite reagent, solvents, and reagents from cleavage and deprotection steps. Each component contributes to the hazardous nature of the waste and requires specific handling.

Waste ComponentChemical Name/CompositionHazard ClassificationTypical Quantity (per synthesis)
Solid Waste Controlled Pore Glass (CPG) or Polystyrene support with un-cleaved oligonucleotidesSolid Chemical Waste10-50 mg
Liquid Waste Synthesis Solvents: Acetonitrile, DichloroethaneFlammable, Toxic50-200 mL
Cleavage & Deprotection Solution: Ammonium Hydroxide (28-30%), 2-Mercaptoethanol (0.25M)Corrosive, Toxic, Pungent Odor5-10 mL
Final Product: Cleaved and deprotected 8-OxoG containing oligonucleotide in aqueous solutionPotentially Biohazardous (if used in biological systems)1-5 mL

Experimental Protocol: Cleavage and Deprotection

The following is a standard protocol for the cleavage and deprotection of oligonucleotides containing 8-OxoG modifications, which generates the primary liquid hazardous waste.

  • Preparation of Deprotection Solution: In a designated chemical fume hood, prepare a solution of concentrated ammonium hydroxide containing 0.25M 2-mercaptoethanol.

  • Cleavage from Solid Support: Add the deprotection solution to the synthesis column containing the CPG or polystyrene solid support with the synthesized oligonucleotide.

  • Incubation: Seal the column and incubate at 55°C for 17 hours. This step is crucial to prevent oxidative degradation of the 8-oxo-dG site.[1]

  • Elution: After incubation, elute the solution containing the cleaved and deprotected oligonucleotide from the solid support into a chemically resistant collection tube.

  • Solid Support Handling: The remaining solid support is now considered hazardous solid waste and must be disposed of according to the procedures outlined below.

Step-by-Step Disposal Procedures

A. Solid Waste (CPG/Polystyrene Support)

  • Segregation: After elution of the cleaved oligonucleotide, the solid support material within the synthesis column is to be treated as hazardous solid waste.

  • Containment: Place the used synthesis columns and any contaminated materials (e.g., gloves, weighing paper) into a designated, clearly labeled, leak-proof container for solid chemical waste.

  • Labeling: The container must be labeled as "Hazardous Solid Chemical Waste" and list the contents, including "Chemically-contaminated solid support (CPG/Polystyrene)".

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this material in the regular trash.

B. Liquid Waste (Solvents and Deprotection Solution)

  • Segregation: All liquid waste from the synthesis, cleavage, and deprotection steps must be collected in a designated hazardous waste container. This includes waste acetonitrile, dichloroethane, and the ammonium hydroxide/2-mercaptoethanol deprotection solution containing the cleaved oligonucleotide.

  • Containment: Use a chemically-resistant (e.g., HDPE or glass) container with a secure screw-top cap. The container must be stored in a well-ventilated area, away from incompatible materials such as acids and oxidizing agents.

  • Labeling: The liquid waste container must be clearly labeled as "Hazardous Liquid Chemical Waste" and specify the components: "Acetonitrile, Dichloroethane, Ammonium Hydroxide, 2-Mercaptoethanol, and synthetic oligonucleotides".

  • Neutralization (if permissible): In some jurisdictions, small quantities of ammonium hydroxide may be neutralized with a weak acid (e.g., citric acid) to a pH between 6 and 8 before disposal. However, for mixed chemical waste from a laboratory, this is generally not recommended. It is best practice to have the entire liquid waste stream handled by a professional disposal service.

  • Disposal: The sealed and labeled container of liquid hazardous waste must be disposed of through a licensed hazardous waste disposal service. Do not pour this waste down the drain.

C. Final Product (Purified Oligonucleotide)

  • Decontamination: If the synthesized oligonucleotide is used in biological experiments, any remaining material and contaminated labware (e.g., pipette tips, microcentrifuge tubes) should be considered biohazardous waste. Decontaminate by treating with a 10% bleach solution for at least 30 minutes or by autoclaving.

  • Disposal of Decontaminated Liquid: After decontamination, the liquid may be disposable down the drain with copious amounts of water, provided it complies with local regulations for biohazardous waste disposal.

  • Disposal of Decontaminated Solids: Decontaminated solid waste should be placed in a designated biohazardous waste container for incineration.

Workflow and Signaling Pathway Diagrams

DisposalWorkflow cluster_synthesis Oligonucleotide Synthesis with this compound cluster_cleavage Cleavage and Deprotection cluster_waste_streams Waste Segregation cluster_disposal Final Disposal A This compound Phosphoramidite D Automated Synthesis A->D B Solid Support (CPG/Polystyrene) B->D C Synthesis Solvents (Acetonitrile, Dichloroethane) C->D F Incubation at 55°C D->F E Deprotection Solution (Ammonium Hydroxide, 2-Mercaptoethanol) E->F G Elution F->G H Solid Waste (Used Solid Support) G->H I Liquid Waste (Solvents, Deprotection Solution, Cleaved Oligonucleotide) G->I J Purified Oligonucleotide (Final Product) G->J K Licensed Hazardous Solid Waste Disposal H->K L Licensed Hazardous Liquid Waste Disposal I->L M Decontamination (Bleach/Autoclave) & Biohazardous Waste Disposal J->M

Caption: Waste Disposal Workflow for this compound Experiments.

References

Personal protective equipment for handling 8-OxoG Clamp CEP

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling specialized chemical reagents like 8-OxoG Clamp CEP (2'-deoxy-N2-(2-(4-nitrophenyl)ethoxycarbonyl)-8-oxo-N6-(2-(4-nitrophenyl)ethoxycarbonyl)guanosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite). This guide provides immediate and essential safety protocols, operational procedures, and disposal plans to foster a secure and efficient research environment.

Chemical and Physical Properties

PropertyInformation
Chemical Class Phosphoramidite
Appearance Typically a white to off-white solid
Storage Refrigerated (-20°C to -80°C), under a dry, inert atmosphere (e.g., argon) to prevent degradation from moisture and oxidation.
Stability Sensitive to moisture and oxidation. Should be brought to room temperature in a desiccator before opening to prevent condensation.
Reactivity Reacts with water and oxidizing agents.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to minimize exposure and ensure personal safety during the handling of this compound.

PPE CategoryRecommended EquipmentSpecifications
Eye Protection Safety glasses with side shields or safety gogglesShould conform to ANSI Z87.1 or EN 166 standards.
Hand Protection Nitrile or other chemically resistant glovesInspect gloves for integrity before use. Double-gloving is recommended for enhanced protection.
Body Protection Laboratory coatShould be fully buttoned to provide maximum coverage.
Respiratory Protection Not generally required for small quantities handled in a well-ventilated area.If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary.

Operational Plan: Step-by-Step Handling Procedure

Following a systematic workflow is essential for the safe and effective use of this compound in oligonucleotide synthesis.

  • Preparation :

    • Ensure the work area, typically a fume hood or a glove box, is clean and free of contaminants.

    • Gather all necessary equipment and reagents, including anhydrous acetonitrile for dissolution.

    • Allow the vial of this compound to warm to room temperature in a desiccator to prevent moisture condensation upon opening.

  • Dissolution :

    • Under an inert atmosphere (e.g., argon), carefully open the vial.

    • Add the required volume of anhydrous acetonitrile to achieve the desired concentration.

    • Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking to prevent aerosol formation.

  • Synthesis :

    • Transfer the dissolved phosphoramidite to the oligonucleotide synthesizer using a clean, dry syringe.

    • Follow the synthesizer's standard operating procedures for loading and running the synthesis protocol.

  • Post-Synthesis :

    • Upon completion of the synthesis, any remaining phosphoramidite solution should be properly stored or disposed of.

    • Proceed with the deprotection of the synthesized oligonucleotide.

Experimental Protocol: Oligonucleotide Deprotection

The deprotection process removes the protecting groups from the synthesized oligonucleotide. The choice of deprotection method depends on the other components of the oligonucleotide. A common method involves:

  • Cleavage and Base Deprotection :

    • Treat the solid support with a solution of ammonium hydroxide and/or methylamine at an elevated temperature (e.g., 55-65°C) for a specified duration. The exact conditions will depend on the other protecting groups present in the oligonucleotide.

  • Work-up :

    • After deprotection, the solution containing the crude oligonucleotide is typically dried down and then reconstituted in a suitable buffer for purification.

Disposal Plan

Proper disposal of chemical waste is critical to protect personnel and the environment. All waste generated from handling this compound and related processes must be treated as hazardous.

Waste StreamDisposal Procedure
Solid Waste Empty vials, contaminated gloves, and other solid materials should be collected in a designated, labeled hazardous waste container.
Liquid Waste Unused phosphoramidite solutions, and solvents from the synthesis and deprotection steps should be collected in a labeled, sealed hazardous waste container for halogenated or non-halogenated solvents, as appropriate.

Disposal Guidelines :

  • Never dispose of phosphoramidite waste down the drain.

  • All waste must be disposed of in accordance with local, state, and federal regulations.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Workflow for Safe Handling of this compound

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood/Glove Box) cluster_post Post-Handling cluster_disposal Waste Disposal Receive Receive & Log Store Store at -20°C to -80°C Receive->Store Warm Warm to RT in Desiccator Store->Warm Dissolve Dissolve in Anhydrous Acetonitrile Warm->Dissolve SolidWaste Collect Solid Waste Warm->SolidWaste Synthesize Perform Oligonucleotide Synthesis Dissolve->Synthesize Dissolve->SolidWaste LiquidWaste Collect Liquid Waste Dissolve->LiquidWaste Deprotect Deprotect Oligonucleotide Synthesize->Deprotect Synthesize->LiquidWaste Purify Purify Oligonucleotide Deprotect->Purify Deprotect->LiquidWaste Dispose Dispose via EHS SolidWaste->Dispose LiquidWaste->Dispose

Caption: Workflow for the safe handling of this compound from receipt to disposal.

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